L-Mannitol
Beschreibung
This compound has been reported in Helenium autumnale and Tribulus terrestris with data available.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-BXKVDMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214523 | |
| Record name | L-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643-01-6 | |
| Record name | L-Mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction to L-Mannitol and Polymorphism
An In-Depth Technical Guide to the Crystal Structure Analysis of L-Mannitol
For Researchers, Scientists, and Drug Development Professionals
This compound, a six-carbon sugar alcohol, is the enantiomer of the more commonly occurring D-Mannitol. It is a vital excipient in the pharmaceutical industry, widely used in various dosage forms, including tablets and lyophilized products. The physicochemical properties of solid-state mannitol (B672), such as solubility, stability, and mechanical strength, are critically dependent on its crystalline form.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. D-Mannitol is known to crystallize into three primary anhydrous polymorphs: α, β, and δ.[1][2][3] The β form is the most thermodynamically stable at room temperature, while α and δ are metastable forms.[1] Understanding and controlling the polymorphic outcome during manufacturing is paramount for ensuring product quality and performance.
This guide provides a comprehensive technical overview of the crystal structure analysis of this compound. The crystallographic data presented here are based on studies of its enantiomer, D-Mannitol. As enantiomers, L- and D-Mannitol are expected to have identical unit cell dimensions, crystal systems, and space groups, differing only in their absolute chiral configuration.
Crystallographic Data of this compound Polymorphs
The three main polymorphs of mannitol—α, β, and δ—have been characterized primarily by X-ray diffraction. The α and β forms are orthorhombic, while the δ form is monoclinic.[4][5] A summary of their crystallographic data, determined at 100 K, is presented below.
| Property | α-Mannitol | β-Mannitol | δ-Mannitol |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| a (Å) | 8.873 (2) | 4.8653 (10) | 4.899 (2) |
| b (Å) | 18.739 (3) | 8.873 (2) | 18.268 (6) |
| c (Å) | 4.8653 (10) | 18.739 (3) | 5.043 (2) |
| α, γ (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 118.39 (2) |
| Volume (ų) | 809.0 (3) | 809.0 (3) | 397.0 (3) |
| Z | 4 | 4 | 2 |
| Calculated Density (Mg m⁻³) | 1.496 | 1.496 | 1.524 |
| (Data sourced from single-crystal X-ray diffraction at 100 K for D-Mannitol)[4] |
The primary structural difference between the α and β forms lies in their intermolecular hydrogen bonding networks, whereas the δ form exhibits a distinctly different molecular packing and hydrogen bonding pattern.[4]
Experimental Methodologies
Polymorph Preparation and Crystallization
The selective crystallization of a desired mannitol polymorph is a significant challenge and is highly dependent on the experimental conditions. Various techniques have been developed to control the polymorphic outcome.
Protocol 1: Preparation of δ-Mannitol via Freeze-Drying [6] This protocol is adapted from the method used to prepare δ-D-Mannitol for structure determination.
-
Solution Preparation: Prepare a 10% (w/v) aqueous solution of this compound.
-
Freezing: Cool the solution in a tray freeze-dryer from 25°C to -50°C at a controlled rate of 1°C/min.
-
Isothermal Hold: Maintain the frozen solution at -50°C for a minimum of 12 hours to ensure complete solidification.
-
Primary Drying: Increase the shelf temperature to -15°C at 1°C/min and hold for approximately 60 hours under a vacuum of 50 mTorr to sublimate the ice.
-
Sample Collection: The resulting lyophilized powder will be predominantly the δ polymorph.
Protocol 2: Selective Crystallization using Surfactants [1][7] The self-assembly of surfactants like sodium dodecyl sulfate (B86663) (SDS) can template the crystallization of specific polymorphs.
-
Solution Preparation: Dissolve this compound and a specific concentration of SDS in distilled water at 70°C to ensure homogeneity.
-
Cooling Crystallization: Transfer aliquots of the solution to vials and cool to a target temperature (e.g., 25°C, 15°C, or 5°C) to induce crystallization.
-
Polymorph Templating:
-
β Form: Use low SDS concentrations where packed monolayers form at the air-solution interface.
-
α Form: Use SDS concentrations above the critical micelle concentration (CMC) to form micelles.
-
δ Form: Use high SDS concentrations at low temperatures (e.g., 5°C) where SDS itself crystallizes, acting as a hard template.
-
Crystal Structure Characterization
Once a solid form is obtained, a suite of analytical techniques is used for its characterization and structure elucidation.
Protocol 3: Polymorph Identification by Powder X-Ray Diffraction (XRPD) XRPD is the definitive technique for polymorph identification.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder (<125 µm) to minimize preferred orientation effects.[3][8] Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Collection:
-
Instrument: Use a powder diffractometer with, for example, Cu Kα radiation.
-
Scan Range: Collect data over a 2θ range of 5° to 40°.
-
Scan Speed: A typical scan speed is 4°/min.[8]
-
Sample Rotation: Rotate the sample during data collection to further reduce preferred orientation and improve data quality for quantitative analysis.[3]
-
-
Data Analysis: Compare the positions of the diffraction peaks in the experimental pattern to reference patterns for the known polymorphs.
Protocol 4: Structure Solution and Rietveld Refinement For novel crystal structures or for detailed analysis of powder data, Rietveld refinement is employed. This protocol describes a general workflow using software such as GSAS.[10][11][12]
-
Initial Steps:
-
Obtain high-quality powder diffraction data, preferably from a synchrotron source for high resolution.[6]
-
Perform qualitative phase analysis to identify all crystalline phases present in the sample.
-
-
Structure Indexing: If the unit cell is unknown, use the diffraction peak positions to determine the cell parameters and space group.
-
Model Building (GSAS Workflow):
-
Input Data: Load the experimental data (histogram) and the instrument parameter file into the software.[11][13]
-
Phase Information: Input the known or indexed space group and unit cell parameters for the this compound phase.[11]
-
Atomic Positions: Add the atomic coordinates for the mannitol molecule. A starting model can be derived from known structures or computational methods.
-
-
Refinement:
-
Sequentially refine parameters in a logical order: start with background and scale factors, followed by unit cell parameters, peak profile parameters (to model the shape of diffraction peaks), and finally atomic positions and thermal parameters (displacement parameters).[11]
-
The software calculates a theoretical diffraction pattern based on the crystal structure model and adjusts the refinable parameters using a least-squares algorithm to minimize the difference between the calculated and observed patterns.[12]
-
-
Analysis: The final refined model provides precise unit cell parameters, atomic coordinates, bond lengths, and angles, yielding a complete description of the crystal structure.
Protocol 5: Characterization of Hydrogen Bonding with Neutron Diffraction While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which is critical for accurately mapping hydrogen-bonding networks.[14][15][16]
-
Crystal Growth: Grow large single crystals (typically >1 mm³) of the this compound polymorph of interest. Deuteration of the sample (replacing hydrogen with deuterium) is often beneficial as deuterium (B1214612) has superior neutron scattering characteristics.[15]
-
Data Collection: Collect diffraction data on a single-crystal neutron diffractometer at a dedicated neutron source facility.
-
Structure Refinement: Refine the neutron diffraction data, often in conjunction with X-ray data, to precisely locate all atoms, including hydrogens.[15]
-
Analysis: The resulting structure provides unambiguous determination of hydrogen bond donors and acceptors, precise O-H bond lengths, and D-H···A angles, offering deep insight into the forces governing the polymorphic packing.[15][17]
Conclusion
The crystal structure analysis of this compound is a multi-faceted process essential for the development of robust pharmaceutical products. The existence of the α, β, and δ polymorphs necessitates rigorous control over crystallization conditions and thorough characterization using a combination of analytical techniques. X-ray diffraction remains the cornerstone for polymorph identification and structure solution, with Rietveld refinement providing a powerful tool for extracting detailed structural information from powder data. Advanced techniques like neutron diffraction offer the potential for an even deeper understanding of the subtle yet critical hydrogen-bonding networks that differentiate the polymorphs. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working to harness the specific properties of this compound's crystalline forms.
References
- 1. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Three polymorphs (alpha, beta, and delta) of D-mannitol at 100 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icdd.com [icdd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. GSAS Tutorial - Steps in Refinement | NIST [nist.gov]
- 12. GSAS Tutorial - Introduction | NIST [nist.gov]
- 13. youtube.com [youtube.com]
- 14. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutron Crystallography for the Study of Hydrogen Bonds in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutron crystallography for the study of hydrogen bonds in macromolecules (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Characterization of L-Mannitol Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-mannitol, a six-carbon sugar alcohol, is a widely used excipient in the pharmaceutical industry, valued for its chemical stability, low hygroscopicity, and patient-friendly taste.[1] However, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms, which can significantly impact its physicochemical properties and, consequently, the performance of the final drug product. The three main anhydrous polymorphs of this compound are designated as α, β, and δ.[2][3][4] The β form is the most thermodynamically stable, while the α and δ forms are metastable.[2][4] Understanding and controlling the polymorphic form of this compound is therefore critical during drug development and manufacturing. This technical guide provides an in-depth overview of the core techniques used to characterize this compound polymorphs, complete with quantitative data, detailed experimental protocols, and visual workflows.
Core Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and quantification of this compound polymorphs. The primary analytical methods employed are X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Raman Spectroscopy, and Scanning Electron Microscopy (SEM).[2]
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying crystalline phases based on their unique diffraction patterns. Each polymorph of this compound produces a distinct XRPD pattern, allowing for both qualitative and quantitative analysis.[2][5][6]
Quantitative Data:
| Polymorph | Characteristic 2θ Peaks (°)[2] |
| α | 13.64, 17.18 |
| β | 10.4, 14.56, 16.74 |
| δ | 9.7 |
Experimental Protocol:
A typical XRPD analysis of this compound polymorphs involves the following steps:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. To minimize preferred orientation, which can affect peak intensities, it is recommended to use a particle size range of <125 µm and to rotate the sample during analysis.[5][6]
-
Instrument Setup: The analysis is performed using a powder diffractometer with Cu Kα radiation (λ = 1.5418 Å).[7]
-
Data Collection: The goniometer is scanned over a 2θ range of 2–35° at a scanning rate of 1.5° min⁻¹ with a step size of 0.05°.[7]
-
Data Analysis: The resulting diffractogram is compared to reference patterns of the pure polymorphs for identification. For quantitative analysis, methods such as the Rietveld refinement can be employed.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting points and enthalpies of fusion of the different polymorphs, which are key thermodynamic properties that differentiate them.[2][8]
Quantitative Data:
| Polymorph | Onset Melting Temperature (°C) | Melting Peak (°C) |
| α | 164.4 ± 0.1[7] | 165.6 ± 0.1[7] |
| β | 165.2 ± 0.5[7] | 166.0 ± 0.5[7] |
| δ | 155.4 ± 0.4[7] | 157.1 ± 0.2[7] |
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.[9]
-
Instrument Calibration: The DSC instrument is calibrated using an indium standard for temperature and enthalpy.[7]
-
Thermal Program: The sample is heated at a constant rate, typically 5 or 10 °C/min, over a temperature range of 25 °C to 200 °C.[2][7]
-
Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the melting of the polymorphs. The onset temperature and the peak maximum are determined for each thermal event. The δ form may exhibit an exothermic recrystallization event after its initial melt, followed by the melting of the more stable form.[7]
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and bonding within a crystal lattice. Each this compound polymorph has a unique Raman spectrum, making it a valuable tool for identification and quantification.[10][11][12][13] FT-Raman spectroscopy can be used to quantify polymorphic mixtures with a detection limit as low as 2%.[12][13]
Quantitative Data:
| Polymorph | Characteristic Raman Peaks (cm⁻¹)[11] |
| α | - |
| β | 1038 |
| δ | 1054 |
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample vial. No specific sample preparation is typically required, which is a significant advantage of this technique.[11]
-
Instrument Setup: A Raman spectrometer, often coupled with a microscope for micro-Raman analysis, is used. A common excitation wavelength is 1064 nm.[11]
-
Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range of interest is typically from 200 to 1800 cm⁻¹.
-
Data Analysis: The resulting Raman spectrum is compared to reference spectra of the pure polymorphs. For quantitative analysis, the intensity ratios of characteristic peaks can be used to create a calibration curve.[12][13][14]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the morphology (shape and surface texture) of the different this compound polymorphs. While not a primary identification technique on its own, it provides valuable complementary information to the other methods.
Morphological Characteristics:
| Polymorph | Morphology |
| α | Needle-like[2] |
| β | Needle-like[2] |
| δ | Smooth and rod-like[2] |
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using double-sided carbon tape. The sample is then sputter-coated with a conductive material, such as gold or palladium, to prevent charging under the electron beam.
-
Imaging: The sample is introduced into the SEM chamber, and a high-energy electron beam is scanned across the surface. The secondary electrons emitted from the sample are detected to form an image.
-
Image Analysis: The resulting micrographs are analyzed to determine the particle size, shape, and surface morphology of the this compound crystals.
Polymorphic Interconversion and Stability
The different polymorphs of this compound can interconvert under certain conditions, such as changes in temperature, humidity, and mechanical stress. The thermodynamic stability relationship of the anhydrous polymorphs is generally accepted as β > α > δ.[2] The δ form can undergo a moisture-induced polymorphic transition to the more stable β form.[15]
Conclusion
The characterization of this compound polymorphs is a critical aspect of pharmaceutical development and quality control. A combination of XRPD, DSC, Raman spectroscopy, and SEM provides a comprehensive understanding of the solid-state properties of this important excipient. By applying the methodologies outlined in this guide, researchers and drug development professionals can effectively identify, quantify, and control the polymorphic forms of this compound, ensuring the desired performance and stability of their pharmaceutical formulations.
References
- 1. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of mannitol polymorphic forms in lyophilized protein formulations using a multivariate curve resolution (MCR)-based Raman spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bayspec.com [bayspec.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Quantitative analysis of mannitol polymorphs. FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Moisture induced polymorphic transition of mannitol and its morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of L-Mannitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of L-Mannitol, a widely used excipient in the pharmaceutical industry. The information is presented to support research, development, and quality control activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.
General and Molecular Properties
This compound (C6H14O6) is a hexahydric sugar alcohol, isomeric with sorbitol. It is a white, odorless, crystalline powder with a sweet taste. Its non-hygroscopic nature and chemical stability make it a valuable excipient in various dosage forms.[1]
| Property | Value | Reference |
| Molecular Formula | C6H14O6 | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White, crystalline powder or free-flowing granules | [1] |
| Odor | Odorless | [1] |
| Taste | Sweet | [1] |
Thermal Properties
The thermal behavior of this compound is critical for manufacturing processes such as drying, milling, and granulation. Its melting point and polymorphism are key characteristics.
| Property | Value | Reference |
| Melting Point | 165-170 °C | [1] |
| Boiling Point | 290-295 °C at 3.5 mmHg | - |
This compound exhibits polymorphism, existing in at least three crystalline forms: α, β, and δ. The β form is the most stable.
| Polymorph | Melting Point (°C) |
| α (alpha) | ~166 |
| β (beta) | ~166.5 |
| δ (delta) | ~155 |
Solubility
This compound is freely soluble in water and very slightly soluble in ethanol. Its solubility in various solvents is a critical factor in formulation development.
| Solvent | Solubility Description | Reference |
| Water | Freely soluble | [1] |
| Pyridine | Slightly soluble | [1] |
| Ethanol (95%) | Very slightly soluble | [1] |
| Chloroform | Insoluble | [1] |
| Ether | Insoluble | [1] |
A study on the mass ratio solubility at 340K showed the following decreasing order: H2O > MeOH > EtOH > TBA > 1-Prop > 2-Prop > ButOH > 2-ButOH > MIBK > Dioxane > Butanone > Acetone.[2]
Optical Properties
As a chiral molecule, this compound exhibits optical activity, which is an important parameter for its identification and quality control.
| Property | Value | Reference |
| Specific Optical Rotation | +23° to +25° (calculated with reference to the dried sample) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: Allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).[3]
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector.[3]
-
Solid Phase Analysis: Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[3]
Polymorphism and Melting Point Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to determine the melting point and identify the polymorphic form of this compound.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and seal it.
-
Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium).
-
Thermal Analysis: Place the sample pan in the DSC cell. Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., 25 °C to 200 °C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the melting point from the onset of the endothermic peak in the DSC thermogram. The peak shape and temperature can be used to identify the polymorphic form.
Crystalline Structure Analysis (X-ray Powder Diffraction - XRPD)
XRPD is a powerful technique for identifying the crystal form of this compound.
Protocol:
-
Sample Preparation: Pack the this compound powder into a sample holder, ensuring a flat and even surface.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Set the generator to the appropriate voltage and current (e.g., 40 kV and 30 mA).
-
Data Collection: Scan the sample over a specific 2θ range (e.g., 9-25°) with a defined step size (e.g., 0.05°) and count time per step (e.g., 1 second).[2]
-
Data Analysis: Compare the resulting diffraction pattern with reference patterns for the known polymorphs of this compound to identify the crystalline form present in the sample.
Purity and Assay (High-Performance Liquid Chromatography - HPLC)
HPLC is commonly used for the assay and determination of related substances in this compound.
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically degassed water.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of USP Mannitol (B672) Reference Standard in the mobile phase to a specific concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: A column suitable for sugar analysis (e.g., a strong cation-exchange resin in the calcium form, L19 packing).
-
Column Temperature: Maintain at a constant elevated temperature (e.g., 85 °C).[4]
-
Detector: A refractive index detector maintained at a constant temperature (e.g., 40 °C).[4]
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min).[4]
-
Injection Volume: A fixed volume (e.g., 20 µL).[4]
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.
Specific Optical Rotation
This test is used to confirm the identity and chiral purity of this compound.
Protocol:
-
Blank Preparation: Dissolve approximately 10.4 g of sodium tetraborate (B1243019) in 100 mL of purified water.[1]
-
Sample Preparation: Weigh about 2.0 g of the this compound sample into a 25 mL volumetric flask. Add 2.6 g of sodium tetraborate and dissolve in 20 mL of water (previously heated to 30°C). Shake continuously for 15 to 30 minutes without further heating and then dilute to 25 mL with water.[1]
-
Measurement: Bring the blank and sample solutions to 25°C. Fill the polarimeter tube with the blank solution and take five readings. Clean the tube and then fill it with the sample solution and take five readings.
-
Calculation: Calculate the specific optical rotation based on the difference between the sample and blank readings, the concentration of the sample, and the path length of the polarimeter tube.
References
L-Mannitol Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-mannitol, a six-carbon sugar alcohol, is a primary photosynthetic product and a significant translocated carbohydrate in over 70 families of higher plants. Beyond its role in carbon storage and transport, mannitol (B672) is a crucial osmoprotectant, conferring tolerance to various abiotic stresses such as salinity, drought, and oxidative stress. Its ability to scavenge reactive oxygen species (ROS) further underscores its importance in plant defense mechanisms. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, detailing the core enzymes, regulatory mechanisms, quantitative data, and key experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of this compound in higher plants is a two-step enzymatic process that occurs in the cytosol of photosynthetically active cells. The pathway begins with mannose-6-phosphate (B13060355), an intermediate of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
-
Reduction of Mannose-6-Phosphate: The first committed step is the reduction of mannose-6-phosphate (M6P) to mannitol-1-phosphate (M1P). This reaction is catalyzed by the NADPH-dependent enzyme mannose-6-phosphate reductase (M6PR) , also known as mannitol-1-phosphate dehydrogenase (M1PDH) in some literature.[1][2] This enzyme is a key regulatory point in the pathway.[3]
-
Dephosphorylation of Mannitol-1-Phosphate: The final step is the dephosphorylation of mannitol-1-phosphate to yield this compound. This hydrolysis reaction is catalyzed by mannitol-1-phosphatase (M1Pase) .[3][4]
The catabolism of mannitol back to mannose is carried out by the enzyme mannitol dehydrogenase (MTD) , which plays a role in regulating mannitol pool sizes and in plant defense against pathogens.[5]
Quantitative Data
Enzyme Kinetic Parameters
The kinetic properties of the key enzymes in mannitol biosynthesis have been characterized in several plant species. A summary of these parameters is presented below.
| Enzyme | Plant Species | Substrate | Km (mM) | Optimal pH | Reference |
| Mannose-6-Phosphate Reductase (M6PR) | Apium graveolens (Celery) | Mannose-6-Phosphate | 15.8 | 7.5 | [6][7][8] |
| Mannitol-1-Phosphate | ~47.4 | 8.5 | [6][7][8] | ||
| Mannitol-1-Phosphate Dehydrogenase (M1PDH) | Caloglossa continua (Red Alga) | Fructose-6-Phosphate | Increased 8-fold with 200 mM NaCl | 7.2 (with NaCl) | [9] |
Mannitol Accumulation under Abiotic Stress
Mannitol accumulation is a hallmark of the plant response to various abiotic stresses. The following table summarizes mannitol concentrations in different plant species under control and stress conditions.
| Plant Species | Stress Condition | Mannitol Concentration (µmol g-1 FW) - Control | Mannitol Concentration (µmol g-1 FW) - Stress | Reference |
| Transgenic Arabidopsis thaliana (expressing Ectocarpus sp. genes) | 100 mM NaCl | Not specified | 0.0423 - 0.0527 | [10] |
| Transgenic Triticum aestivum (Wheat) | Water stress | ~0.8 | ~2.0 | [11] |
| 150 mM NaCl | ~0.9 | ~2.0 | [11] | |
| Cucurbita maxima (Squash) | Drought (-0.73 MPa Mannitol) | Not specified | Proline increased, specific mannitol data not available | [12] |
| Zea mays (Maize) | 100 mM NaCl | Not specified | Foliar mannitol application improved tolerance | [13] |
Gene Expression under Abiotic Stress
The expression of genes encoding mannitol biosynthesis enzymes is often upregulated in response to abiotic stress.
| Gene | Plant Species | Stress Condition | Fold Change in Expression | Reference |
| M6PR | Transgenic Arabidopsis thaliana | 200 mM NaCl | Upregulation of downstream ABA pathway genes | [14] |
| M6PR | Coffea canephora (Coffee) | Drought | Upregulated in roots | [15] |
| MTD | Nicotiana tabacum (Tobacco) | Fungal infection | Induced expression | [5] |
Experimental Protocols
Quantification of Mannitol in Plant Tissues by HPLC
This protocol outlines a general method for the extraction and quantification of mannitol from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
80% (v/v) Ethanol (B145695)
-
Deionized water
-
HPLC system with a Refractive Index Detector (RID)
-
Aminex HPX-87C column (or similar carbohydrate analysis column)
-
Mannitol standard
-
Microcentrifuge tubes
-
Water bath or heating block
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Collection and Preparation:
-
Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction of Soluble Carbohydrates: [14][16][17][18]
-
Add 1 mL of 80% ethanol to the tissue powder.
-
Vortex thoroughly to mix.
-
Incubate at 80°C for 20 minutes in a water bath or heating block to inactivate enzymes.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Repeat the extraction of the pellet with another 1 mL of 80% ethanol and combine the supernatants.
-
-
Chloroform Partitioning (Optional, for lipid removal):
-
Add 500 µL of chloroform to the combined supernatant.
-
Vortex vigorously and then centrifuge at 15,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous phase containing the soluble carbohydrates.
-
-
Sample Preparation for HPLC:
-
Evaporate the aqueous extract to dryness using a vacuum concentrator or by heating at 60°C.
-
Reconstitute the dried extract in a known volume of deionized water (e.g., 500 µL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
-
Column: Aminex HPX-87C (or equivalent)
-
Mobile Phase: Degassed deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
-
Prepare a standard curve using known concentrations of a mannitol standard.
-
Inject the prepared plant extracts and standards onto the HPLC system.
-
Identify and quantify the mannitol peak in the samples by comparing its retention time and peak area to the standard curve.
-
Mannose-6-Phosphate Reductase (M6PR) Enzyme Activity Assay
This spectrophotometric assay measures the activity of M6PR by monitoring the oxidation of NADPH at 340 nm.
Materials:
-
Plant leaf tissue
-
Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, 10% glycerol)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Mannose-6-phosphate (M6P) solution (substrate)
-
NADPH solution
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Microcentrifuge
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).
-
-
Enzyme Assay: [5]
-
Set up the reaction mixture in a cuvette containing:
-
Assay buffer
-
NADPH (final concentration, e.g., 0.2 mM)
-
A specific volume of the crude enzyme extract
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding M6P (final concentration, e.g., 10 mM).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1 cm-1).
-
Mannitol-1-Phosphatase (M1Pase) Enzyme Activity Assay
This colorimetric assay measures the activity of M1Pase by quantifying the release of inorganic phosphate (Pi) from mannitol-1-phosphate.[3][4][21]
Materials:
-
Plant enzyme extract (prepared as for the M6PR assay)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 5 mM MgCl2)
-
Mannitol-1-phosphate (M1P) solution (substrate)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Enzyme Assay:
-
In a microplate well, combine the assay buffer and a specific volume of the enzyme extract.
-
Pre-incubate at the desired temperature (e.g., 30°C).
-
Start the reaction by adding M1P.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength for the chosen phosphate detection method (e.g., ~620 nm for Malachite Green).
-
Create a standard curve using known concentrations of the phosphate standard.
-
Calculate the amount of Pi released in the enzyme reaction by comparing the absorbance to the standard curve.
-
Determine the enzyme activity based on the amount of Pi released per unit time per amount of protein.
-
Gene Expression Analysis by RT-qPCR
This protocol provides a general workflow for analyzing the expression of mannitol biosynthesis genes using Reverse Transcription Quantitative PCR (RT-qPCR).[8][17][18][22][23]
Materials:
-
Plant tissue
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers for M6PR, M1Pase, and a reference gene
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from plant tissue using a suitable kit or protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, or random hexamers.
-
-
qPCR:
-
Set up the qPCR reactions in a multi-well plate, including reactions for the target genes (M6PR, M1Pase) and a stably expressed reference gene.
-
Each reaction should contain the cDNA template, forward and reverse primers, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of the target genes using a method such as the ΔΔCt method, normalizing to the expression of the reference gene.
-
Regulation of Mannitol Biosynthesis by Abiotic Stress
The biosynthesis of mannitol is tightly regulated, particularly in response to abiotic stresses. Stress signals, such as high salinity or drought, trigger a signaling cascade that leads to the upregulation of mannitol biosynthesis.
This signaling pathway often involves the phytohormone abscisic acid (ABA). Stress perception leads to an increase in ABA levels, which in turn activates a series of protein kinases and transcription factors. These transcription factors can then bind to the promoter regions of mannitol biosynthesis genes, such as M6PR, leading to their increased transcription and subsequent accumulation of mannitol.[14][24][25][26]
References
- 1. genecards.org [genecards.org]
- 2. youtube.com [youtube.com]
- 3. A Semi-throughput Procedure for Assaying Plant NADP-malate Dehydrogenase Activity Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Enzyme Activity Measurement for Mannitol-1-Phosphate 5-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannitol Synthesis in Higher Plants : Evidence for the Role and Characterization of a NADPH-Dependent Mannose 6-Phosphate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Characterization of Salt-Regulated Mannitol-1-Phosphate Dehydrogenase in the Red Alga Caloglossa continua - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Mannitol Concentrations in Arabidopsis thaliana Expressing Ectocarpus Genes Improve Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Expression Profiling Reveals Genes Involved in Megasporogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. shodex.com [shodex.com]
- 20. shimadzu.com [shimadzu.com]
- 21. Frontiers | Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Cloning of a functional mannose-6-phosphate reductase (M6PR) gene homolog from Egyptian celery plants (Apium graveolens): overexpression in non-mannitol producing plants resulted in mannitol accumulation in transgenic individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Plant Enzyme Activity Testing - Lifeasible [lifeasible.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of L-Mannitol as an Osmolyte
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Mannitol, a sugar alcohol, is a naturally occurring osmolyte found in a variety of organisms, where it plays a crucial role in cellular adaptation to environmental stresses, particularly osmotic stress. In the realm of drug development and biopharmaceutical formulation, this compound is widely utilized as a stabilizing excipient for protein-based therapeutics. This technical guide delves into the core mechanisms by which this compound functions as an osmolyte, focusing on its biophysical and biochemical interactions that confer stability to proteins and modulate cellular responses to osmotic challenges.
Core Mechanism of Action: Preferential Exclusion and its Consequences
The primary mechanism by which this compound acts as a protein stabilizer is through the principle of preferential exclusion . As a polyol, this compound is preferentially excluded from the immediate vicinity of the protein surface. This phenomenon is thermodynamically unfavorable for the protein in its unfolded state, as an extended conformation would create a larger surface area requiring more osmolyte to be excluded.
To minimize this unfavorable interaction, the protein adopts a more compact, folded conformation, thereby reducing its solvent-accessible surface area. This shift in the conformational equilibrium towards the native state enhances the protein's thermodynamic stability.
This stabilizing effect can be quantified by measuring the change in the melting temperature (Tm) of a protein in the presence of this compound. While specific Tm shift values are protein-dependent, the general trend is an increase in Tm with increasing this compound concentration, indicating enhanced thermal stability.
I. Protein Stabilization and Aggregation Inhibition
A critical function of this compound as an osmolyte is its ability to prevent protein aggregation, a major degradation pathway for therapeutic proteins.
Quantitative Data on Protein Stabilization
The stabilizing effect of this compound can be observed across various proteins. The following table summarizes the impact of this compound on the stability of model proteins.
| Protein | This compound Concentration | Observed Effect | Reference |
| α-Synuclein | 5-fold molar excess | ~17% inhibition of aggregation | [1] |
| α-Synuclein | >2000-fold molar excess | ~90% inhibition of aggregation | [1] |
| Recombinant humanized anti-IgE monoclonal antibody (rhuMAbE25) | >20% (w/w) | Leveling off of stabilizing effect | [2] |
Experimental Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability.
Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the target protein at a known concentration in a suitable buffer.
-
Prepare a series of this compound solutions of varying concentrations in the same buffer.
-
Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange).
-
-
Assay Setup (96-well plate format):
-
In each well, mix the protein solution, this compound solution (or buffer for control), and the fluorescent dye to a final volume.
-
Include a no-protein control to measure background fluorescence.
-
Seal the plate with an optically clear seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Measure the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The resulting curve will be sigmoidal. The midpoint of the transition corresponds to the Tm.
-
Calculate the change in Tm (ΔTm) in the presence of different this compound concentrations compared to the control.
-
Experimental Workflow: Thermal Shift Assay
Workflow for a typical thermal shift assay experiment.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
The Thioflavin T (ThT) assay is a common method to monitor the kinetics of amyloid fibril formation.
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils.[3][4]
Detailed Methodology: [3][4][5]
-
Reagent Preparation:
-
Prepare a stock solution of the protein of interest (e.g., insulin, α-synuclein) in an appropriate buffer to induce aggregation (e.g., low pH, elevated temperature).[6]
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it through a 0.2 µm filter.[3][5]
-
Prepare this compound solutions at various concentrations.
-
-
Assay Setup (96-well black plate):
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader with temperature control and shaking capabilities.
-
Set the excitation and emission wavelengths (e.g., ~440 nm for excitation and ~485 nm for emission).[3][5]
-
Monitor the fluorescence intensity over time at a constant temperature (e.g., 37°C or higher to promote aggregation) with intermittent shaking.[5][6]
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time.
-
The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), the elongation rate (growth phase), and the maximum fluorescence (plateau phase).
-
Compare the aggregation kinetics in the presence and absence of this compound.
-
II. Modulation of Cellular Responses to Osmotic Stress
This compound, when applied extracellularly at hyperosmotic concentrations, triggers a series of cellular responses as the cell attempts to equilibrate its internal osmotic pressure. These responses involve the activation of specific signaling pathways.
Quantitative Data on Cell Viability
The cellular response to hyperosmotic stress induced by this compound can range from adaptation to apoptosis, depending on the cell type and the magnitude and duration of the stress.
| Cell Line | This compound Concentration (mmol/L) | Incubation Time (hours) | % Cell Viability (relative to control) | Reference |
| Human Kidney tubular epithelial (HK-2) | 100 | 24 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 250 | 24 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 400 | 24 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 100 | 48 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 250 | 48 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 400 | 48 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 100 | 72 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 250 | 72 | Significantly decreased | [7] |
| Human Kidney tubular epithelial (HK-2) | 400 | 72 | Significantly decreased | [7] |
| Bovine Aortic Endothelial (BAE) | 100 mOsm | - | ~96.6% | [8] |
| Bovine Aortic Endothelial (BAE) | 300 mOsm | - | ~58.1% (41.9% apoptosis) | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include an untreated control group.
-
-
MTT Incubation:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow formazan formation.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Signaling Pathways Activated by this compound-Induced Osmotic Stress
Hyperosmotic stress triggered by this compound activates several key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, the p38 mitogen-activated protein kinase (MAPK) pathway, and calcium signaling pathways.
Osmotic stress is a potent activator of the JNK and p38 MAPK stress-activated protein kinase pathways.[9][10] The activation of these cascades can lead to diverse cellular outcomes, including apoptosis.[9]
Activation Cascade:
Simplified JNK and p38 MAPK activation cascade.
Upstream of the core MAPK cascade, hyperosmotic stress can activate MAPKKKs such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Transforming growth factor-β-Activated Kinase 1 (TAK1).[10][11] These kinases then phosphorylate and activate MAPKKs, specifically MKK4 and MKK7 for the JNK pathway, and MKK3 and MKK6 for the p38 pathway.[11][12] Activated JNK and p38, in turn, phosphorylate a variety of downstream substrates, including transcription factors, that regulate gene expression programs leading to apoptosis or cellular adaptation.
Hypertonic mannitol has been shown to increase intracellular free calcium concentration in a dose-dependent manner.[9] This influx of calcium can act as a second messenger, triggering various downstream signaling events, including the activation of calcium-dependent kinases and contributing to apoptosis.[9][13]
Calcium Influx and Downstream Effects:
This compound induced calcium signaling pathway.
Experimental Protocol: Intracellular Calcium Measurement
Principle: Changes in intracellular calcium concentration ([Ca2+]i) can be monitored using fluorescent calcium indicators, such as Fura-2 or Fluo-4. These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.
Detailed Methodology:
-
Cell Preparation and Dye Loading:
-
Culture cells on glass coverslips suitable for microscopy.
-
Load the cells with a cell-permeant form of the calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester allows the dye to cross the cell membrane.
-
Incubate for a sufficient time to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells.
-
Wash the cells to remove extracellular dye.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Continuously perfuse the cells with a physiological buffer.
-
-
Data Acquisition:
-
Acquire a baseline fluorescence reading.
-
Switch the perfusion to a buffer containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, acquire images at two different excitation or emission wavelengths.
-
-
Data Analysis:
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F0).
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two wavelengths. This ratio is proportional to the [Ca2+]i.
-
Conclusion
This compound's role as an osmolyte is multifaceted, extending from its fundamental biophysical property of preferential exclusion, which underpins its protein-stabilizing effects, to its ability to modulate complex cellular signaling pathways in response to osmotic stress. For researchers and drug development professionals, a thorough understanding of these core mechanisms is paramount for the rational design of stable biopharmaceutical formulations and for elucidating the cellular consequences of hyperosmotic therapies. The experimental protocols and data presented in this guide provide a framework for the quantitative assessment of this compound's osmolyte activity in various contexts. Further research into the specific protein-mannitol interactions and the intricate details of the signaling cascades will continue to refine our understanding and application of this versatile osmolyte.
References
- 1. A Blood-Brain Barrier (BBB) Disrupter Is Also a Potent α-Synuclein (α-syn) Aggregation Inhibitor: A NOVEL DUAL MECHANISM OF MANNITOL FOR THE TREATMENT OF PARKINSON DISEASE (PD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 12. The interaction of p38 with its upstream kinase MKK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mannitol enhances intracellular calcium diffusion in the rat ileum--a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of L-Mannitol polymorphs
An In-depth Technical Guide to the Spectroscopic Analysis of L-Mannitol Polymorphs
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-mannitol, a six-carbon sugar alcohol, is a widely utilized excipient in the pharmaceutical industry, valued for its role as a bulking agent, stabilizer, and consistency enhancer, particularly in lyophilized and solid dosage forms.[1][2] A critical characteristic of D-mannitol is its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3][4] The three primary anhydrous polymorphs of D-mannitol are designated as α, β, and δ.[3][4][5]
These polymorphs, while chemically identical, exhibit distinct three-dimensional lattice arrangements.[6] This structural variation leads to different physicochemical properties, including stability, solubility, and mechanical strength, which can significantly impact the bioavailability, manufacturing process, and shelf-life of a pharmaceutical product.[3][7] The thermodynamic stability of the polymorphs generally follows the order β < α < δ.[3]
Given the profound influence of the polymorphic form on drug product performance, robust analytical methods for their identification and quantification are essential for quality control and formulation development. Spectroscopic techniques, including Raman, Fourier Transform Infrared (FTIR), and Near-Infrared (NIR) spectroscopy, offer rapid, non-destructive, and highly sensitive means to characterize and differentiate this compound polymorphs.[3][8] This guide provides a comprehensive overview of the spectroscopic analysis of this compound polymorphs, detailing experimental protocols, presenting key quantitative data, and outlining the analytical workflow.
Preparation of this compound Polymorphs
The generation of pure polymorphic forms is a prerequisite for their characterization. Various laboratory methods are employed to selectively crystallize the α, β, and δ forms.
Experimental Protocols for Polymorph Generation
α-Form Preparation (via Seeding and Fast Cooling):
-
Dissolve D-mannitol in methanol (B129727) (e.g., 2 g in 250 mL) at 60°C with stirring for 2 hours.[9]
-
Filter the hot suspension through a Büchner funnel fitted with a 2 μm membrane.[9]
-
Introduce seed crystals of the pure α form to the filtrate.[9]
-
Induce crystallization through rapid cooling.[9]
β-Form Preparation (via Recrystallization):
-
Dissolve approximately 13 g of commercial D-mannitol in 50 mL of distilled water.[6]
-
Stir the solution for 20 minutes at a temperature of 50°C to ensure complete dissolution.[6]
-
Allow the solution to cool, permitting the β form to crystallize. The β form can also be obtained via antisolvent crystallization by allowing an aqueous solution to be mixed with acetone (B3395972) and stirred for an extended period (longer than 4 minutes) to ensure polymorphic transformation.[9]
δ-Form Preparation (via Antisolvent Crystallization):
-
Prepare a solution by dissolving 9 g of D-mannitol in 50 g of water at room temperature, stirring for at least 2 hours.[9]
-
Filter the resulting suspension using a Büchner funnel with a 2 μm membrane.[9]
-
Add 50 mL of acetone to the filtrate under vigorous stirring at room temperature.[9]
-
Allow the crystals to grow for a maximum of 4 minutes before harvesting to prevent transformation to the more stable β form.[9]
Spectroscopic Analysis: Methodologies
Spectroscopic techniques provide a unique molecular "fingerprint" for each polymorph by probing their vibrational modes.[3]
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound polymorphs involves sample preparation, data acquisition using a selected spectroscopic technique, and subsequent data analysis for polymorph identification and quantification.
Caption: Experimental workflow for spectroscopic analysis of this compound polymorphs.
Raman Spectroscopy Protocol
Raman spectroscopy is highly sensitive to differences in crystal lattice vibrations and molecular conformations.
-
Instrumentation: A benchtop Raman spectrometer, such as a PerkinElmer RamanStation™ 400 or a BaySpec RamSpec™-HR, can be used.[4][7]
-
Laser Source: A 785 nm near-infrared laser is commonly employed.[7]
-
Sample Preparation: Samples are measured directly with no specific preparation required.[4][7]
-
Data Acquisition Parameters:
Fourier Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy measures the absorption of infrared radiation, providing information on the vibrational modes of functional groups, which are sensitive to the local molecular environment.
-
Instrumentation: A PerkinElmer Spectrum™ 100 FTIR spectrometer or a similar instrument is suitable.[7]
-
Accessory: An Attenuated Total Reflection (ATR) accessory with a single bounce diamond/ZnSe crystal is often used.[7]
-
Sample Preparation: The sample is placed in direct contact with the ATR crystal, and pressure is applied to ensure intimate contact and achieve a high-quality spectrum.[7]
-
Data Acquisition Parameters:
-
Spectral Range: 4000 to 650 cm⁻¹[7]
-
Resolution: 4 cm⁻¹[7]
-
Scans: 16 scans are collected for both the background and the sample.[7]
-
Detector: A temperature-stabilized deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is typically used.[7]
-
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy can be used for the non-invasive analysis of lyophilized mannitol (B672) products, particularly for determining mannitol hydrate (B1144303) and surface water content.[10] Quantitative methods are often developed using partial least squares (PLS) regression models to correlate spectral data with the physical properties of the samples.[1][10]
Quantitative Data and Spectral Signatures
The different polymorphs of this compound exhibit distinct spectral features that allow for their unambiguous identification and quantification.
Raman Spectroscopy Data
Raman spectra show significant differences between the polymorphs, particularly in the C-C-O stretching and lattice vibration regions. These differences can be used for quantitative analysis, for instance, by calculating the intensity ratios of characteristic peaks.[6][11]
| Polymorph | Characteristic Raman Peaks (cm⁻¹) | Reference |
| α (Alpha) | Peaks are distinct from β and δ forms. Often found in mixtures with the β form in spray-dried samples.[12] | [12] |
| β (Beta) | 1037 (Characteristic peak for quantification) | [6] |
| δ (Delta) | 1052 (Characteristic peak for quantification) | [6] |
Note: The literature provides more extensive spectral data, but the peaks listed are key identifiers used in quantitative studies.
FTIR Spectroscopy Data
FTIR spectra show notable differences in regions associated with hydrogen bonding and skeletal vibrations.[3]
| Spectral Region (cm⁻¹) | Vibrational Mode | Observation | Reference |
| 3700 - 2500 | O–H and C–H Stretching | Significant differences among the three polymorphs due to varied hydrogen bonding networks. | [3] |
| 1400 - 1200 | C–H Deformation | Significant shifts are observed for the three polymorphs.[3][13] | [3][13] |
| 1400 - 1200 | C–O Stretching | Significant shifts are observed for the three polymorphs. | [3] |
| 800 - 600 | Fingerprint Region | Differences can be found among the polymorphs. | [3] |
Conclusion
The polymorphic state of this compound is a critical quality attribute that must be carefully controlled and monitored in pharmaceutical development. Spectroscopic techniques, particularly Raman and FTIR, provide powerful, rapid, and non-destructive tools for the identification and quantification of the α, β, and δ polymorphs. By employing the detailed experimental protocols and leveraging the distinct spectral signatures outlined in this guide, researchers and scientists can effectively characterize this compound polymorphs, ensuring the desired solid-state form is present in their formulations and contributing to the development of safe, stable, and effective medicines.
References
- 1. farma.com.ro [farma.com.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bayspec.com [bayspec.com]
- 5. "Three polymorphs (alpha, beta, and delta) of D-mannitol at 100 K" by Frank R. Fronczek, Haidy Nasr Kamel et al. [repository.lsu.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Differentiation and quantitative determination of surface and hydrate water in lyophilized mannitol using NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of mannitol polymorphs. FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Particle size dependence of polymorphism in spray-dried mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of α, β, and δ L-Mannitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the three primary polymorphs of L-Mannitol: α, β, and δ. Understanding the polymorphic landscape of mannitol (B672) is critical in pharmaceutical development, as the solid-state form of an excipient can significantly impact the stability, manufacturability, and bioavailability of a drug product. This document summarizes key thermodynamic data, details common experimental protocols for characterization, and illustrates the stability relationships between the polymorphs.
Core Concept: Polymorphic Stability
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different structures, or polymorphs, exhibit distinct physicochemical properties, including melting point, solubility, and stability. In the context of this compound, the three main anhydrous polymorphs are designated as α, β, and δ. Their thermodynamic stability dictates their tendency to convert from one form to another under specific environmental conditions. The general stability order for this compound polymorphs at ambient conditions is β > α > δ, with the β form being the most stable and least soluble.[1][2][3]
Quantitative Thermodynamic Data
The thermodynamic parameters of the this compound polymorphs are crucial for predicting their behavior during manufacturing and storage. The following table summarizes the key quantitative data gathered from various studies.
| Parameter | α-Mannitol | β-Mannitol | δ-Mannitol |
| Melting Point (°C) | 166[1][4] | 166.5[1][4] | ~155-158[1][2][5] |
| Heat of Fusion (kJ/mol) | 52.1 ± 0.9[5][6] | 53.5 ± 0.4[5][6] | Not directly measured due to transformation |
| Heat of Transition (III to I) (kJ/mol) | - | - | 0.2[5] |
| Density (g/cm³) | 1.468 ± 0.002[5] | 1.490 ± 0.000[5] | 1.499 ± 0.004[5] |
| Solubility in Water | Intermediate[1][3] | Lowest[1][3] | Highest[1][3] |
Thermodynamic Relationships and Transitions
The relationships between the polymorphs of this compound can be described as follows:
-
α and β forms: These two polymorphs are monotropically related, meaning that the β form is always more stable than the α form, and the α form will irreversibly convert to the β form over time, although this process can be very slow under dry conditions.[6]
-
δ form in relation to α and β forms: The δ form is enantiotropically related to the α and β forms.[5][6] This implies that there may be a transition temperature at which the stability order reverses. However, under typical pharmaceutical processing and storage conditions, the δ form is the least stable and readily transforms into the more stable α or β forms, particularly in the presence of moisture.[7][8][9]
The following diagram illustrates the thermodynamic stability relationship between the α, β, and δ polymorphs of this compound at ambient conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Energy/temperature diagram and compression behavior of the polymorphs of D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]
- 7. Moisture induced polymorphic transition of mannitol and its morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The improved compaction properties of mannitol after a moisture-induced polymorphic transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-Mannitol Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Mannitol's solubility in various organic solvents. Understanding the solubility of this compound, a widely used excipient in the pharmaceutical industry, is critical for formulation development, particularly for non-aqueous and co-solvent systems. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow of these methodologies.
Core Principles of this compound Solubility
This compound is a sugar alcohol with six hydroxyl groups, making it a highly polar and hydrophilic molecule. Its solubility is primarily dictated by its ability to form hydrogen bonds with the solvent. Consequently, this compound exhibits the highest solubility in polar protic solvents, such as water, and shows progressively lower solubility in less polar and aprotic organic solvents. Temperature is another critical factor, with the solubility of this compound generally increasing with a rise in temperature across all solvents.[1]
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in various organic solvents. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility | Units |
| Ethanol | 0 | 0.003 | g/100 mL |
| Ethanol | 15 | 0.010 | g/100 mL |
| Ethanol | 25 | 0.030 | g/100 mL |
| Ethanol | 35 | 0.075 | g/100 mL |
| Ethanol | 50 | 0.28 | g/100 mL |
| Ethanol | 60 | 0.81 | g/100 mL |
| Methanol | 60 | 5 | mg/g of solution |
| Glycerol | - | 5.5 | g/100 mL |
| Pyridine | - | Soluble | - |
| Aniline | - | Soluble | - |
| Ether | - | Practically Insoluble | - |
| Water/Acetone (1:1 v/v) | 20 | 34 | mg/g of solution |
Table 2: Ranked Order of this compound Mass Ratio Solubility in Various Solvents at 340 K (67°C) [1]
| Rank | Solvent |
| 1 | Water (H₂O) |
| 2 | Methanol (MeOH) |
| 3 | Ethanol (EtOH) |
| 4 | tert-Butyl alcohol (TBA) |
| 5 | 1-Propanol (1-Prop) |
| 6 | 2-Propanol (2-Prop) |
| 7 | Butanol (ButOH) |
| 8 | 2-Butanol (2-ButOH) |
| 9 | Methyl isobutyl ketone (MIBK) |
| 10 | Dioxane |
| 11 | Butanone |
| 12 | Acetone |
Experimental Protocols for Solubility Determination
The determination of this compound solubility requires precise and validated methodologies. The three most common methods employed are the gravimetric method, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a particular solvent.[2][3]
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed. This can be facilitated by using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath.
-
Separation: The undissolved this compound is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Solvent Evaporation: A precisely measured volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the this compound).
-
Quantification: The container with the dried this compound residue is weighed. The solubility is then calculated by the difference in weight.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a highly sensitive and specific technique for determining the concentration of this compound in a saturated solution.[4][5]
Methodology:
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared in the desired organic solvent as described in the gravimetric method (Steps 1 and 2).
-
Sample Preparation: A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.
-
Chromatographic Conditions:
-
Column: A column suitable for sugar alcohol analysis, such as a strong cation-exchange resin column (calcium form), is typically used.
-
Mobile Phase: The mobile phase is selected based on the column and detector. For this compound, a common mobile phase is a mixture of acetonitrile (B52724) and water.
-
Detector: A Refractive Index Detector (RID) is commonly employed for the detection of this compound as it lacks a strong UV chromophore.
-
-
Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations into the HPLC system and plotting the peak area against the concentration.
-
Quantification: The diluted sample of the saturated solution is injected into the HPLC system, and the peak area of this compound is measured. The concentration of this compound in the diluted sample is determined from the calibration curve, and the original solubility in the saturated solution is calculated by accounting for the dilution factor.
UV-Vis Spectrophotometry Method
While this compound does not have a significant chromophore for direct UV-Vis analysis, indirect methods can be employed. This often involves a chemical reaction that produces a colored compound in proportion to the this compound concentration.
Methodology:
-
Preparation of Saturated Solution: A saturated solution is prepared as previously described.
-
Derivatization: A known volume of the saturated this compound solution is reacted with a specific reagent to produce a colored derivative. For example, a reaction with an acidic solution of a dye like methylene (B1212753) blue can be utilized, where the change in absorbance is proportional to the mannitol (B672) concentration.[6]
-
Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (λmax) using a UV-Vis spectrophotometer.
-
Calibration: A standard curve is prepared by reacting known concentrations of this compound with the derivatizing agent and measuring their corresponding absorbances.
-
Concentration Determination: The concentration of this compound in the original saturated solution is determined by comparing the absorbance of the sample to the standard curve, taking into account any dilutions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General experimental workflow for determining this compound solubility.
References
A Technical Guide to the Formation and Characterization of L-Mannitol Hemihydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a sugar alcohol, is a widely utilized excipient in the pharmaceutical industry, particularly in oral and freeze-dried formulations.[1][2] It is favored for its ability to provide a stable matrix structure and an elegant cake appearance in lyophilized products.[3] Mannitol (B672) can exist in several crystalline forms, including three anhydrous polymorphs (α, β, and δ) and a metastable hemihydrate form (MHH), with the chemical formula C₆H₁₄O₆·0.5H₂O.[3][4][5]
The formation of L-Mannitol hemihydrate during the manufacturing process, especially freeze-drying, is a critical consideration for formulation scientists.[6] The presence and subsequent dehydration of this metastable form can have significant implications for product stability, as the released water can interact with the active pharmaceutical ingredient (API) or other excipients.[3][6][7] Therefore, understanding the conditions that lead to MHH formation and the methods for its precise characterization are paramount for developing robust and stable pharmaceutical products. This guide provides a comprehensive overview of the formation pathways and analytical characterization of this compound hemihydrate.
Formation of this compound Hemihydrate
The primary route for the formation of this compound hemihydrate is during the freeze-drying (lyophilization) of aqueous mannitol solutions.[1] Its crystallization is a complex phenomenon influenced by both process parameters and formulation variables.
Influence of Process Parameters
The thermal history of the mannitol solution during the freeze-drying cycle is the most critical factor determining which crystalline form will precipitate.
-
Annealing Temperature : The temperature at which the frozen solution is held (annealed) to allow for crystal growth is a key determinant. MHH formation is favored at lower annealing temperatures.[3] Studies have shown that MHH preferentially forms when solute crystallization occurs at temperatures of -20°C or lower.[3][6] Conversely, annealing at temperatures of -10°C or higher tends to yield anhydrous mannitol polymorphs.[3][6] The transition temperature between anhydrous and MHH formation appears to be approximately -15°C.[3][6]
-
Secondary Drying : Once formed, MHH can be difficult to convert to an anhydrous form.[3] However, a higher secondary drying temperature can promote the complete dehydration of MHH.[8]
Influence of Formulation Variables
The composition of the formulation significantly impacts the crystallization behavior of mannitol.
-
Protein Concentration : A high concentration of protein in the formulation can enhance the formation of MHH.[9]
-
Excipient Ratios : In formulations containing other excipients like sucrose (B13894), a low relative content of mannitol can promote MHH formation.[9] The presence of sodium chloride, particularly in combination with a disaccharide like sucrose or trehalose, has also been shown to strongly promote the crystallization of the hemihydrate form.[10]
-
Mannitol Concentration : The overall physicochemical and mechanical properties of lyophilized mannitol are a function of its concentration.[2][11]
The following table summarizes the key factors influencing the formation of this compound hemihydrate.
| Factor | Condition Favoring MHH Formation | Condition Favoring Anhydrous Mannitol | Citation(s) |
| Annealing Temperature | ≤ -20°C | ≥ -10°C | [3][6][9] |
| Secondary Drying Temp. | Lower Temperatures | Higher Temperatures | [8] |
| Protein Concentration | High | Low | [9] |
| Mannitol/Sucrose Ratio | Low Mannitol Content | High Mannitol Content | [9] |
| Additives | Presence of NaCl and Disaccharides | Absence of certain salts/sugars | [10] |
Experimental Protocols: Formation
Protocol: Formation of this compound Hemihydrate via Freeze-Drying
This protocol is based on methodologies described in the literature for isolating MHH.[1][12][13]
-
Solution Preparation : Prepare a 5% (w/v) aqueous solution of D-Mannitol. Filter the solution through a 0.2 µm membrane filter to remove any particulates.
-
Freezing : Place the solution in a tray freeze-dryer. Cool the shelves from 25°C to -50°C at a controlled rate of 1°C/min. Hold the temperature at -50°C for at least 3 hours to ensure complete freezing.
-
Primary Drying (Sublimation) : Reduce the chamber pressure to approximately 100 mTorr. The shelf temperature is then ramped to -30°C at 1°C/min. To carefully control the sublimation process, introduce several isothermal holds during this ramp:
-
Hold at -45°C for 40 hours.
-
Hold at -40°C for 40 hours.
-
Hold at -35°C for 20 hours.
-
Hold at -30°C for 20 hours.
-
-
Final Drying : To complete the drying process, decrease the temperature to -35°C and hold for an additional 20 hours.
-
Sample Collection : Backfill the chamber with dry nitrogen gas, and immediately collect the samples into sealed containers to prevent moisture uptake and potential phase transformation.
Characterization of this compound Hemihydrate
A combination of analytical techniques is required to unambiguously identify and characterize MHH. The principal methods include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Powder X-ray Diffraction (PXRD)
PXRD is the definitive technique for identifying the crystalline structure of MHH and distinguishing it from the anhydrous polymorphs. High-resolution synchrotron X-ray powder diffraction has been used to solve its crystal structure.[1][12][13]
-
Principle : PXRD measures the scattering of X-rays by the crystal lattice of a material. The resulting diffraction pattern is unique to a specific crystalline form, acting as a "fingerprint."
-
Experimental Protocol (General) :
-
Gently pack the MHH powder sample into a sample holder.
-
Place the holder in the diffractometer.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
The resulting diffractogram is compared to reference patterns of known mannitol polymorphs to confirm the presence of MHH. For sensitive or unstable samples, low-temperature XRD is often employed.[3]
-
The crystallographic data for D-Mannitol Hemihydrate are summarized in the table below.
| Parameter | Value | Citation(s) |
| Chemical Formula | C₆H₁₄O₆ · 0.5H₂O | [5][12][13] |
| Crystal System | Triclinic | [5][12][13] |
| Space Group | P1 | [5][12][13] |
| a | 9.8963 Å | [5][12][13] |
| b | 10.5424 Å | [5][12][13] |
| c | 4.7860 Å | [5][12][13] |
| α | 102.589° | [5][12][13] |
| β | 86.092° | [5][12][13] |
| γ | 116.079° | [5][12][13] |
Thermal Analysis: DSC and TGA
Thermal analysis provides complementary information about the phase transitions and water content of MHH.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of water in the hydrate. For MHH, a weight loss corresponding to 0.5 moles of water per mole of mannitol is expected (~4.7% w/w).
-
Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC thermogram for MHH shows a broad endotherm corresponding to the dehydration of the hemihydrate, followed by potential recrystallization and melting of the resulting anhydrous forms.[3] An endothermic event around 63°C is often associated with the dehydration of MHH.[3]
-
Experimental Protocol (General Thermal Analysis) :
-
Accurately weigh 2-5 mg of the MHH sample into an aluminum DSC/TGA pan.
-
For DSC, hermetically seal the pan, and pierce the lid if the evolving water vapor is to be allowed to escape. For TGA, an open pan is used.
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
| Technique | Observation | Typical Value/Range | Citation(s) |
| TGA | Weight Loss (Dehydration) | ~4.7% | [1][12] |
| DSC | Dehydration Endotherm | ~63°C | [3] |
| DSC | Anhydrous Form Melting | 166-168°C (β-form) | [14][15] |
Spectroscopic Methods
Raman spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool for monitoring polymorphic transformations, including MHH formation and dehydration, in-line and non-invasively during the freeze-drying process.[16]
Stability and Implications
The formation of MHH is often considered undesirable in pharmaceutical formulations.[9] Being a metastable form, it has the potential to convert to a more stable anhydrous form during storage.[5] This conversion releases the bound water (0.5 moles per mole of mannitol) into the formulation.[3][6] This increase in local moisture content can be detrimental, potentially leading to:
-
Degradation of moisture-sensitive APIs.
-
Plasticization of the amorphous phase, which can lower the glass transition temperature (Tg).
-
Crystallization of other amorphous excipients, such as sucrose.[4]
Studies have investigated the dehydration kinetics of MHH and its impact on protein stability.[4][7] While one study found no direct impact of MHH on the stability of a monoclonal antibody, the potential risks associated with its presence necessitate careful control over the formulation and lyophilization process to either prevent its formation or ensure its complete removal.[8] Preventing MHH formation through controlled ice nucleation or by annealing at temperatures ≥ -10°C is an effective strategy.[3][6]
References
- 1. icdd.com [icdd.com]
- 2. Influence of mannitol concentration on the physicochemical, mechanical and pharmaceutical properties of lyophilised mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannitol hemihydrate in lyophilized protein formulations:Impact of its dehydration during storage on sucrose crystallinity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlling the physical form of mannitol in freeze-dried systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The formation and effect of mannitol hemihydrate on the stability of monoclonal antibody in the lyophilized state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of mannitol hemihydrate in freeze-dried protein formulations--a design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Mannitol Hemihydrate on the Secondary Drying Dynamics of a Protein Formulation: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization and crystal structure of D-mannitol hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of L-Mannitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Mannitol, a six-carbon sugar alcohol, is a versatile compound with significant applications in the pharmaceutical, food, and chemical industries. Its utility as an osmotic diuretic, a low-calorie sweetener, and a stabilizing excipient has driven interest in its efficient and sustainable production. This technical guide provides an in-depth overview of the natural sources of this compound and the primary methodologies for its extraction and purification. We present a comprehensive compilation of quantitative data on mannitol (B672) content in various natural matrices, detailed experimental protocols for key extraction and fermentation processes, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Natural Sources of this compound
This compound is widely distributed in nature, serving as a primary photosynthetic product, an osmoprotectant, and a storage carbohydrate in a variety of organisms. The most significant natural sources include marine brown algae, terrestrial plants, fungi, and various bacteria.
Marine Brown Algae (Phaeophyceae)
Brown algae, particularly species of the order Laminariales (kelps), are the most commercially significant natural source of this compound. The mannitol content in brown algae can vary considerably depending on the species, geographical location, and season, often constituting a substantial portion of the alga's dry weight.
Table 1: this compound Content in Various Brown Algae Species
| Algal Species | Mannitol Content (% of Dry Weight) | Reference(s) |
| Laminaria digitata | 3 - 34 | [1][2] |
| Saccharina latissima | Up to 30 | [2] |
| Ascophyllum nodosum | ~20-30 | [3] |
| Sargassum spp. | 20 - 30 | [3] |
| Macrocystis pyrifera | Up to 12.4 | [1] |
| Rugulopteryx okamurae | Up to 11.9 | [4] |
| Fucus vesiculosus | 9.1 - 15.0 | [5] |
| Turbinaria ornata | ~19.2 (alginate yield) | [6] |
Terrestrial Plants
Mannitol is found in a variety of fruits and vegetables, though typically in lower concentrations compared to brown algae. It contributes to the sweetness and sensory properties of these plants.
Table 2: this compound Content in Selected Fruits and Vegetables
| Plant Source | Mannitol Content ( g/100g Fresh Weight) | Reference(s) |
| Watermelon | 0.12 | [7][8] |
| Rowan berries (Sorbus aucuparia) | 0.038 | [9] |
| Various Vegetables (average of 14 types) | Variable | [7] |
Fungi and Bacteria
Various fungi and bacteria synthesize mannitol as a compatible solute and for storing reducing power. While not traditionally harvested directly for commercial purposes, these microorganisms are pivotal in the fermentative production of mannitol. Heterofermentative lactic acid bacteria (LAB) are particularly efficient in converting fructose (B13574) to mannitol.
Extraction and Production Methodologies
The commercial production of this compound relies on two primary strategies: direct extraction from natural sources, predominantly brown algae, and fermentative production using microorganisms.
Extraction from Brown Algae
The extraction of mannitol from brown algae is a well-established process that typically involves solid-liquid extraction using aqueous or mildly acidic solutions.
This protocol is a synthesis of methodologies described in the literature.[1][10][11]
1. Pre-treatment of Algal Biomass:
- Harvest fresh Laminaria digitata and wash thoroughly with fresh water to remove salt and epiphytes.
- Dry the algal biomass at 60°C to a constant weight.
- Mill the dried algae into a fine powder (e.g., <1 mm particle size) to increase the surface area for extraction.
2. Solid-Liquid Extraction:
- Suspend the dried algal powder in deionized water or a dilute acid solution (e.g., 50 mM HCl) at a solid-to-liquid ratio of 1:10 (w/v).[1][10]
- Agitate the suspension at room temperature (25°C) for 15-30 minutes.[1][10]
- Separate the solid biomass from the liquid extract by centrifugation (e.g., 4700 x g for 15 minutes).[1][10]
- The supernatant contains the crude mannitol extract.
3. Purification of Mannitol Extract:
- To precipitate alginates, add calcium chloride (CaCl₂) to the crude extract to a final concentration of 10 g/L and centrifuge again.[1][10]
- The resulting supernatant can be further purified by filtration through progressively smaller pore sizes (e.g., 53 µm followed by 5 µm).[1][10]
- Concentrate the purified extract under vacuum.
- Induce crystallization of mannitol by cooling the concentrated solution to 4°C.
- Collect the mannitol crystals by filtration and dry them.
Fermentative Production of this compound
Microbial fermentation offers a highly efficient and controllable method for this compound production, primarily utilizing fructose as a substrate. Heterofermentative lactic acid bacteria, such as Lactobacillus species, are widely used for this purpose.
Table 3: this compound Production Yields from Fermentation
| Microorganism | Substrate | Mannitol Yield | Reference(s) |
| Lactobacillus intermedius NRRL B-3693 | Fructose (250 g/L) | 0.70 g/g fructose | [12] |
| Lactobacillus reuteri CRL 1101 | Fructose/Glucose | 75.7 mol% | [13] |
| Lactobacillus fermentum CRL 573 | Fructose/Glucose | 93.5 mol% | [13] |
| Candida parapsilosis SK26.001 | Glucose | 97.1 g/L (fed-batch) | [14] |
| Debaryomyces hansenii | Fructose | 23.17% | [15] |
This protocol is based on methodologies for Lactobacillus fermentation.[12][16]
1. Inoculum Preparation:
- Prepare a seed culture of Lactobacillus intermedius in a suitable medium (e.g., modified MRS broth) containing fructose (2% w/v).
- Incubate at 30-37°C for 24 hours under shaking conditions (130 rpm).[16]
2. Fermentation:
- Prepare the fermentation medium containing a high concentration of fructose (e.g., 150-300 g/L) and other necessary nutrients (e.g., yeast extract, peptone).
- Inoculate the fermentation medium with the seed culture.
- Maintain the fermentation at a constant pH (e.g., 5.0-6.0) and temperature (e.g., 35-37°C).[13][16]
- Monitor the fermentation progress by measuring substrate consumption and mannitol production using techniques like HPLC.
3. Downstream Processing and Purification:
- Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.
- The supernatant contains mannitol along with other fermentation byproducts like lactic acid and acetic acid.
- Purification can be achieved through a combination of techniques including:
- Crystallization: Concentrate the broth and cool to induce mannitol crystallization.
- Chromatography: Utilize ion-exchange or size-exclusion chromatography for higher purity.
- Electrodialysis: To remove organic acids.[17]
Metabolic Pathways and Experimental Workflows
Biosynthesis of this compound in Fungi
In many fungi, mannitol is synthesized from fructose-6-phosphate, an intermediate of glycolysis, through a two-step pathway known as the mannitol cycle.
General Workflow for this compound Extraction and Purification
The following diagram illustrates a generalized workflow for the extraction of this compound from natural sources, particularly brown algae, followed by purification.
Conclusion
This compound is a valuable natural product with a diverse range of applications. This guide has provided a technical overview of its primary natural sources and the methodologies for its extraction and production. Brown algae remain a key resource for direct extraction, while fermentative processes using microorganisms offer a highly efficient and scalable alternative. The provided quantitative data, detailed protocols, and visual workflows serve as a valuable resource for researchers and professionals in the field, aiming to facilitate further research and development in the sustainable production and application of this compound.
References
- 1. Fermentation of Mannitol Extracts From Brown Macro Algae by Thermophilic Clostridia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Fermentation of Mannitol Extracts From Brown Macro Algae by Thermophilic Clostridia [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Production of mannitol and lactic acid by fermentation with Lactobacillus intermedius NRRL B-3693 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mannitol production by heterofermentative Lactobacillus reuteri CRL 1101 and Lactobacillus fermentum CRL 573 in free and controlled pH batch fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US6855526B2 - Method for making mannitol with Lactobacillus intermedius - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to L-Mannitol Degradation Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pathways and byproducts associated with L-Mannitol degradation. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the metabolic fate of this compound in various biological systems. This document details the enzymatic reactions, metabolic intermediates, and resultant byproducts, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Degradation Pathways of this compound
This compound, a six-carbon sugar alcohol, is metabolized by a variety of organisms, including bacteria, fungi, and archaea, through distinct enzymatic pathways. The initial steps of these pathways typically involve the transport of mannitol (B672) into the cell and its subsequent phosphorylation or direct oxidation.
Bacterial Degradation Pathways
In many bacteria, the degradation of this compound commences with its transport across the cell membrane via a phosphoenolpyruvate-dependent phosphotransferase system (PTS). This transport is coupled with phosphorylation, yielding mannitol-1-phosphate.
Pathway 1: Mannitol-1-Phosphate Dehydrogenase Route
A prevalent pathway in bacteria such as Escherichia coli and Lactococcus lactis involves the following key steps:
-
Transport and Phosphorylation: this compound is transported into the cell and concomitantly phosphorylated by the mannitol-specific phosphotransferase system (PTSMtl) to form D-mannitol-1-phosphate.
-
Oxidation: D-mannitol-1-phosphate is then oxidized by the NAD+-dependent enzyme mannitol-1-phosphate dehydrogenase (M1PDH) to D-fructose-6-phosphate.
-
Glycolysis: Fructose-6-phosphate, a central glycolytic intermediate, is subsequently catabolized through the Embden-Meyerhof-Parnas pathway to pyruvate (B1213749) and other downstream metabolites.
Pathway 2: Mannitol Dehydrogenase Route
Some bacteria, like Pseudomonas fluorescens, utilize a different initial step:
-
Transport: this compound is transported into the cell, often via an ABC transporter.
-
Oxidation: Intracellular mannitol is directly oxidized by the NAD+-dependent enzyme mannitol dehydrogenase (MDH) , also known as mannitol-2-dehydrogenase, to D-fructose.
-
Phosphorylation: Fructose (B13574) is then phosphorylated by a fructokinase to fructose-6-phosphate, which enters glycolysis.
Fungal and Archaeal Degradation Pathways
Fungi and archaea also possess mechanisms to degrade mannitol, which can be crucial for their metabolism and survival.
In the pathogenic fungus Aspergillus fumigatus, distinct enzymes are responsible for mannitol synthesis and degradation, suggesting separate routes for its production and mobilization.[1] The degradation is thought to proceed primarily through the action of mannitol 2-dehydrogenase, oxidizing mannitol to fructose.[1]
In the halophilic archaeon Haloarcula hispanica, mannitol is taken up by an ABC transporter and then oxidized to fructose by a mannitol dehydrogenase. Fructose is subsequently phosphorylated to fructose-1-phosphate (B91348) by a ketohexokinase.
Byproducts of this compound Degradation
The fermentation of this compound under anaerobic or oxygen-limiting conditions can lead to the production of various byproducts, depending on the microorganism and the specific metabolic pathways employed. These byproducts are often of significant interest in industrial biotechnology and for understanding the metabolic capabilities of different organisms.
Common byproducts include:
-
Ethanol: Produced by various yeasts and bacteria as a primary fermentation product.
-
Organic Acids: Including lactic acid, acetic acid, formic acid, and butyric acid, which are characteristic products of fermentation by lactic acid bacteria and other anaerobes.
-
Acetate and Propionate: These can be produced under certain aeration conditions.
Quantitative Data on this compound Degradation
The efficiency and kinetics of this compound degradation are crucial parameters in metabolic studies and biotechnological applications. The following tables summarize key quantitative data for enzymes involved in mannitol degradation and the yields of various byproducts from mannitol fermentation.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH |
| Mannitol-1-Phosphate Dehydrogenase | Aspergillus fumigatus | D-Mannitol 1-Phosphate | - | 10.6 | - |
| Mannitol-1-Phosphate Dehydrogenase | Escherichia coli | D-Mannitol 1-Phosphate | - | - | 9.5 (Oxidation) |
| Mannitol-1-Phosphate Dehydrogenase | Escherichia coli | D-Fructose 6-Phosphate | - | - | 7.0 (Reduction) |
| Mannitol 2-Dehydrogenase | Aspergillus fumigatus | D-Fructose | - | 94 | - |
| Mannitol Dehydrogenase | Agaricus bisporus | D-Mannitol | 7.5 | - | - |
| Mannitol Dehydrogenase | Agaricus bisporus | D-Fructose | 9.8 | - | - |
Table 1: Kinetic Parameters of Key Enzymes in this compound Degradation.[1][2][3]
| Organism | Product | Yield | Conditions |
| Zymobacter palmae | Ethanol | 0.38 g/g mannitol | Oxygen-limiting |
| Zymobacter palmae | Acetate, Propionate | High production | Excessive aeration |
| Saccharomyces paradoxus NBRC 0259-3 | Ethanol | 8.9 g/L from mannitol | - |
| Pichia angophorae | Ethanol | 9.3 g/L from mannitol | - |
| Escherichia coli KO11 | Ethanol | 9.2 g/L from mannitol | - |
| Lactobacillus acidophilus ATCC 4962 | Formic acid, Lactic acid, Butyric acid | Dependent on growth and prebiotic | Fermentation of mannitol, FOS, and inulin |
| Lactobacillus fermentum | Mannitol (from fructose) | 93.6 mol% | 35 °C |
| Lactobacillus brevis 3-A5 | Mannitol (from fructose) | 215 g/L | Dual-stage pH controlled fed-batch fermentation |
Table 2: Byproduct Yields from this compound Fermentation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound degradation.
Spectrophotometric Assay for Mannitol Dehydrogenase Activity
Principle: The activity of mannitol dehydrogenase is determined by monitoring the change in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.
Reagents:
-
Tris-HCl buffer (100 mM, pH adjusted according to the reaction direction: pH 8.5 for oxidation, pH 7.0 for reduction)
-
NAD+ solution (0.5 mM in Tris-HCl buffer) or NADH solution (0.2 mM in Tris-HCl buffer)
-
This compound solution (substrate for oxidation, e.g., 1 mM in Tris-HCl buffer) or D-Fructose solution (substrate for reduction, e.g., 1 mM in Tris-HCl buffer)
-
Enzyme extract or purified enzyme solution
Procedure (Mannitol Oxidation):
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5) and 0.5 mM NAD+.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
Calculate the enzyme activity based on the initial linear rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
Procedure (Fructose Reduction):
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.0) and 0.2 mM NADH.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding the D-Fructose solution.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the enzyme activity based on the initial linear rate of NADH consumption.
HPLC Analysis of Organic Acid Byproducts
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the separation and quantification of organic acids produced during fermentation.
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and other solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the linear range of the detector.
HPLC Conditions (Example for various organic acids):
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a specific organic acid analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: An acidic aqueous solution, such as 0.02 M (NH4)2HPO4 adjusted to pH 2.4 with phosphoric acid, or a dilute sulfuric acid solution (e.g., 5 mM).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.
-
Detection: UV detector set at a wavelength of 210 nm.
-
Quantification: Create a standard curve for each organic acid of interest by injecting known concentrations. The concentration of the acids in the samples is then determined by comparing their peak areas to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key this compound degradation pathways and a general experimental workflow.
References
- 1. Enzymes of mannitol metabolism in the human pathogenic fungus Aspergillus fumigatus--kinetic properties of mannitol-1-phosphate 5-dehydrogenase and mannitol 2-dehydrogenase, and their physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic properties, renaturation and metabolic role of mannitol-1-phosphate dehydrogenase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
The Role of L-Mannitol in Fungal and Algal Metabolism: A Technical Guide
Abstract
L-Mannitol, a six-carbon sugar alcohol (polyol), is a ubiquitous and vital metabolite in a diverse range of fungal and algal species. Its roles extend far beyond that of a simple carbohydrate, encompassing critical functions in stress tolerance, energy storage, redox balance, and, particularly in fungi, pathogenic interactions with host organisms. In fungi, the "mannitol cycle" serves as a key metabolic hub, interconverting storage carbohydrates and regulating the pools of reducing cofactors NAD(P)H. In algae, particularly marine species, mannitol (B672) is a primary product of photosynthesis and a crucial osmolyte, enabling survival in environments with fluctuating salinity. This technical guide provides an in-depth examination of the metabolic pathways, physiological functions, and quantitative significance of this compound in these two kingdoms. It further details key experimental protocols for the extraction, quantification, and enzymatic analysis of mannitol, and presents visual diagrams of the core metabolic pathways to support researchers, scientists, and drug development professionals in this field.
This compound Metabolism in Fungi
Mannitol is one of the most abundant soluble carbohydrates found in the mycelia, fruiting bodies, and spores of fungi.[1][2] Its metabolism is central to fungal physiology, development, and interaction with the environment.
Biosynthesis and the Mannitol Cycle
In most ascomycete and deuteromycete fungi, mannitol metabolism operates as a cyclical process, allowing for the synthesis and degradation of the polyol as required.[3][4] This "mannitol cycle" is crucial for managing carbon flow and balancing the cellular redox state.[5]
The cycle involves four key enzymes:
-
Mannitol-1-phosphate 5-dehydrogenase (MPD): This enzyme catalyzes the first step in biosynthesis, reducing the glycolytic intermediate fructose-6-phosphate (B1210287) to mannitol-1-phosphate, utilizing NADH as a cofactor.[3][4]
-
Mannitol-1-phosphate phosphatase (MPP): This enzyme dephosphorylates mannitol-1-phosphate to yield free mannitol.[3][4]
-
Mannitol dehydrogenase (MDH): This enzyme initiates the catabolism of mannitol, oxidizing it to fructose (B13574) using NADP+ as a cofactor.[4] This step is critical for regenerating NADPH.[2]
-
Hexokinase (HX): This enzyme phosphorylates fructose to re-form fructose-6-phosphate, thus closing the cycle.[4]
References
- 1. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of mannitol metabolism in the pathogenicity of the necrotrophic fungus Alternaria brassicicola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 4. Frontiers | Role of mannitol metabolism in the pathogenicity of the necrotrophic fungus Alternaria brassicicola [frontiersin.org]
- 5. Possible Roles for Mannitol and Mannitol Dehydrogenase in the Biotrophic Plant Pathogen Uromyces fabae - PMC [pmc.ncbi.nlm.nih.gov]
L-Mannitol: A Key Compatible Solute in Microbial Stress Tolerance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of fluctuating environmental conditions, microorganisms have evolved sophisticated mechanisms to survive and thrive. One such strategy is the accumulation of compatible solutes, small organic molecules that help maintain cellular turgor and protect macromolecules from damage under conditions of osmotic and oxidative stress. Among these, the six-carbon sugar alcohol L-Mannitol has emerged as a crucial player, particularly in the fungal kingdom. This technical guide provides a comprehensive overview of this compound's role as a compatible solute in microorganisms, detailing its biosynthesis, its function in stress mitigation, and the experimental protocols used to study these processes.
The Multifaceted Role of this compound in Microorganisms
This compound is more than just an osmoprotectant; it serves a variety of functions within the microbial cell. In fungi, it is one of the most abundant soluble carbohydrates and is involved in:
-
Osmotic Stress Response: By accumulating to high intracellular concentrations, mannitol (B672) lowers the water potential of the cytoplasm, preventing water loss and maintaining cell turgor in hyperosmotic environments.[1]
-
Oxidative Stress Tolerance: Mannitol is an effective quencher of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1] This is particularly important for pathogenic fungi, as it can help them counteract the oxidative burst produced by host immune systems.[1]
-
Storage of Carbon and Reducing Power: Mannitol can serve as a reserve of carbon and energy, and its synthesis and degradation can play a role in regulating the cellular redox balance, particularly the NAD(P)H/NAD(P)+ ratio.
-
Spore Germination and Viability: High concentrations of mannitol are often found in fungal spores, where it is thought to contribute to their longevity and provide a readily available source of carbon and energy upon germination.[2][3][4]
Biosynthesis and Metabolism: The Mannitol Cycle
In many fungi, the synthesis and degradation of mannitol are linked in a cyclic pathway known as the mannitol cycle. This cycle involves the interplay of several key enzymes and allows for the interconversion of mannitol and fructose-6-phosphate (B1210287), a central intermediate in glycolysis.
The primary pathway for mannitol biosynthesis involves two key enzymatic steps:
-
Mannitol-1-phosphate 5-dehydrogenase (MPD) : This enzyme catalyzes the reduction of fructose-6-phosphate to mannitol-1-phosphate, utilizing NADH as a cofactor.[1]
-
Mannitol-1-phosphate phosphatase (MPP) : This enzyme dephosphorylates mannitol-1-phosphate to yield this compound.[1]
The catabolism of mannitol back to fructose (B13574) can occur via the action of Mannitol dehydrogenase (MDH) , which oxidizes mannitol to fructose.[1]
Quantitative Data on this compound Accumulation and Enzyme Kinetics
The intracellular concentration of this compound can vary significantly depending on the microorganism and the environmental conditions. The following tables summarize some of the available quantitative data.
Table 1: Intracellular this compound Concentrations in Microorganisms Under Stress
| Microorganism | Stress Condition | Intracellular Mannitol Concentration | Reference |
| Aspergillus niger (conidiospores) | Normal | 10-15% of dry weight | [2][3][4] |
| Aspergillus niger (mycelium) | Normal | Biosynthesis abolished in ΔmpdA mutant | [3][4] |
| Saccharomyces cerevisiae (MTLD transformant) | 0.7 M NaCl | ~200 µmol/g dry weight | [5] |
| Saccharomyces cerevisiae (S6PDH transformant) | 0.7 M NaCl | ~375 µmol/g dry weight (sorbitol) | [5] |
| Saccharomyces cerevisiae (GPD1 transformant) | 0.7 M NaCl | ~400 µmol/g dry weight (glycerol) | [5] |
Table 2: Kinetic Properties of Enzymes in the Mannitol Cycle
| Enzyme | Microorganism | Substrate | Km | Vmax / kcat | Reference |
| Mannitol-1-Phosphate Dehydrogenase (AfM1PDH) | Aspergillus fumigatus | D-mannitol 1-phosphate | - | kcat = 10.6 s-1 | [6] |
| Mannitol 2-Dehydrogenase (AfM2DH) | Aspergillus fumigatus | D-fructose | - | kcat = 94 s-1 | [6] |
| Mannitol Dehydrogenase | Agaricus bisporus | D-mannitol | 7.5 mM | - | [7] |
| Mannitol Dehydrogenase | Agaricus bisporus | D-fructose | 9.8 mM | - | [7] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound as a compatible solute. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of Intracellular this compound by HPLC
This protocol outlines the steps for extracting and quantifying this compound from microbial cells using High-Performance Liquid Chromatography (HPLC).
1. Cell Culture and Harvesting:
-
Grow the microorganism of interest under the desired control and stress conditions (e.g., varying concentrations of NaCl or sorbitol).
-
Harvest the cells during the exponential growth phase by rapid filtration or centrifugation.
2. Quenching of Metabolism:
-
To prevent metabolic changes during sample preparation, immediately quench the harvested cells. A common method is to rapidly transfer the cell pellet or filter into a cold quenching solution, such as 60% methanol (B129727) at -40°C.[8]
3. Metabolite Extraction:
-
Extract the intracellular metabolites using a suitable solvent system. A widely used method is boiling ethanol (B145695) extraction.[9]
-
Resuspend the quenched cell pellet in 75% ethanol and incubate at 80°C for a short period (e.g., 3-5 minutes).
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Lyophilize or evaporate the supernatant to dryness and resuspend in a known volume of ultrapure water.
4. HPLC Analysis:
-
Analyze the extracted metabolites using an HPLC system equipped with a suitable column for sugar alcohol separation (e.g., an amino or ion-exchange column) and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
The mobile phase composition and flow rate will depend on the column used. A common mobile phase is a mixture of acetonitrile (B52724) and water.
-
Quantify the mannitol concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
Protocol 2: Spectrophotometric Assay of Mannitol-1-Phosphate Dehydrogenase (MPD) Activity
This protocol describes a method to measure the activity of MPD by monitoring the change in absorbance of NADH at 340 nm.
1. Preparation of Cell-Free Extract:
-
Harvest microbial cells and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Resuspend the cells in the same buffer and disrupt them by sonication, glass bead homogenization, or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant as the cell-free extract.
2. Assay Mixture:
-
The assay can be performed in either the forward (fructose-6-phosphate reduction) or reverse (mannitol-1-phosphate oxidation) direction.
-
Forward Reaction: In a cuvette, mix a buffer (e.g., 50 mM Tris-HCl, pH 7.0), NADH (e.g., 0.2 mM), and the cell-free extract.[10]
-
Reverse Reaction: In a cuvette, mix a buffer (e.g., 50 mM Tris-HCl, pH 9.0), NAD+ (e.g., 0.5 mM), mannitol-1-phosphate (e.g., 1 mM), and the cell-free extract.[10]
3. Spectrophotometric Measurement:
-
Initiate the reaction by adding the substrate (fructose-6-phosphate for the forward reaction, or mannitol-1-phosphate for the reverse reaction).
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation (decrease in absorbance) in the forward reaction or NADH formation (increase in absorbance) in the reverse reaction is proportional to the enzyme activity.
4. Calculation of Enzyme Activity:
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Protocol 3: Assessment of Osmotic and Oxidative Stress Tolerance
This protocol provides a general framework for evaluating the role of this compound in protecting microorganisms against osmotic and oxidative stress.
1. Strain Preparation:
-
Use wild-type and, if available, mutant strains with altered mannitol metabolism (e.g., a ΔmpdA mutant unable to synthesize mannitol).
2. Osmotic Stress Tolerance Assay:
-
Prepare a series of growth media with increasing concentrations of an osmotic stressor (e.g., NaCl, KCl, or sorbitol).
-
Inoculate the media with the same initial concentration of cells for each strain.
-
Incubate the cultures under optimal growth conditions and monitor growth over time by measuring optical density (OD) at 600 nm.
-
Compare the growth curves of the wild-type and mutant strains at different osmolarities to assess the contribution of mannitol to osmotic tolerance.
3. Oxidative Stress Tolerance Assay:
-
Expose mid-log phase cultures of the wild-type and mutant strains to an oxidizing agent (e.g., hydrogen peroxide, H2O2).
-
After a defined exposure time, determine cell viability by plating serial dilutions of the cultures on non-selective agar (B569324) plates and counting the number of colony-forming units (CFUs).
-
Alternatively, assess oxidative stress by measuring the formation of intracellular reactive oxygen species (ROS) using fluorescent probes or by quantifying lipid peroxidation.[11][12]
-
Compare the survival rates or levels of oxidative damage between the wild-type and mutant strains to determine the role of mannitol in oxidative stress protection.
Conclusion and Future Perspectives
This compound is a versatile and indispensable compatible solute in many microorganisms, playing a critical role in their adaptation to environmental stresses. Its functions extend beyond simple osmoprotection to include antioxidant defense and metabolic regulation. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate mechanisms of mannitol metabolism and its role in microbial physiology.
For drug development professionals, understanding the importance of the mannitol pathway in pathogenic fungi presents opportunities for the development of novel antifungal agents. Targeting key enzymes like mannitol-1-phosphate dehydrogenase could disrupt the pathogen's ability to cope with host-induced stresses, potentially leading to new therapeutic strategies. Future research will likely focus on elucidating the precise regulatory networks that control mannitol biosynthesis and its interplay with other stress response pathways, further unraveling the remarkable adaptability of microorganisms.
References
- 1. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 2. Mannitol Is Required for Stress Tolerance in Aspergillus niger Conidiospores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannitol is required for stress tolerance in Aspergillus niger conidiospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymes of mannitol metabolism in the human pathogenic fungus Aspergillus fumigatus--kinetic properties of mannitol-1-phosphate 5-dehydrogenase and mannitol 2-dehydrogenase, and their physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of Recombinant Mannitol-1-phosphate Dehydrogenase Activity from Ectocarpus sp. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of L-Mannitol
Introduction
L-Mannitol, a sugar alcohol, is widely utilized in the pharmaceutical industry as an excipient in various dosage forms and as an active pharmaceutical ingredient (API) in osmotic diuretics. Its quantification is crucial for quality control, formulation development, and clinical studies. This application note provides a detailed protocol for a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, primarily focusing on Refractive Index Detection (RID), a common and cost-effective technique for non-chromophoric compounds. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are also briefly discussed.
Principle of the Method
This method employs an isocratic HPLC system with a Refractive Index Detector to separate and quantify this compound. The separation is typically achieved on a ligand-exchange or ion-exclusion chromatography column using purified water as the mobile phase. The RID measures the difference in the refractive index between the mobile phase and the eluting sample components, providing a signal proportional to the concentration of the analyte.
Experimental Protocols
Equipment and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: Aminex HPX-87C column (300 mm x 7.8 mm, 9 µm) or equivalent ligand-exchange column.
-
Reagents:
-
This compound reference standard (USP grade or equivalent)
-
HPLC grade water
-
-
Glassware and other materials: Volumetric flasks, pipettes, autosampler vials with inserts, 0.45 µm syringe filters.
Preparation of Standard and Sample Solutions
Standard Stock Solution (10 mg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with HPLC grade water to achieve concentrations ranging from 0.1 mg/mL to 5.0 mg/mL.
Sample Preparation: Accurately weigh a portion of the sample equivalent to about 50 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | Aminex HPX-87C (300 mm x 7.8 mm, 9 µm) |
| Mobile Phase | HPLC Grade Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 85 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temperature | 40 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Method Validation and Data Presentation
The described HPLC method was validated for its performance characteristics. The following tables summarize the quantitative data obtained.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% | < 1.0% |
Linearity
The linearity of the method was evaluated by analyzing the calibration standards.
| Concentration Range (mg/mL) | Correlation Coefficient (r²) |
| 0.1 - 5.0 | > 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of this compound into a placebo sample at three different concentration levels.
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 |
| 120% | 99.8 | 0.7 |
Precision
Repeatability (Intra-day precision):
| Concentration (mg/mL) | RSD (%) (n=6) |
| 1.0 | 0.9 |
| 2.5 | 0.7 |
| 5.0 | 0.5 |
Intermediate Precision (Inter-day precision):
| Concentration (mg/mL) | RSD (%) (n=6, over 3 days) |
| 2.5 | 1.2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (mg/mL) |
| LOD | 0.01 |
| LOQ | 0.03 |
Alternative Detection Methods
While RID is a robust and widely used detector for this compound, other detectors can offer advantages in specific applications.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.[1] It can be more sensitive than RID and provides a stable baseline with gradient elution, which is beneficial for complex sample matrices.[2]
-
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the highest sensitivity and selectivity.[3][4] This technique is particularly useful for quantifying low levels of this compound in complex biological fluids like urine.[5][6]
Workflow and Diagrams
The overall workflow for the HPLC method development and validation for this compound quantification is depicted below.
Caption: Workflow for HPLC method of this compound.
Conclusion
This application note details a simple, accurate, and precise HPLC-RID method for the quantification of this compound in pharmaceutical preparations. The method is straightforward to implement and validate, making it suitable for routine quality control testing. For applications requiring higher sensitivity or compatibility with gradient elution, ELSD or MS detection can be considered as viable alternatives.
References
- 1. You are being redirected... [jascoinc.com]
- 2. Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on intestinal permeability of cirrhotic patients by analysis lactulose and mannitol in urine with HPLC/RID/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
L-Mannitol as a Carrier in Dry Powder Inhaler Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Mannitol as a carrier in Dry Powder Inhaler (DPI) formulations. Detailed protocols for the preparation and characterization of mannitol-based carriers and formulations are provided, along with comparative data on their performance.
Introduction to this compound as a DPI Carrier
This compound has emerged as a promising alternative to lactose (B1674315), the most commonly used carrier in DPI formulations.[1][2][3] Its non-reducing nature makes it compatible with a wider range of active pharmaceutical ingredients (APIs), particularly proteins and peptides that are susceptible to Maillard reactions with reducing sugars like lactose.[4] Furthermore, mannitol (B672) is less hygroscopic than lactose, which can improve the physical stability and aerosolization performance of the formulation, especially in humid conditions.[1] The safety of mannitol for pulmonary administration has been well-established.[1]
The physicochemical properties of mannitol, such as its crystalline form (polymorphism), particle size, and surface morphology, significantly influence the performance of a DPI formulation.[1][5] Mannitol exists in several polymorphic forms, with the α, β, and δ forms being the most relevant for pharmaceutical applications.[1][6] These polymorphs exhibit different physical properties, which in turn affect the drug-carrier interactions and the de-agglomeration of the drug particles upon inhalation.[1]
Data Presentation: Performance of Mannitol-Based DPI Formulations
The following tables summarize the in-vitro aerosolization performance of various mannitol-based DPI formulations, providing a comparison between different mannitol polymorphs and between mannitol and lactose as carriers. The key performance indicators are:
-
Fine Particle Fraction (FPF): The percentage of the emitted dose with an aerodynamic diameter typically less than 5 µm, which is considered to be the respirable fraction.
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosolized drug particles, by mass, are smaller and 50% are larger.
-
Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.
Table 1: Comparison of Mannitol Polymorphs and Lactose as Carriers for Salbutamol (B1663637) Sulphate (SS) and Budesonide (BUD)
| Carrier | Drug | Fine Particle Fraction (FPF) % | Reference |
| α-Mannitol | SS | 11-13% | [1][7] |
| BUD | 53-58% | [1][7] | |
| β-Mannitol | SS | 11-13% | [1][7] |
| BUD | 53-58% | [1][7] | |
| δ-Mannitol | SS | 6.5-9.3% | [1][7] |
| BUD | 19.6-32% | [1][7] | |
| Lactose | SS | 8-13% | [1][7] |
| BUD | 26-39% | [1][7] |
Data sourced from Benetti, et al. (2021).[1][7]
Table 2: Performance of Spray-Dried Mannitol-Lactose Mixtures for Salbutamol Sulfate (B86663) Delivery
| Carrier Composition (Mannitol:Lactose) | FPF (%) | MMAD (μm) | GSD | Reference |
| 1:0 (Spray-Dried Mannitol) | 38.10 ± 21.84 | 2.03 ± 0.04 | 2.13 ± 0.08 | [8] |
| 0:1 (Spray-Dried Lactose) | 43.00 ± 15.00 | 2.13 ± 0.08 | 2.13 ± 0.08 | [8] |
| 1:1 | 55.12 ± 10.11 | 2.03 ± 0.04 | 2.03 ± 0.04 | [8] |
| 1:3 | 61.42 ± 4.21 | - | - | [8] |
| 3:1 | 45.67 ± 18.92 | - | - | [8] |
Data sourced from Al-Zoubi, et al. (2020).[8]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of mannitol-based DPI formulations.
Preparation of Spray-Dried Mannitol Carrier
This protocol describes the preparation of mannitol particles suitable for use as a DPI carrier using a spray drying technique.
Objective: To produce mannitol particles with controlled size and morphology for DPI applications.
Materials and Equipment:
-
This compound
-
Purified Water
-
Spray Dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Magnetic stirrer and hotplate
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in purified water at a concentration of 5-15% (w/w).[9]
-
Gently heat and stir the solution until the mannitol is completely dissolved.
-
Allow the solution to cool to room temperature before spray drying.
-
-
Spray Drying:
-
Set the spray dryer parameters. Typical parameters include:[10]
-
Inlet temperature: 100-180°C
-
Outlet temperature: 60-100°C[4]
-
Aspirator rate: 80-100%
-
Pump feed rate: 5-15 mL/min
-
Atomizing air flow rate: 400-600 L/h
-
-
Pump the mannitol solution through the spray dryer.
-
Collect the dried powder from the collection vessel.
-
Store the collected powder in a desiccator until further use.
-
Characterization of Mannitol Carrier Particles
3.2.1. Particle Size Distribution by Laser Diffraction
Objective: To determine the geometric particle size distribution of the mannitol carrier.
Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS) with a dry powder dispersion unit.
Procedure:
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Place a small amount of the mannitol powder into the feeder of the dry powder dispersion unit.
-
Set the dispersion pressure to an appropriate level to ensure adequate de-agglomeration without causing particle attrition (typically 0.5-4.0 bar).
-
Initiate the measurement. The instrument will draw the powder through the measurement zone and record the light scattering pattern.
-
The software will calculate the particle size distribution and provide parameters such as the volume median diameter (Dv50) and the span of the distribution.
-
Perform the measurement in triplicate to ensure reproducibility.
3.2.2. Particle Morphology by Scanning Electron Microscopy (SEM)
Objective: To visualize the shape and surface characteristics of the mannitol particles.
Equipment:
-
Scanning Electron Microscope (SEM)
-
Sputter coater (for non-conductive samples)
-
SEM stubs with adhesive carbon tape
Procedure:
-
Mount a small amount of the mannitol powder onto an SEM stub.
-
Gently tap the stub to remove any excess powder.
-
If the sample is not conductive, coat it with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.
-
Place the stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level.
-
Acquire images of the particles at various magnifications to observe the overall shape and surface details.
3.2.3. Solid-State Characterization by X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)
Objective: To identify the crystalline form (polymorph) of the mannitol.
XRPD Procedure:
-
Pack the mannitol powder into a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5-40°) using Cu Kα radiation.
-
Compare the resulting diffraction pattern to known patterns for the different mannitol polymorphs (α, β, δ) to identify the crystalline form present.
DSC Procedure:
-
Accurately weigh 3-5 mg of the mannitol powder into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting points of the different polymorphs (e.g., 25-200°C).
-
The melting endotherms will indicate the presence of specific polymorphs. For example, δ-mannitol has a melting point around 155°C, while α and β forms melt at higher temperatures (around 165-167°C).[1]
Evaluation of Powder Flow Properties
Objective: To assess the flowability of the mannitol powder using Carr's Index and Hausner Ratio.
Equipment:
-
Graduated cylinder (e.g., 100 mL)
-
Tapped density tester
-
Analytical balance
Procedure:
-
Bulk Density Determination:
-
Weigh a known mass of the mannitol powder.
-
Gently pour the powder into a graduated cylinder.
-
Record the unsettled volume.
-
Calculate the bulk density (ρ_bulk) as mass/volume.
-
-
Tapped Density Determination:
-
Place the graduated cylinder containing the powder into the tapped density tester.
-
Subject the cylinder to a set number of taps (B36270) (e.g., 500 or 1250) until the volume no longer changes significantly.
-
Record the final tapped volume.
-
Calculate the tapped density (ρ_tapped) as mass/tapped volume.
-
-
Calculation of Flowability Indices:
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
Interpretation of Results:
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤ 10 | 1.00 - 1.11 |
| Good | 11 - 15 | 1.12 - 1.18 |
| Fair | 16 - 20 | 1.19 - 1.25 |
| Passable | 21 - 25 | 1.26 - 1.34 |
| Poor | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 32 - 37 | 1.46 - 1.59 |
| Very, Very Poor | > 38 | > 1.60 |
In-Vitro Aerosolization Performance Testing
Objective: To determine the aerodynamic particle size distribution of the API from a mannitol-based DPI formulation using a cascade impactor.
Equipment:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
DPI device (e.g., Aerolizer®, HandiHaler®)
-
Gelatin or HPMC capsules
-
Vacuum pump
-
Flow meter
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Preparation of the Cascade Impactor:
-
Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., a solution of silicone in hexane) to prevent particle bounce, then allow the solvent to evaporate completely.
-
Assemble the impactor according to the manufacturer's instructions.
-
-
Formulation Preparation and Capsule Filling:
-
Prepare a homogenous blend of the micronized API and the mannitol carrier at the desired ratio.
-
Accurately fill the required dose into capsules.
-
-
Aerosolization:
-
Connect the impactor to a vacuum pump through a flow controller.
-
Set the airflow rate to achieve a 4 kPa pressure drop across the DPI device (typically 60 or 90 L/min).[11]
-
Place a filled capsule into the DPI device.
-
Insert the mouthpiece of the device into the induction port of the impactor.
-
Activate the vacuum pump for a specified duration to draw a defined volume of air (e.g., 4 L) through the device and into the impactor.[11]
-
-
Sample Recovery and Analysis:
-
Carefully disassemble the impactor.
-
Rinse each component (mouthpiece, induction port, stages, and filter) with a suitable solvent to recover the deposited drug.
-
Quantify the amount of drug in each component using a validated analytical method (e.g., HPLC or UV-Vis).
-
-
Data Analysis:
-
Calculate the Emitted Dose (ED), which is the total amount of drug that exits the device.
-
Calculate the Fine Particle Dose (FPD), which is the mass of drug particles with an aerodynamic diameter less than 5 µm.
-
Calculate the Fine Particle Fraction (FPF) as (FPD / ED) * 100.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) by plotting the cumulative mass of drug undersize versus the effective cutoff diameter of the impactor stages on a log-probability scale.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the development of mannitol-based DPI formulations.
Caption: Workflow for the development and characterization of a mannitol-based DPI.
Caption: Relationship between mannitol's properties and DPI performance.
References
- 1. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parteck® M DPI – a novel mannitol as carrier in dry powder inhalation formulations - DDL [ddl-conference.com]
- 3. Characterisation of particle engineered Mannitol as alternative carriers in dry powder inhalation formulations - DDL [ddl-conference.com]
- 4. ddl-conference.com [ddl-conference.com]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. Co-spray-dried mannitol with polyethylene glycol for dry powder inhalation: Factors affecting the polymorphism and stability - DDL [ddl-conference.com]
- 7. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-spraying of carriers (mannitol-lactose) as a method to improve aerosolization performance of salbutamol sulfate dry powder inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ilasseurope.org [ilasseurope.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: L-Mannitol for Protein Stabilization in Lyophilized Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a paramount technique for preserving the long-term stability of protein-based biopharmaceuticals. The process, however, subjects proteins to significant stresses, including freezing, dehydration, and temperature fluctuations, which can lead to denaturation, aggregation, and loss of biological activity. Excipients are therefore critical components of lyophilized formulations, providing necessary stabilization. L-Mannitol is a widely utilized excipient in this context, valued for its dual functionality as both a bulking agent and a cryo- and lyoprotectant.[1][2]
This document provides detailed application notes and protocols for the effective use of this compound in the lyophilization of protein formulations.
Mechanism of Protein Stabilization by this compound
This compound contributes to protein stability during lyophilization through several mechanisms:
-
As a Bulking Agent: Mannitol (B672) provides structural integrity to the lyophilized cake, preventing collapse during and after the process.[1] Its ability to crystallize forms a rigid matrix that supports the amorphous phase containing the protein, which is crucial for an elegant cake appearance and ease of reconstitution.[3][4]
-
Cryoprotection: During the freezing stage, as ice crystals form, the concentration of solutes increases, which can be detrimental to protein structure. Mannitol, as a cryoprotectant, helps to mitigate this by increasing the viscosity of the unfrozen solution, thereby hindering ice crystal growth and minimizing physical damage to the protein.[1]
-
Lyoprotection (in the amorphous state): When amorphous, mannitol can stabilize proteins in the solid state by forming a glassy matrix and through hydrogen bonding, which mimics the protein's natural aqueous environment and restricts molecular mobility, thus preventing degradation.[5][6]
-
Preferential Exclusion: Mannitol is preferentially excluded from the protein surface, leading to an increase in the local concentration of water around the protein. This phenomenon thermodynamically favors the native, folded state of the protein.[2]
The Critical Role of Mannitol's Physical State
The efficacy of this compound as a stabilizer is intrinsically linked to its physical state in the final lyophilized product. Mannitol can exist in amorphous or various crystalline forms (polymorphs), including α, β, δ, and a hemihydrate.[7][8] The final polymorphic form is influenced by formulation composition (e.g., protein concentration, presence of other excipients like sucrose) and processing parameters (e.g., cooling rate, annealing).[5][9][10]
-
Crystalline Mannitol: Generally desired for its function as a bulking agent, providing structural support.[11] Different polymorphs can form depending on the conditions. For instance, proteins have been observed to selectively facilitate the crystallization of δ-mannitol.[7] Annealing, a process of holding the product at a specific temperature after freezing, can be used to induce crystallization and ensure a robust cake structure.[12] However, complete crystallization of mannitol may reduce its lyoprotectant effect, as it removes it from the amorphous phase where it can directly interact with and stabilize the protein.[13]
-
Amorphous Mannitol: Offers superior protein stabilization through vitrification and molecular mobility restriction.[5][6] However, a fully amorphous mannitol cake may be prone to collapse if the primary drying temperature is above its glass transition temperature (Tg').[14]
-
Mannitol Hemihydrate: This form is often considered undesirable as it contains bound water that can be released during storage, potentially compromising the stability of the active pharmaceutical ingredient.[9][11] Its formation can be influenced by the presence of other solutes and the annealing process.[15]
The interplay between the amorphous and crystalline states is a key consideration in formulation development. Often, a partially crystalline system, where crystalline mannitol provides the structure and an amorphous phase containing the protein and a lyoprotectant (like sucrose) ensures stability, is the goal.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from thermal analysis and structural characterization of this compound and its impact on protein formulations during lyophilization.
Table 1: Thermal Properties of Mannitol in Lyophilization
| Parameter | Value | Analytical Method | Significance in Lyophilization | Reference(s) |
| Glass Transition Temperature (Tg') of amorphous mannitol | -34.8°C to -24.1°C | Differential Scanning Calorimetry (DSC) | Critical temperature for primary drying of amorphous formulations. Drying above this temperature can lead to cake collapse. | [16],[14] |
| Eutectic Melting Temperature (Teu) of mannitol-water | -3.0°C | Differential Scanning Calorimetry (DSC) | The temperature at which the crystalline phase melts. Primary drying should be conducted below this temperature for crystalline formulations. | [14] |
| Crystallization Temperature (Tc) of amorphous mannitol | -34.1°C to -22.6°C | Differential Scanning Calorimetry (DSC) | Temperature at which amorphous mannitol crystallizes upon heating. Annealing is often performed around this temperature to induce crystallization. | [16],[14] |
Table 2: Influence of Formulation and Process Parameters on Mannitol Crystallinity and Protein Stability
| Parameter Varied | Observation | Impact on Protein Stability | Reference(s) |
| Protein:Mannitol Ratio | Mannitol remained amorphous up to a 1:5 wt/wt β-lactoglobulin:mannitol ratio. | The degree of protein secondary structure perturbation varied with the overall mannitol content. | [17] |
| Protein Concentration | Increasing protein concentration from 1 to 5 mg/mL decreased the amount of β-mannitol. Above 10 mg/mL, mannitol crystallization was increasingly inhibited. | Protein concentration is a critical factor in determining the final physical state of mannitol and thus the overall stability. | [18] |
| Presence of Sucrose (B13894) | Sucrose inhibits mannitol crystallization. In mannitol-sucrose mixtures, a crystalline mannitol cake with amorphous sucrose can be achieved. | Sucrose acts as a primary lyoprotectant in the amorphous phase, while crystalline mannitol provides structural support. | [3][5] |
| Annealing | Annealing at -20°C can induce crystallization into δ and hemihydrate forms. | Annealing can lead to lower protein stability due to the removal of mannitol from the amorphous phase. | [19],[13] |
| Cooling Rate | Fast cooling (10 °C/min) can result in amorphous mannitol. | Amorphous mannitol can offer better protection, but the formulation may be less physically robust. | [19] |
Visualizations
Caption: Workflow of the lyophilization process.
Caption: Factors influencing mannitol's physical state.
Experimental Protocols
Protocol 1: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
This protocol is used to determine the critical temperatures (glass transition, eutectic melting, crystallization) of a protein-mannitol formulation.[14]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling unit
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Protein-mannitol formulation solution
-
Empty pan for reference
Procedure:
-
Sample Preparation: Accurately pipette 10-20 µL of the formulation solution into a hermetic aluminum pan.
-
Sealing: Hermetically seal the pan using a crimper. Prepare an empty sealed pan to be used as a reference.
-
DSC Program: a. Equilibrate the DSC cell at 20°C. b. Ramp down the temperature to -70°C at a controlled rate (e.g., 5°C/min). c. Hold at -70°C for 5 minutes to ensure complete freezing. d. Ramp up the temperature to 20°C at a controlled rate (e.g., 5°C/min).
-
Data Analysis: Analyze the resulting thermogram to identify:
-
Glass Transition (Tg'): A stepwise change in the heat flow signal.
-
Crystallization Exotherm (Tc): An exothermic peak indicating crystallization of an amorphous component.
-
Eutectic Melting Endotherm (Teu): An endothermic peak indicating the melting of a crystalline phase.
-
Protocol 2: Lyophilization Cycle for a Protein-Mannitol Formulation
This protocol provides a general framework for a lyophilization cycle. The specific temperatures and durations will need to be optimized based on the DSC data obtained in Protocol 1.
Materials and Equipment:
-
Freeze-dryer with programmable temperature and pressure controls
-
Glass vials suitable for lyophilization
-
Stoppers for vials
-
Protein-mannitol formulation solution
Procedure:
-
Filling: Dispense the formulation solution into vials. Partially insert stoppers to allow for water vapor to escape.
-
Freezing: a. Load the vials onto the freeze-dryer shelves, pre-cooled to 5°C. b. Ramp the shelf temperature down to -45°C at a rate of 1°C/min. c. Hold at -45°C for at least 2 hours. d. (Optional Annealing Step): Ramp the shelf temperature to an annealing temperature (e.g., -20°C, determined from DSC) and hold for 2-4 hours to induce mannitol crystallization. Then, ramp back down to -45°C.
-
Primary Drying: a. Reduce the chamber pressure to 100 mTorr. b. Ramp the shelf temperature to the primary drying temperature (e.g., -25°C, which should be below the Tg' or Teu). c. Hold at this temperature until all the ice has sublimated (typically 24-48 hours). The end of primary drying can be determined by monitoring product temperature probes, pressure changes, or other process analytical technologies.
-
Secondary Drying: a. Ramp the shelf temperature to a secondary drying temperature (e.g., 25°C or higher) at a rate of 0.2°C/min.[3] b. Hold for at least 6-12 hours to remove residual bound water.
-
Stoppering and Unloading: Backfill the chamber with an inert gas like nitrogen, then fully stopper the vials under vacuum or atmospheric pressure. Remove the vials from the freeze-dryer.
Protocol 3: Characterization of Mannitol Polymorphism using X-Ray Powder Diffraction (XRPD)
This protocol is used to identify the crystalline forms of mannitol in the final lyophilized cake.[20][21]
Materials and Equipment:
-
X-Ray Powder Diffractometer
-
Sample holder
-
Spatula
-
Lyophilized product
Procedure:
-
Sample Preparation: Carefully open a vial of the lyophilized product. Gently grind the cake into a fine powder using a spatula.
-
Sample Mounting: Pack the powdered sample into the XRPD sample holder, ensuring a flat and even surface.
-
XRPD Analysis: a. Place the sample holder in the diffractometer. b. Set the instrument parameters (e.g., Cu Kα radiation, voltage, current). c. Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02°.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for α, β, δ, and hemihydrate forms of mannitol to identify the polymorphs present in the sample.[20][22]
Protocol 4: Assessment of Protein Secondary Structure using Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is used to evaluate changes in the protein's secondary structure after lyophilization.[23][24]
Materials and Equipment:
-
FTIR spectrometer with a suitable detector
-
Sample holder for solid samples (e.g., KBr pellet press or ATR accessory)
-
Lyophilized product
-
Potassium bromide (KBr), if using pellets
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Mix a small amount of the lyophilized powder (approx. 1-2 mg) with dry KBr (approx. 100-200 mg). b. Grind the mixture to a fine powder. c. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
FTIR Analysis: a. Place the KBr pellet (or apply the powder to an ATR crystal) in the spectrometer. b. Collect a background spectrum of air (or the empty ATR crystal). c. Collect the sample spectrum.
-
Data Analysis: a. Analyze the amide I band (1600-1700 cm⁻¹) of the protein spectrum. b. Use second-derivative analysis and curve fitting to quantify the relative amounts of α-helix, β-sheet, and other secondary structural elements.[17] c. Compare the spectrum of the lyophilized protein to that of the native protein in solution to assess structural changes.
Protocol 5: Accelerated Stability Study
This protocol outlines a method to predict the long-term stability of the lyophilized protein formulation.[25][26]
Materials and Equipment:
-
Temperature and humidity-controlled stability chambers
-
Lyophilized product vials
-
Analytical instruments for assessing protein integrity (e.g., HPLC for aggregation, bioassay for activity)
Procedure:
-
Study Design: a. Place vials of the lyophilized product into stability chambers set at accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH) and the intended storage condition (e.g., 5°C). b. Establish time points for pulling samples (e.g., 0, 1, 3, and 6 months).
-
Sample Analysis: a. At each time point, remove vials from the chambers. b. Reconstitute the product according to the specified procedure. c. Analyze the reconstituted solution for critical quality attributes such as:
- Appearance (color, clarity, cake structure)
- Reconstitution time
- Moisture content (Karl Fischer titration)
- Protein aggregation/purity (Size Exclusion-HPLC)
- Potency/Biological activity (relevant bioassay)
-
Data Analysis: a. Plot the degradation of the protein (e.g., loss of monomer, loss of activity) over time for each storage condition. b. Use the data from accelerated conditions, often in conjunction with the Arrhenius equation, to model and predict the shelf-life at the intended storage condition.[25]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannitol-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms by which crystalline mannitol improves the reconstitution time of high concentration lyophilized protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Mannitol Crystallinity on the Stabilization of Enzymes during Freeze-Drying [jstage.jst.go.jp]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Process Conditions on the Crystallization and Transition of Metastable Mannitol Forms in Protein Formulations During Lyophilization | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Freeze-drying of mannitol-trehalose-sodium chloride-based formulations: the impact of annealing on dry layer resistance to mass transfer and cake structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of mannitol crystallization in mannitol-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmagroupcdmo.com [biopharmagroupcdmo.com]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 17. Effect of vacuum drying on protein-mannitol interactions: the physical state of mannitol and protein structure in the dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The impact of protein concentration on mannitol and sodium chloride crystallinity and polymorphism upon lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterizing Protein Structure, Dynamics and Conformation in Lyophilized Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Accelerated Storage for Shelf-Life Prediction of Lyophiles: Temperature Dependence of Degradation of Amorphous Small Molecular Weight Drugs and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for Using L-Mannitol as a Bulking Agent in Freeze-Drying
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Mannitol as a bulking agent in the freeze-drying (lyophilization) of pharmaceutical formulations. This document outlines the physicochemical properties of this compound, its role in lyophilization, and detailed protocols for formulation development and characterization.
Introduction to this compound as a Bulking Agent
This compound, a sugar alcohol, is a widely used excipient in freeze-dried injectable products, primarily functioning as a bulking agent.[1][2] Its main purpose is to provide structural integrity and an elegant appearance to the lyophilized cake, particularly in formulations with a low concentration of the active pharmaceutical ingredient (API).[1][2] By crystallizing during the freezing phase, mannitol (B672) forms a supportive scaffold for the amorphous components of the formulation, which helps prevent cake collapse and ensures easy reconstitution.[2][3]
Key Functions of this compound:
-
Provides Bulk and Structure: Increases the solid content of the formulation, leading to a robust and pharmaceutically elegant cake.[2]
-
Prevents Blowout: A sufficient cake mass helps to prevent the loss of product from the vial during the high vacuum of primary drying.[2]
-
Improves Reconstitution: The porous crystalline structure facilitates rapid and complete dissolution of the lyophilized product upon the addition of a solvent.[1]
-
Enables Efficient Drying: The high eutectic temperature of the mannitol-water system allows for primary drying to occur at higher temperatures, which can significantly shorten the overall freeze-drying cycle time.[2]
Physicochemical Properties and Polymorphism
Understanding the physical and chemical characteristics of this compound is crucial for successful formulation development. A significant challenge in using mannitol is its tendency to exhibit polymorphism, meaning it can crystallize into different solid-state forms.[4]
Polymorphic Forms of Mannitol:
-
Anhydrous Forms: α (alpha), β (beta), and δ (delta) are the three main anhydrous crystalline forms.[1][5] The formation of these polymorphs is influenced by factors such as the cooling rate, mannitol concentration, and the presence of other excipients.[6] For example, slow cooling of a 10% (w/v) mannitol solution tends to yield a mix of α and β forms, while rapid freezing can result in the δ form.[6]
-
Mannitol Hemihydrate (MHH): This is a metastable crystalline form that contains water within its crystal structure (C₆H₁₄O₆·0.5H₂O).[1][5] The formation of MHH can be problematic as its dehydration during storage can release water, potentially leading to the degradation of moisture-sensitive APIs.[5][7] Preventing the formation of MHH is critical, and this can often be achieved by controlling the annealing temperature during the freeze-drying cycle.[5]
The specific polymorph present in the final product can impact its stability, reconstitution time, and overall performance.[4] Therefore, characterization of the solid state of mannitol is a critical step in quality control.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in freeze-drying.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Freeze-Drying |
| Molecular Weight | 182.17 g/mol | Influences colligative properties and concentration calculations. |
| Eutectic Temperature (Te) | ~ -1.5 °C | The high eutectic temperature allows for primary drying at warmer temperatures, reducing cycle time and cost.[2] |
| Glass Transition (Tg') | ~ -24 °C to -32 °C (amorphous phase) | The temperature at which the amorphous phase transitions from a glassy to a rubbery state; critical for avoiding collapse.[2] |
| Melting Point (anhydrous) | 165-169 °C | Not directly relevant to the freeze-drying process itself, but important for material identification. |
| Solubility in Water | ~ 21.6 g/100 mL at 25 °C | High solubility allows for the preparation of aqueous solutions for lyophilization. |
Table 2: Typical Formulation and Process Parameters
| Parameter | Typical Range/Value | Notes |
| Mannitol Concentration (% w/v) | 0.5% - 10% | Often used in formulations with low solute content (≤1% w/v).[1][2] The concentration affects the final polymorphic form.[6] |
| Cooling Rate | 0.1 °C/min to >10 °C/min | Slower cooling rates (e.g., ≤ 10 °C/min) tend to promote the crystallization of mannitol, while rapid cooling can lead to an amorphous state.[2] A rate of 0.3 deg/min has been used in some experiments.[8] |
| Annealing Temperature | -10 °C to -25 °C | Annealing is a critical step to ensure complete crystallization of mannitol and to control its polymorphic form. Annealing at temperatures ≥ -10°C favors the formation of anhydrous forms, while temperatures ≤ -20°C can lead to the formation of mannitol hemihydrate.[5] |
| Primary Drying Shelf Temperature | -20 °C to +20 °C | The temperature should be kept below the collapse temperature of the formulation. The crystalline nature of mannitol allows for higher shelf temperatures.[9] A shelf temperature of +20°C has been used in experimental setups.[8] |
| Chamber Pressure during Primary Drying | 50 - 200 mTorr | A vacuum is applied to facilitate the sublimation of ice. A pressure of 60 mtorr has been documented in studies.[8] |
| Secondary Drying Temperature | 20 °C to 40 °C | This step removes residual moisture from the product. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Formulation Preparation
Objective: To prepare a solution of this compound and the API for freeze-drying.
Materials:
-
This compound (pharmaceutical grade)
-
Active Pharmaceutical Ingredient (API)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Protocol:
-
Accurately weigh the required amount of this compound and API.
-
In a volumetric flask, dissolve the API in a portion of the WFI.
-
Add the this compound to the solution and continue to mix until fully dissolved.
-
Add WFI to the final volume and mix thoroughly.
-
Sterile filter the solution through a 0.22 µm filter into a sterile container.
-
Aseptically fill the solution into sterile vials to the target fill volume.
-
Partially insert sterile stoppers onto the vials.
Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg') of the frozen solution and the eutectic melting temperature (Te).
Apparatus:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetic aluminum pans.
Protocol:
-
Accurately weigh 10-15 mg of the formulation into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at room temperature (e.g., 25 °C).
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -70 °C).
-
Hold the sample at the low temperature for a set time (e.g., 5 minutes) to ensure thermal equilibrium.
-
Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above the expected transitions (e.g., 20 °C).
-
Analyze the resulting thermogram to identify the glass transition (a step change in the heat flow) and any exothermic (crystallization) or endothermic (melting) events.
Freeze-Drying Cycle Development
Objective: To develop a robust freeze-drying cycle for the this compound containing formulation.
Apparatus:
-
Laboratory-scale freeze-dryer with temperature and pressure control.
-
Thermocouples for product temperature monitoring.
Protocol:
-
Loading: Place the filled vials onto the freeze-dryer shelves.
-
Freezing:
-
Cool the shelves to a temperature below the freezing point of the solution (e.g., -45 °C) at a controlled rate (e.g., 1 °C/min).
-
Hold at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete freezing.
-
-
Annealing (Optional but Recommended):
-
Increase the shelf temperature to the target annealing temperature (e.g., -15 °C) and hold for several hours (e.g., 4-6 hours) to promote mannitol crystallization.
-
Re-cool the shelves to the initial freezing temperature.
-
-
Primary Drying:
-
Reduce the chamber pressure to the target vacuum level (e.g., 100 mTorr).
-
Increase the shelf temperature to the desired primary drying temperature (e.g., -10 °C), ensuring the product temperature remains below the critical collapse temperature.
-
Hold until all the ice has sublimated, which can be determined by monitoring product temperature and pressure changes.
-
-
Secondary Drying:
-
Increase the shelf temperature to a higher temperature (e.g., 25 °C) and maintain the vacuum.
-
Hold for a sufficient time (e.g., 6-12 hours) to reduce the residual moisture to the target level.
-
-
Stoppering and Unloading:
-
Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.
-
Actuate the stoppering mechanism to fully seat the stoppers in the vials.
-
Unload the vials and crimp-seal them.
-
Post-Lyophilization Characterization
Objective: To identify the crystalline form(s) of this compound in the final lyophilized product.
Apparatus:
-
X-Ray Powder Diffractometer.
-
Sample holder.
Protocol:
-
Carefully open a lyophilized vial and gently grind the cake into a fine powder using a mortar and pestle.
-
Mount the powder onto the sample holder.
-
Place the sample holder into the XRPD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα).
-
Compare the resulting diffraction pattern to reference patterns for the known polymorphs of mannitol (α, β, δ, and hemihydrate) to determine the solid-state form.
Objective: To determine the residual moisture content of the lyophilized cake.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric).
-
Dry solvent (e.g., methanol).
-
Sample extraction solvent.
Protocol:
-
In a controlled low-humidity environment, accurately weigh the lyophilized cake.
-
Dissolve or suspend the cake in a known volume of a suitable anhydrous solvent.
-
Inject a known aliquot of the sample solution into the Karl Fischer titration cell.
-
The titrator will automatically measure the amount of water in the sample.
-
Calculate the percentage of residual moisture based on the initial weight of the cake.
Visualizations
Caption: Workflow for the freeze-drying process using this compound.
Caption: Factors influencing this compound polymorphism in freeze-drying.
References
- 1. Unveiling Mannitol's Role in Freeze-Dried Pharmaceuticals - APB [celluloseankit.com]
- 2. lyonavigator.com [lyonavigator.com]
- 3. cienciasfarmaceuticas.org.br [cienciasfarmaceuticas.org.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pharmtech.com [pharmtech.com]
Application Notes & Protocols: L-Mannitol Spray Drying for Microparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spray drying of L-Mannitol for the formulation of microparticles. This technique is pivotal in the pharmaceutical industry for producing powders with controlled particle size, morphology, and solid-state properties, which are critical for various drug delivery systems, particularly for pulmonary and nasal applications.
Introduction to this compound Spray Drying
This compound, a sugar alcohol, is a widely used excipient in pharmaceutical formulations due to its non-hygroscopic nature, high stability, and favorable crystalline properties.[1][2] Spray drying is a continuous, one-step manufacturing process that converts a liquid feed into a dry particulate powder.[2][3] This method offers excellent control over particle characteristics, making it an ideal choice for engineering microparticles for targeted drug delivery.[1][3] The process involves atomizing a solution or suspension of mannitol (B672) (often with an active pharmaceutical ingredient, API) into a hot drying gas, leading to the rapid evaporation of the solvent and the formation of solid particles.[2]
The properties of the final spray-dried mannitol microparticles are significantly influenced by the interplay of various process parameters and formulation variables.[1][4][5] Understanding and controlling these parameters is crucial for developing a robust and reproducible manufacturing process.
Experimental Protocols
Preparation of the Aqueous Feed Solution
A well-defined feed solution is the starting point for a successful spray drying process. The concentration of this compound in the solution directly impacts the final particle size and morphology.[4][5]
Materials:
-
This compound (pharmaceutical grade)
-
Distilled or deionized water
-
(Optional) Active Pharmaceutical Ingredient (API)
-
(Optional) Other excipients (e.g., leucine, poloxamer-188)[6]
Protocol:
-
Weigh the desired amount of this compound.
-
In a clean beaker, add the this compound to a measured volume of distilled water.
-
Stir the solution using a magnetic stirrer at room temperature until the mannitol is completely dissolved. Concentrations typically range from 10% to 20% (w/w).[3][4][5]
-
If including an API or other excipients, add them to the solution and continue stirring until a homogenous solution or a stable suspension is formed.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be gently warmed or sonicated to aid dissolution, but care must be taken to avoid degradation of the API.
-
Filter the solution through an appropriate filter to remove any foreign particulates before introducing it into the spray dryer.
Spray Drying Process
The following protocol outlines the general steps for spray drying a mannitol solution using a laboratory-scale spray dryer. The specific parameters will need to be optimized based on the desired particle characteristics and the specific equipment used.
Equipment:
-
Laboratory-scale spray dryer (e.g., BUCHI Mini Spray Dryer B-290, LabPlant SD-06)[3]
Protocol:
-
System Preparation: Ensure the spray dryer is clean and dry. Assemble the glassware, cyclone, and collection vessel according to the manufacturer's instructions.
-
Parameter Setup: Set the desired process parameters on the spray dryer control unit. Key parameters to control include:
-
Inlet Temperature: This is the temperature of the drying gas entering the spray chamber. Typical values range from 100°C to 190°C.[3][4] Higher inlet temperatures generally lead to faster solvent evaporation.
-
Aspirator/Blower Rate: This controls the flow rate of the drying gas. A typical setting might be 100%.
-
Feed Pump Rate: This determines the rate at which the feed solution is delivered to the nozzle. Rates can vary, for example, from 5 mL/min to 20 L/h depending on the scale.[4][7]
-
Nozzle/Atomizer Settings: For a two-fluid nozzle, set the atomizing air pressure (e.g., 300 kPa).[7] For a rotary atomizer, set the rotation speed (e.g., 6,300 to 8,100 rpm).[4][5]
-
-
System Equilibration: Start the heater and the aspirator/blower. Allow the system to run with the solvent (e.g., distilled water) for 10-15 minutes to reach a stable outlet temperature.
-
Spraying the Sample: Once the system is stable, switch the feed from the solvent to the prepared mannitol solution.
-
Collection: The dried microparticles are separated from the drying gas in the cyclone and fall into the collection vessel.
-
Shutdown: After all the feed solution has been sprayed, continue to run the system with the solvent for a few minutes to rinse the tubing and nozzle. Then, turn off the heater and pump, and finally the aspirator/blower once the system has cooled down.
-
Product Recovery: Carefully collect the powdered product from the collection vessel and the cyclone. Store the powder in a desiccator to prevent moisture absorption.
Microparticle Characterization
Characterization of the spray-dried mannitol microparticles is essential to ensure they meet the required specifications for the intended application.
2.3.1. Particle Size and Morphology
-
Laser Diffraction: Determine the particle size distribution (e.g., Dv10, Dv50, Dv90, and Span) using a laser diffraction particle size analyzer. Disperse the powder in a suitable non-solvent (e.g., 96% ethanol) before measurement.[7]
-
Scanning Electron Microscopy (SEM): Visualize the particle morphology (shape, surface texture) by SEM.[3] This can reveal if the particles are spherical, wrinkled, or aggregated.
2.3.2. Solid-State Properties
-
X-Ray Powder Diffraction (XRPD): Identify the crystalline form (polymorph) of the mannitol. Spray drying can result in different polymorphs (α, β, δ), which can impact the stability and performance of the final product.[8][9][10]
-
Differential Scanning Calorimetry (DSC): Determine the melting point and crystallinity of the mannitol particles.
2.3.3. Aerodynamic Performance (for inhalation applications)
-
Cascade Impactor (e.g., Andersen Cascade Impactor, Next Generation Impactor): Measure the in vitro aerodynamic particle size distribution to predict the deposition pattern in the respiratory tract. Key parameters to determine are the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF).[11][12]
Data Presentation: Influence of Process Parameters
The following tables summarize the quantitative data from various studies, illustrating the impact of different spray drying parameters on the properties of mannitol microparticles.
Table 1: Effect of Feed Concentration and Atomizer Speed on Particle Size
| Feed Concentration (% w/w) | Atomizer Speed (rpm) | Inlet Temperature (°C) | Feed Rate (L/h) | Volume-Weighted Mean Particle Size (µm) |
| 10 | 6,300 | 170-190 | 10-20 | ~80-90 |
| 20 | 6,300 | 170-190 | 10-20 | ~85-95 |
| 10 | 8,100 | 170-190 | 10-20 | ~70-80 |
| 20 | 8,100 | 170-190 | 10-20 | ~75-85 |
| Data adapted from a study investigating the influence of four factors at two levels. Lower feed concentrations and higher atomizer speeds generally result in smaller particles.[4][5] |
Table 2: Influence of Pump Rate on Particle Size of Nanoparticulate Mannitol
| Pump Rate (%) | Median Volumetric Diameter (Dv50) (µm) | D_v90_ (µm) | Span |
| 10 (Low) | 0.486 | 1.147 | 1-2 |
| 100 (High) | 0.702 | 1.302 | 1-2 |
| This study demonstrates that for dilute organic solutions, increasing the pump rate can lead to a slight increase in particle size.[11] |
Table 3: Impact of Outlet Temperature on Particle Morphology
| Outlet Temperature (°C) | Particle Surface Morphology |
| 67-75 | Coarse crystalline structure |
| 96-102 | Smoother surfaces with smaller crystals |
| Higher outlet temperatures, achieved through higher inlet temperatures and lower feed rates, lead to smoother particle surfaces.[4][5][13] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the this compound spray drying process.
Caption: Experimental workflow for this compound microparticle formulation.
Caption: Influence of process parameters on microparticle properties.
Conclusion
The spray drying of this compound is a versatile and scalable method for producing microparticles with tailored properties for pharmaceutical applications. By carefully controlling the process parameters, such as temperature, feed rate, and feed concentration, it is possible to manipulate the particle size, morphology, and crystallinity of the resulting powder. These application notes provide a foundational framework for researchers and formulation scientists to develop and optimize this compound-based microparticle formulations for advanced drug delivery systems. Further optimization and characterization will be necessary for specific drug products and applications.
References
- 1. Development of mannitol-based composite particles by spray drying: uncovering the critical process parameters - DDL [ddl-conference.com]
- 2. Spray Drying of Mannitol | Buchi.com [buchi.com]
- 3. Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Mannitol-Based Microparticles for Dry Powder Inhalers: Enhancing Pulmonary Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The characterization and comparison of spray-dried mannitol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Characterization, and Aerosol Dispersion Performance Modeling of Advanced Spray-Dried Microparticulate/Nanoparticulate Mannitol Powders for Targeted Pulmonary Delivery as Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, characterization, and aerosol dispersion performance modeling of advanced spray-dried microparticulate/nanoparticulate mannitol powders for targeted pulmonary delivery as dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ilasseurope.org [ilasseurope.org]
L-Mannitol for Cell Culture Cryopreservation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technique in cell culture and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The process, however, subjects cells to significant stresses, including osmotic shock, intracellular ice formation, and oxidative stress, which can compromise cell viability and function upon thawing. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the go-to cryoprotectant, its inherent cytotoxicity has prompted research into alternative and supplementary agents. L-Mannitol, a sugar alcohol, has emerged as a promising non-penetrating cryoprotectant that can mitigate the detrimental effects of freezing and thawing.
This document provides detailed application notes and protocols for the use of this compound in cell culture cryopreservation. It is intended to guide researchers in optimizing their cryopreservation strategies to enhance post-thaw cell viability and recovery.
Mechanism of Action
This compound primarily functions as an osmotic agent and a stabilizer during cryopreservation. As a non-penetrating cryoprotectant, it remains in the extracellular environment, where it exerts its protective effects through several mechanisms:
-
Osmotic Dehydration: By increasing the osmolarity of the extracellular medium, this compound draws water out of the cells before freezing. This controlled dehydration minimizes the amount of intracellular water available to form damaging ice crystals.
-
Vitrification Support: The presence of this compound in the extracellular solution helps to promote vitrification—a glass-like, amorphous solidification of water—rather than crystallization. This process is less damaging to cellular structures.
-
Membrane Stabilization: this compound is thought to interact with the phospholipid bilayer of the cell membrane, providing structural support and protecting it from mechanical stress during the freeze-thaw cycle.
Data Presentation: Comparative Efficacy of this compound in Cryopreservation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in the cryopreservation of various cell types.
| Cell Type | Cryoprotectant(s) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Key Findings |
| Human Mesenchymal Stem Cells (hMSCs) | 10% DMSO | 81.2 ± 0.58 | Not Reported | Standard cryoprotectant showing high viability.[1] |
| HES, Sorbitol/Mannitol (B672), Dextran | Variable (dependent on other components) | Not Reported | A DMSO-free formulation with mannitol showed promise.[1] | |
| Sucrose, Glycerol, Isoleucine (DMSO-free) | ~83% | Higher than DMSO group | A novel DMSO-free solution demonstrated comparable viability and better recovery than DMSO-containing solutions.[2] | |
| Ram Spermatozoa | Glucose or Fructose (Control) | Lower | Lower | Standard monosaccharides in the freezing extender. |
| Mannitol or Sorbitol | Significantly Higher | Significantly Higher | Replacement of monosaccharides with mannitol or sorbitol improved post-thaw quality.[3] | |
| Human Platelets | 0.5 M Glycerol | Baseline | Baseline | Standard cryoprotectant for platelets. |
| 0.5 M Glycerol + 5% Mannitol | Lower | Not Reported | Mannitol adversely affected platelet 5-HT uptake and recovery after freezing.[4] |
Experimental Protocols
Protocol 1: Cryopreservation of Human Mesenchymal Stem Cells (hMSCs) with an this compound-Based, DMSO-Free Cryoprotectant Solution
This protocol is adapted from studies investigating DMSO-free cryopreservation methods for MSCs.[1][2][5]
Materials:
-
Log-phase hMSCs
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Cryopreservation Medium (prepare fresh):
-
Basal medium (e.g., Plasma-Lyte A)
-
Sucrose (e.g., 5% w/v)
-
Glycerol (e.g., 5% v/v)
-
This compound (e.g., 2% w/v)
-
Isoleucine (e.g., 0.5% w/v)
-
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Harvest:
-
Aspirate the culture medium from a confluent T-75 flask of hMSCs.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of complete growth medium.
-
-
Cell Counting and Viability Assessment:
-
Perform a cell count using a hemocytometer and trypan blue exclusion to determine the total number of viable cells. Cell viability should be >90%.
-
-
Preparation for Freezing:
-
Centrifuge the remaining cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the chilled this compound-based cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Gently mix the cell suspension to ensure homogeneity.
-
-
Aliquoting and Freezing:
-
Dispense 1 mL aliquots of the cell suspension into pre-labeled cryogenic vials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
Alternatively, use a programmable freezer with a controlled cooling rate of -1°C/minute down to -80°C.
-
-
Long-Term Storage:
-
The following day, transfer the cryogenic vials to the vapor phase of a liquid nitrogen storage tank for long-term storage.
-
Thawing Protocol:
-
Quickly retrieve the cryogenic vial from liquid nitrogen storage.
-
Immediately immerse the vial in a 37°C water bath until only a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile environment.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Cryopreservation of Adherent Mammalian Cells with this compound as a Supplement to DMSO
This protocol outlines the use of this compound in combination with a reduced concentration of DMSO to minimize cytotoxicity while maintaining high cell viability.
Materials:
-
Log-phase adherent cells (e.g., Chondrocytes, HEK293)
-
Complete growth medium
-
PBS, Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Cryopreservation Medium (prepare fresh and keep on ice):
-
70% Complete growth medium
-
20% Fetal Bovine Serum (FBS)
-
5% DMSO
-
5% this compound (from a sterile, filtered stock solution)
-
-
Sterile cryogenic vials
-
Controlled-rate freezing container or programmable freezer
-
Liquid nitrogen storage tank
Procedure:
-
Cell Harvest and Preparation:
-
Follow steps 1 and 2 from Protocol 1 to harvest and count the cells.
-
-
Preparation for Freezing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the chilled this compound/DMSO cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Aliquoting, Freezing, and Long-Term Storage:
-
Follow steps 4 and 5 from Protocol 1.
-
Thawing Protocol:
-
Follow the thawing protocol as described in Protocol 1.
Signaling Pathways and Visualization
Cryopreservation subjects cells to hyperosmotic stress, a condition that can trigger specific signaling pathways leading to apoptosis or programmed cell death. Studies on endothelial cells have shown that hypertonic mannitol can activate several key signaling molecules.[6] While this research was not conducted in the context of freezing, the osmotic stress component is highly relevant to the initial stages of cryopreservation.
The key signaling events initiated by hyperosmotic stress due to extracellular this compound include:
-
Increased Intracellular Calcium ([Ca2+]): The osmotic shift can lead to an influx of extracellular calcium or release from intracellular stores.
-
Activation of Tyrosine Kinases: This includes the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, proteins involved in cell adhesion and survival signaling.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Notably, the c-Jun N-terminal Kinase (JNK) pathway is activated, which is a critical regulator of apoptosis.
-
Induction of Apoptosis: The culmination of these signaling events can lead to the activation of caspases and the execution of the apoptotic program.
Below is a Graphviz diagram illustrating the proposed signaling pathway initiated by hyperosmotic stress from this compound during the initial phase of cryopreservation.
Caption: Signaling cascade induced by this compound-mediated osmotic stress.
The following diagram illustrates a general experimental workflow for cryopreservation using this compound.
Caption: Experimental workflow for cell cryopreservation with this compound.
Conclusion and Recommendations
This compound presents a valuable tool in the optimization of cell culture cryopreservation protocols. Its ability to mitigate osmotic stress and support vitrification can lead to improved post-thaw cell viability and recovery. For sensitive cell types or applications where DMSO cytotoxicity is a concern, this compound-based, DMSO-free formulations offer a promising alternative. Furthermore, the supplementation of standard DMSO-containing cryopreservation media with this compound may allow for a reduction in DMSO concentration, thereby lessening its toxic effects.
Researchers are encouraged to empirically determine the optimal concentration of this compound for their specific cell type and application. The protocols provided herein serve as a starting point for the development of robust and reliable cryopreservation strategies that incorporate the benefits of this compound. Careful consideration of the signaling pathways activated by osmotic stress can also inform the development of strategies to further enhance cell survival during cryopreservation.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Mannitol as a Probe for Assessing Intestinal Permeability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, the facility with which intestinal epithelium is penetrated by luminal contents, is a critical indicator of gastrointestinal health and barrier function. An increase in intestinal permeability, often termed "leaky gut," is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including celiac disease, Crohn's disease, and type 1 diabetes.[1][2] The dual-sugar absorption test, most commonly employing lactulose (B1674317) and L-mannitol, is a widely accepted, non-invasive method for the quantitative assessment of intestinal permeability.[1][3]
This compound, a monosaccharide sugar alcohol, is readily absorbed through the transcellular pathway (across enterocytes), serving as a marker for the integrity of this route and the overall absorptive surface area.[3] Conversely, lactulose, a larger disaccharide, is poorly absorbed and primarily permeates through the paracellular pathway (between cells).[3] Therefore, the ratio of urinary lactulose to mannitol (B672) excretion (L/M ratio) provides a reliable index of intestinal barrier integrity. An elevated L/M ratio is indicative of compromised barrier function.[3]
This document provides detailed application notes and protocols for the use of this compound as a probe for assessing intestinal permeability.
Physiological Principle and Signaling Pathway
This compound traverses the intestinal epithelium primarily through two passive mechanisms: passive diffusion and solvent drag.[4] Its small molecular size allows it to be absorbed through the transcellular route. The integrity of the intestinal barrier is maintained by tight junctions, which regulate the paracellular pathway. In pathological conditions, inflammation and other insults can lead to the opening of these tight junctions, resulting in increased paracellular permeability and a higher urinary excretion of larger molecules like lactulose.
Quantitative Data Summary
The following tables summarize typical quantitative data for urinary excretion of this compound and lactulose in healthy individuals and those with intestinal permeability. Note that values can vary between laboratories.[2]
| Parameter | Healthy Volunteers | Reference |
| Lactulose % Excretion | 0.3550 (range 0.0204-1.8030) | [2] |
| Mannitol % Excretion | 12.300 (range 1.4800-43.7500) | [2] |
| Lactulose/Mannitol Ratio (LMR) | 0.0317 (range 0.0029-0.2510) | [2] |
| Common LMR Cutoff for Abnormal Permeability | > 0.09 | [3] |
Table 1: Normal Values for Urinary Lactulose and Mannitol Excretion.
| Study Population | Collection Time | Lactulose % Recovery | Mannitol % Recovery | L/M Ratio | Reference |
| Healthy Adults (Liquid Formulation) | 0-2 hours | 0.08 (Geometric Mean) | [5] | ||
| Healthy Adults (Liquid Formulation) | 8-24 hours | 0.32 (Geometric Mean) | [5] | ||
| Children (6.9-25.8 months) | 2 hours | Higher amount of mannitol than lactulose recovered | Higher amount of mannitol than lactulose recovered | Correlated well with 5-hour collection | [3] |
| Children (6.9-25.8 months) | 5 hours | Higher amount of mannitol than lactulose recovered | Higher amount of mannitol than lactulose recovered | Standard Practice | [3] |
Table 2: Lactulose and Mannitol Recovery in Different Populations and Timeframes.
Experimental Protocols
1. Patient/Subject Preparation
-
Fasting: Subjects should fast overnight for a minimum of 8 hours.
-
Dietary Restrictions: For 3 days prior to the test, subjects should avoid aspirin, NSAIDs (e.g., ibuprofen), laxatives, and antacids containing aluminum or magnesium hydroxide.[6] Foods and beverages containing fructose, lactose, mannitol, or other sugar alcohols should also be avoided.[6]
-
Medication Review: Discontinue drugs that contain sorbitol and/or mannitol.[6] Patients with glucosuria, uncontrolled diabetes, or those taking medications that increase urine glucose should consult their physician.[6]
-
Hydration: Subjects should be well-hydrated. It is recommended to drink a minimum of 1,000 mL of water during the urine collection period to ensure sufficient urine output.[1]
2. Test Solution Administration
-
Baseline Urine Collection: The first morning urine is voided and a sample is collected to serve as a baseline.[1][6]
-
Ingestion of Sugar Solution: The subject drinks a solution containing a known amount of lactulose and mannitol. A common dosage is 5g of lactulose and 2g of mannitol in 100 mL of water.[1] Another protocol suggests a 200 mL solution of 10g lactulose and 5g mannitol, followed by 300 mL of water.
-
Post-Ingestion Restrictions: No food or drink should be consumed for the first 2 hours of the test. After 2 hours, water intake is permitted and encouraged.[6]
3. Urine Collection
-
Duration: Urine is collected for a specified period, typically ranging from 2 to 6 hours after ingestion of the sugar solution.[3][6][7] While 5-6 hour collections are standard, some studies show good correlation with shorter 2-hour collections.[3][7]
-
Procedure: All urine voided during the collection period should be collected in a provided container.[6] The total volume of urine collected must be measured.
-
Storage: Urine samples should be refrigerated during collection and then frozen at -20°C until analysis.
4. Sample Analysis: Quantification of this compound and Lactulose
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most reliable methods for measuring lactulose and mannitol concentrations in urine.[1][2] Enzymatic assays are also available.[8]
-
Sample Preparation (for LC-MS/MS):
-
Thaw and vortex the urine sample.
-
Dilute a small volume of the sample (e.g., 20µl) in a solution of 70% acetonitrile (B52724) containing an internal standard.[3]
-
Transfer to an auto-sampler vial and vortex.[3]
-
-
Standard Curve: A standard curve is generated using known concentrations of lactulose and mannitol to quantify the amounts in the unknown urine samples.[1]
5. Data Calculation and Interpretation
-
Calculate the amount of each sugar excreted:
-
Amount (mg) = Concentration (mg/mL) x Total Urine Volume (mL)
-
-
Calculate the percentage of ingested dose excreted for each sugar:
-
% Excretion = (Total amount of sugar excreted in urine (mg) / Amount of sugar ingested (mg)) x 100
-
-
Calculate the Lactulose/Mannitol Ratio (LMR):
-
LMR = % Lactulose Excretion / % Mannitol Excretion[1]
-
An increased LMR suggests increased intestinal permeability.[3] Low mannitol recovery may indicate malabsorption, while elevated mannitol could suggest increased transcellular permeability.[9]
Considerations and Limitations
-
Endogenous Mannitol: A significant challenge in the standard mannitol assay is the presence of endogenous mannitol in the diet and its natural occurrence in human urine, which can interfere with accurate quantification.[10][11][12]
-
Stable Isotope Probes: The use of stable isotope-labeled probes, such as 13C-mannitol, can overcome the limitation of endogenous mannitol, as it can be distinguished from the naturally occurring 12C-mannitol by mass spectrometry.[11][13]
-
Variability in Protocols: Methodologies, including sugar dosages, urine collection times, and analytical techniques, can vary between studies, making direct comparisons of results challenging.[3]
-
Renal Function: Abnormal kidney function can influence test results.[6]
-
Gastrointestinal Transit Time: Variations in gastric emptying and small intestinal transit time can affect the timing of sugar absorption and excretion.[14]
Conclusion
The this compound intestinal permeability test, particularly when used in conjunction with lactulose, is a valuable non-invasive tool for assessing intestinal barrier function in both research and clinical settings. Adherence to standardized protocols and an awareness of the test's limitations are crucial for obtaining accurate and reproducible results. The use of stable isotope-labeled mannitol represents a significant advancement in improving the accuracy of this important diagnostic assay.
References
- 1. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 3. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and sites of mannitol permeability of small and large intestine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gdx.net [gdx.net]
- 7. Assessment of intestinal permeability with a two-hour urine collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gdx.net [gdx.net]
- 10. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Mannitol in Plant Osmotic Stress Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Mannitol, a sugar alcohol, is a widely utilized osmolyte in plant physiology research to simulate osmotic stress, a key component of drought and salinity stress. Its application provides a controlled and reproducible method to investigate the molecular and physiological responses of plants to water-limiting conditions. Mannitol (B672), at concentrations typically ranging from 25 mM to 400 mM, effectively lowers the water potential of the growth medium, thereby inducing a water deficit in the plant. This document provides detailed application notes and experimental protocols for using this compound in osmotic stress studies, along with a summary of expected quantitative outcomes and a depiction of the relevant signaling pathways.
Unlike some other osmotica like PEG, mannitol's smaller molecular size can sometimes lead to uptake by the plant, which may cause metabolic effects in long-term experiments. However, for short-term studies, it is an effective agent to induce osmotic stress and dissect the plant's response mechanisms.
Key Applications
-
Induction of Osmotic Stress: To study the physiological, biochemical, and molecular responses of plants to water deficit.
-
Screening for Drought Tolerance: To identify genotypes with enhanced tolerance to osmotic stress.
-
Investigation of Signaling Pathways: To elucidate the signaling cascades initiated by osmotic stress.
-
Metabolic Engineering Studies: As a tool to assess the efficacy of genetic modifications aimed at improving stress tolerance.
Quantitative Data Summary
The following tables summarize typical quantitative data observed in plant osmotic stress studies using this compound.
Table 1: Effect of Mannitol-Induced Osmotic Stress on Germination and Seedling Growth
| Plant Species | Mannitol Concentration | Parameter | Observation | Reference |
| Arabidopsis thaliana | 200 mM | Germination Rate | Significant reduction | |
| Arabidopsis thaliana | 200 mM | Root Length | Significant reduction | |
| Cucurbita maxima | -0.73 MPa | Shoot Length | Decreased from 9.87 cm to 2.62 cm | |
| Cucurbita maxima | -0.73 MPa | Root Length | Decreased from 6.82 cm to 3.04 cm | |
| Zea mays | 50 mM (foliar spray) | Plant Dry Weight | Increased compared to salt-stressed plants without mannitol |
Table 2: Physiological and Biochemical Responses to Mannitol-Induced Osmotic Stress
| Plant Species | Mannitol Concentration | Duration | Parameter | Observation | Reference |
| Arabidopsis thaliana | 25 mM | 30 min | Proteome | 167 differentially regulated proteins | |
| Arabidopsis thaliana | 25 mM | 30 min | Phosphoproteome | 172 differentially regulated phosphorylated sites | |
| Cucurbita maxima | -0.73 MPa | 45 days | Chlorophyll (B73375) a content | Decreased | |
| Cucurbita maxima | -0.73 MPa | 45 days | Proline content | Increased | |
| Cucurbita maxima | -0.73 MPa | 45 days | Malondialdehyde (MDA) content | Increased | |
| Phaseolus vulgaris | 50 mM | 15 days | Osmotic Potential | Decreased | |
| Zea mays | 100 mM NaCl + 30 mM Mannitol (foliar) | 35 days | Relative Water Content | Increased compared to salt-stressed plants without mannitol |
Experimental Protocols
Protocol 1: Induction of Osmotic Stress in Arabidopsis thaliana Seedlings on Agar (B569324) Plates
Objective: To assess the effect of mannitol-induced osmotic stress on the growth and development of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
This compound
-
Petri dishes (90 mm)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber
Procedure:
-
Media Preparation:
-
Prepare 0.5X MS medium with 1% (w/v) sucrose and adjust the pH to 5.7.
-
Divide the medium into aliquots for the different mannitol concentrations to be tested (e.g., 0 mM, 50 mM, 100 mM, 200 mM).
-
Add the corresponding amount of this compound to each aliquot.
-
Add agar (0.8% w/v) to each solution and autoclave for 20 minutes at 121°C.
-
Pour the sterile media into Petri dishes in a laminar flow hood and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 5 minutes.
-
Rinse the seeds 4-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar solution.
-
Plate the seeds on the prepared MS plates with and without mannitol.
-
-
Incubation and Growth:
-
Seal the Petri dishes with parafilm.
-
Stratify the seeds by incubating the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
-
Data Collection:
-
After a defined period (e.g., 7-14 days), measure parameters such as germination rate, primary root length, number of lateral roots, and fresh weight.
-
Protocol 2: Hydroponic System for Mannitol-Induced Osmotic Stress in Maize (Zea mays)
Objective: To study the physiological and biochemical responses of maize seedlings to osmotic stress in a hydroponic system.
Materials:
-
Maize seeds
-
Hydroponic containers
-
Aeration system (air pump and tubing)
-
Hoagland's nutrient solution
-
This compound
-
pH meter
-
Germination paper
Procedure:
-
Seed Germination:
-
Germinate maize seeds in rolled germination paper moistened with distilled water in the dark at 28°C for 3-4 days.
-
-
Hydroponic Setup:
-
Transfer the germinated seedlings to hydroponic containers filled with half-strength Hoagland's solution.
-
Ensure the roots are submerged and the shoots are supported.
-
Aerate the nutrient solution continuously.
-
Grow the seedlings for 7-10 days, replacing the nutrient solution every 3 days.
-
-
Mannitol Treatment:
-
Prepare full-strength Hoagland's solution with the desired concentrations of this compound (e.g., 0 mM, 100 mM, 200 mM).
-
Replace the existing nutrient solution with the mannitol-containing solutions.
-
For a gradual stress induction, you can increase the mannitol concentration in steps over a few days.
-
-
Data Collection:
-
Harvest plant tissues at different time points (e.g., 0, 24, 48, 72 hours) after the start of the treatment.
-
Measure parameters such as shoot and root fresh and dry weight, relative water content, chlorophyll content, proline content, and enzyme activities.
-
Protocol 3: Foliar Application of Mannitol for Osmotic Stress in Squash (Cucurbita maxima)
Objective: To investigate the effects of exogenously applied mannitol on the physiological status of squash plants under normal or salt-stressed conditions.
Materials:
-
Squash seeds
-
Pots with a suitable growing medium (e.g., peat and soil mixture)
-
This compound
-
Surfactant (e.g., Tween-20)
-
Spray bottles
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Growth:
-
Sow squash seeds in pots and grow them under optimal conditions in a greenhouse.
-
Water the plants regularly with a nutrient solution.
-
-
Preparation of Mannitol Solution:
-
Prepare aqueous solutions of this compound at the desired concentrations (e.g., 0 mM, 25 mM, 50 mM).
-
Add a surfactant (e.g., 0.01% Tween-20) to the solutions to ensure proper adhesion to the leaf surface.
-
-
Foliar Application:
-
When the plants have developed 3-4 true leaves, start the foliar application.
-
Spray the mannitol solutions onto the leaves until runoff, ensuring complete coverage of both adaxial and abaxial surfaces.
-
The control group should be sprayed with the solution containing only the surfactant.
-
Repeat the application at regular intervals (e.g., every 2-3 days) for the duration of the experiment.
-
-
Data Collection:
-
After the treatment period (e.g., 2-3 weeks), collect leaf samples for analysis.
-
Measure parameters such as photosynthetic rate, stomatal conductance, chlorophyll fluorescence, and leaf water potential.
-
Signaling Pathways and Visualizations
Mannitol-induced osmotic stress triggers a complex signaling network in plants, with calcium ions (Ca²⁺) playing a central role as a second messenger. The perception of osmotic stress at the cell membrane leads to an influx of Ca²⁺ into the cytosol. This increase in cytosolic Ca²⁺ is sensed by calcium-binding proteins like calmodulin (CaM) and calcium-dependent protein kinases (CDPKs). These activated proteins then phosphorylate downstream target proteins, including transcription factors, which in turn regulate the expression of stress-responsive genes. This cascade ultimately leads to various physiological and metabolic adjustments to cope with the osmotic stress.
Caption: Mannitol-induced osmotic stress signaling cascade.
Caption: General experimental workflow for mannitol stress studies.
Application Notes & Protocols: L-Mannitol as a Plasticizer in Polymer Film Coating
Audience: Researchers, scientists, and drug development professionals.
Introduction to L-Mannitol in Pharmaceutical Film Coating
This compound is a sugar alcohol (a polyol) widely utilized in the pharmaceutical industry as an excipient in various dosage forms.[1][2] Its properties, such as being non-hygroscopic, water-soluble, and chemically inert, make it a valuable component in solid dosage formulations.[1][2][3] In the context of polymer film coating, this compound can function as a plasticizer, an agent that, when added to a polymer, increases its flexibility, workability, and distensibility. Plasticizers achieve this by reducing the intermolecular forces between the polymer chains.[4]
Mechanism of Action of this compound as a Plasticizer
The primary mechanism by which this compound acts as a plasticizer involves its ability to interpose itself between polymer chains, thereby disrupting polymer-polymer interactions. This leads to a decrease in the glass transition temperature (Tg) of the polymer, making the resulting film less brittle and more flexible.[4] The hydroxyl groups present in the this compound structure can form hydrogen bonds with the functional groups of the polymer, such as hydroxyl or carboxyl groups.[5][6][7] This interaction helps to keep the polymer chains separated, enhancing the flexibility of the film.
Applications of this compound in Polymer Film Coating
This compound's role in polymer film coating is multifaceted, with applications including:
-
Orally Disintegrating Films (ODFs): In ODFs, this compound can be used in combination with polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) to achieve desired mechanical properties and rapid disintegration times.[8]
-
Protective Coatings: Due to its low hygroscopicity, this compound is used in coatings to protect moisture-sensitive active pharmaceutical ingredients (APIs).[3][9]
-
Taste Masking: this compound's sweet taste can help to mask the unpleasant taste of certain APIs in coated dosage forms.
-
Modification of Drug Release: In some formulations, this compound can act as a pore-former. When the coated dosage form comes into contact with an aqueous medium, the water-soluble mannitol (B672) dissolves, creating pores in the film, which can facilitate drug release.[1]
-
Delayed-Release Formulations: Mannitol sub-coating has been shown to improve the acid stability of delayed-release formulations.[10]
Effects of this compound on Polymer Film Properties
The incorporation of this compound as a plasticizer can significantly influence the physicochemical properties of polymer films. The following table summarizes some of the key effects observed in various studies.
| Film Property | Polymer System | Effect of this compound | Reference |
| Tensile Strength | Sweet Potato Starch | With decreasing mannitol content (in a mannitol:sorbitol plasticizer system), tensile strength generally decreased. | [5][6] |
| Hydroxypropyl Methylcellulose (HPMC) | An increase in the microcrystalline cellulose (B213188) (MCC) to mannitol ratio reduced the tensile strength. | [8] | |
| Pullulan/Gelatin | Bilayer films plasticized with mannitol showed lower elongation at break compared to those with glycerol (B35011). | [11] | |
| Elongation/Elasticity | Hydroxypropyl Methylcellulose (HPMC) | An increase in the MCC to mannitol ratio reduced the elasticity. | [8] |
| Pullulan/Gelatin | Mannitol resulted in significantly less elongation at break compared to glycerol, indicating lower flexibility. | [11] | |
| Disintegration Time | Hydroxypropyl Methylcellulose (HPMC) | Disintegration time of the film decreased with a corresponding decrease in tensile strength. | [8] |
| Drug Release | Hydroxypropyl Methylcellulose (HPMC) | Increased levels of mannitol resulted in a faster rate of drug release due to the formation of channels in the matrix. | [1] |
| Film Flexibility | Squid Protein | Films with mannitol were found to be brittle, while those with glycerol and sorbitol were flexible. | [12] |
Experimental Protocols
Protocol 1: Preparation of Polymer Films with this compound by Solvent Casting
This protocol describes a general method for preparing polymer films incorporating this compound as a plasticizer using the solvent casting technique.
Materials and Equipment:
-
Film-forming polymer (e.g., HPMC, Polyvinyl alcohol)
-
This compound
-
Active Pharmaceutical Ingredient (API) (optional)
-
Suitable solvent (e.g., distilled water, ethanol)
-
Magnetic stirrer and hot plate
-
Petri dish or a flat casting surface
-
Drying oven or a desiccator
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a pre-determined amount of the film-forming polymer in the chosen solvent with continuous stirring. Gentle heating may be applied if necessary to facilitate dissolution.
-
-
Incorporation of this compound and API:
-
To the polymer solution, add the desired amount of this compound. The concentration of this compound can be varied to study its effect on film properties.
-
If an API is to be included, dissolve or disperse it in the solution at this stage.
-
-
Casting the Film:
-
Pour a specific volume of the final solution onto a clean, dry Petri dish or another suitable flat surface.[13] The volume will determine the thickness of the final film.
-
-
Drying the Film:
-
Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.[13] Alternatively, the film can be dried in a desiccator at room temperature.
-
-
Film Removal:
-
Once completely dry, carefully peel the film from the casting surface.
-
-
Storage:
-
Store the prepared films in a desiccator to prevent moisture absorption until further characterization.
-
Protocol 2: Characterization of Mechanical Properties of Polymer Films
This protocol outlines the procedure for evaluating the mechanical properties of the prepared films, specifically tensile strength and elongation at break.
Materials and Equipment:
-
Prepared polymer films
-
Texture analyzer or a universal testing machine with a film-holding grip
-
Scissors or a film cutter
-
Micrometer or thickness gauge
Procedure:
-
Sample Preparation:
-
Cut the polymer films into rectangular strips of uniform width and length (e.g., 10 mm x 50 mm).
-
Measure the thickness of each film strip at multiple points using a micrometer and calculate the average thickness.
-
-
Tensile Strength Measurement:
-
Mount a film strip between the grips of the texture analyzer.
-
Apply a constant rate of extension until the film breaks.
-
The instrument will record the force required to break the film and the elongation at the point of breaking.
-
-
Calculations:
-
Tensile Strength (TS): Calculate the tensile strength using the formula:
-
TS (MPa) = Force at break (N) / Cross-sectional area of the film (mm²)
-
-
Elongation at Break (%E): Calculate the percentage elongation at break using the formula:
-
%E = [(Final length at break - Initial length) / Initial length] x 100
-
-
-
Data Analysis:
-
Perform measurements on multiple film samples (n≥3) for each formulation and report the average values with standard deviations.
-
Protocol 3: Evaluation of Drug Release from Coated Formulations
This protocol describes a method for assessing the in-vitro drug release from polymer films containing an API.
Materials and Equipment:
-
API-loaded polymer films
-
USP dissolution testing apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., phosphate (B84403) buffer pH 6.8)
-
UV-Vis spectrophotometer or HPLC for drug quantification
-
Syringes and syringe filters
Procedure:
-
Preparation:
-
Set up the dissolution apparatus with the specified dissolution medium, maintained at a constant temperature (e.g., 37 ± 0.5°C).
-
Cut the API-loaded film into a specific size.
-
-
Dissolution Testing:
-
Place the film sample in the dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Filter the collected samples through a suitable syringe filter.
-
-
Drug Quantification:
-
Analyze the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the API.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations
References
- 1. Effect of HPMC and mannitol on drug release and bioadhesion behavior of buccal discs of buspirone hydrochloride: In-vitro and in-vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Mannitol as an Excipient for Solid Drug Formulation [sigmaaldrich.com]
- 3. Mannitol-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crpsonline.com [crpsonline.com]
- 5. Effects of different ratios of mannitol to sorbitol on the functional properties of sweet potato starch films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of different proportions of glycerol and D-mannitol as plasticizer on the properties of extruded corn starch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polymer, plasticizer and filler on orally disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Biodegradable Polymers from L-Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Mannitol, a naturally occurring sugar alcohol, is a versatile and biocompatible building block for the synthesis of a variety of biodegradable polymers. Its desirable properties, including hydrophilicity and multiple hydroxyl groups for functionalization, make it an excellent candidate for creating materials for biomedical applications such as tissue engineering and controlled drug delivery. These polymers, primarily polyesters and polyurethanes, degrade into non-toxic, metabolizable products, ensuring their safe clearance from the body.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound-based biodegradable polymers. It includes quantitative data on their physicochemical properties, degradation behavior, and drug release kinetics, presented in easily comparable tables. Furthermore, key experimental workflows and biological interaction pathways are visualized using diagrams to facilitate understanding.
I. Synthesis of Mannitol-Based Biodegradable Polyesters
Mannitol-based polyesters are typically synthesized via melt polycondensation, a straightforward method that involves the reaction of mannitol (B672) with a dicarboxylic acid at elevated temperatures. The properties of the resulting polymer can be tailored by selecting different dicarboxylic acids and adjusting the monomer molar ratio.
A. Poly(mannitol sebacate) (PMS)
Poly(mannitol sebacate) is a widely studied biodegradable elastomer with tunable mechanical properties and degradation rates.
Experimental Protocol: Synthesis of Poly(mannitol sebacate) (PMS) Pre-polymer
-
Materials: this compound, Sebacic acid.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine this compound and sebacic acid in the desired molar ratio (e.g., 1:1.1).[1][2][3]
-
Under a continuous flow of nitrogen and constant stirring, slowly increase the temperature of the reaction mixture to 150°C.[2][3]
-
The resulting viscous pre-polymer can be used for further processing, such as crosslinking or blending.
-
-
Purification (Optional):
-
Dissolve the pre-polymer in N,N-dimethylformamide (DMF) at a concentration of 150 mg/mL.[2][3]
-
Purify the polymer by dropwise precipitation into a fourfold excess of cold ultrapure water under continuous stirring.[2][3]
-
Collect the precipitate and dry it in a vacuum oven until a constant weight is obtained.[2][3]
-
Experimental Protocol: Crosslinking of PMS Pre-polymer
-
Procedure:
-
Transfer the PMS pre-polymer into a mold.
-
Place the mold in a vacuum oven.
-
For a low degree of crosslinking, maintain the temperature at 120°C for 72 hours under vacuum.
-
For a high degree of crosslinking, after the initial 72 hours at 120°C, increase the temperature to 170°C and maintain for an additional 24 hours under vacuum.
-
B. Physicochemical and Mechanical Properties
The properties of PMS can be significantly altered by adjusting the molar ratio of mannitol to sebacic acid and the degree of crosslinking. Increasing the proportion of sebacic acid and the extent of crosslinking generally leads to a stiffer material with a higher Young's modulus.[4][5]
| Polymer | Monomer Ratio (Mannitol:Sebacic Acid) | Crosslinking Conditions | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PMS | 1:1 | Low | 7.2 ± 0.1 | 4.5 ± 0.7 | ~50 | [4] |
| PMS | 1:2 | Low | ~29 | ~18 | ~25 | [4] |
| PMS | 1:1 | High | 54.4 ± 3.3 | 7.0 ± 0.6 | ~50 | [4] |
| PMS | 1:2 | High | ~200 | ~25 | ~25 | [4] |
| PMS (un-crosslinked) | 1:1.1 | N/A | - | - | - | [2][3] |
| Molecular Weight (Mn) | 2480 g/mol | [3] | ||||
| Polydispersity Index (Đ) | 1.22 | [3] |
C. Synthesis Workflow
Caption: Workflow for the synthesis and processing of poly(mannitol sebacate).
II. Synthesis of Mannitol-Based Biodegradable Polyurethanes
Mannitol can also be used as a polyol in the synthesis of biodegradable polyurethanes. These polymers are typically formed by the reaction of mannitol with a diisocyanate.
Experimental Protocol: Synthesis of a Mannitol-Based Polyurethane
-
Materials: this compound, Hexamethylene diisocyanate (HDI), Dibutyltin dilaurate (DBTDL) (catalyst), Dry Tetrahydrofuran (THF).
-
Procedure:
-
In a moisture-free, three-necked flask under a nitrogen atmosphere, dissolve this compound in dry THF.
-
Add HDI to the solution with vigorous stirring. The NCO:OH molar ratio can be varied to control the polymer properties.
-
Add a catalytic amount of DBTDL to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold diethyl ether.
-
Collect the polymer and dry it under vacuum.
-
III. Degradation of Mannitol-Based Polymers
The degradation of mannitol-based polyesters occurs primarily through the hydrolysis of ester bonds. This process can be accelerated by the presence of enzymes, such as esterases, and oxidative conditions in the physiological environment. The degradation products, mannitol and the corresponding dicarboxylic acid, are biocompatible and readily metabolized.
| Polymer | Degradation Condition | Time | Mass Loss (%) | Reference |
| PMS (1:2 ratio, low crosslinking) | Simulated Body Fluid (SBF) | 150 days | ~50 | [4] |
| PMS (1:2 ratio, high crosslinking) | Simulated Body Fluid (SBF) | 150 days | ~25 | [4] |
A. Degradation Pathway
Caption: Hydrolytic and enzymatic degradation pathway of mannitol-based polyesters.
IV. Application in Drug Delivery
The tunable degradation rates and biocompatibility of mannitol-based polymers make them excellent candidates for controlled drug delivery systems. Drugs can be encapsulated within the polymer matrix and released as the polymer degrades.
A. Drug Loading and Release
One study reported a linear, mannitol-based poly(anhydride-ester) with a high loading capacity of ibuprofen (B1674241), reaching approximately 70% by weight. The release of the drug was sustained and correlated with the degradation of the polymer. In another study using porous mannitol microparticles as a drug carrier, cumulative release of curcumin (B1669340) and ibuprofen reached 69% and 70%, respectively.
| Polymer System | Drug | Drug Loading (% w/w) | Cumulative Release (%) | Release Duration | Reference |
| Linear mannitol-based poly(anhydride-ester) | Ibuprofen | ~70 | - | Sustained | [6] |
| Porous mannitol microparticles | Curcumin | - | 69 | - | - |
| Porous mannitol microparticles | Ibuprofen | - | 70 | - | - |
Experimental Protocol: Drug Loading via Solvent Evaporation
-
Materials: Mannitol-based polymer, drug of interest, suitable organic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Create an oil-in-water emulsion by adding the polymer-drug solution to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization.
-
Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of drug-loaded microparticles.
-
Collect the microparticles by centrifugation, wash with distilled water, and lyophilize.
-
B. Cellular Uptake of Mannitol-Functionalized Nanoparticles
Nanoparticles formulated with mannitol-based polymers or surface-functionalized with mannitol can exhibit enhanced cellular uptake. It has been shown that mannitol can target the caveolae-mediated endocytosis pathway, which can bypass the lysosomal degradation route, potentially leading to more efficient intracellular drug delivery.
Cellular Uptake Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. The Incorporation of Low-Molecular Weight Poly(Mannitol Sebacate)s on PLA Electrospun Fibers: Effects on the Mechanical Properties and Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Mechanical properties and degradation studies of poly(mannitol sebacate)/cellulose nanocrystals nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
L-Mannitol as a Carbon Source in Microbial Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Mannitol, a six-carbon sugar alcohol, is a versatile and valuable polyol with widespread applications in the food, pharmaceutical, and chemical industries. Its properties as a low-calorie sweetener, osmotic diuretic, and chemical intermediate make it a compound of significant interest. While traditionally produced via chemical hydrogenation of fructose, microbial fermentation offers a promising alternative, enabling high-yield, stereospecific production of this compound. This document provides detailed application notes and protocols for utilizing this compound as a carbon source in microbial fermentation for the production of various biomolecules, or for the direct production of mannitol (B672) itself.
Microorganisms from all three domains of life—bacteria, archaea, and eukarya (fungi and yeasts)—have been shown to metabolize mannitol. In many cases, mannitol serves as an excellent carbon and energy source, and for some, it is a key metabolite involved in stress tolerance and pathogenesis. Understanding the metabolic pathways and optimizing fermentation conditions are crucial for harnessing the full potential of this compound in biotechnological applications.
Data Presentation: Quantitative Fermentation Data
The following tables summarize key quantitative data from various studies on microbial fermentation utilizing this compound or producing it from other carbon sources.
Table 1: Mannitol Production by Various Microorganisms
| Microorganism | Substrate(s) | Fermentation Mode | Mannitol Yield (g/g substrate) | Volumetric Productivity (g/L/h) | Reference(s) |
| Leuconostoc mesenteroides ATCC-9135 | Fructose | Batch | 0.93 - 0.97 | >20 | [1] |
| Lactobacillus intermedius NRRL B-3693 | Fructose (250 g/L) | pH-controlled Batch | 0.70 | Not Reported | |
| Candida magnoliae HH-01 | Fructose (150 g/L) | Fed-batch | 0.83 | 1.03 | [2] |
| Candida parapsilosis SK26.001 | Glucose (284 g/L) | Fed-batch | 0.34 | 0.81 | [3] |
| Debaryomyces hansenii | Fructose (10%) | Batch (resting cells) | Not Reported (60% bioconversion) | Not Reported | [4] |
| Aspergillus sp. | Glucose | Batch | 0.35 (g/g glucose C) | Not Reported | [5] |
Table 2: Ethanol Production from Mannitol Fermentation
| Microorganism | Substrate | Fermentation Mode | Ethanol Yield (% of theoretical) | Ethanol Concentration (g/L) | Reference(s) |
| Saccharomyces paradoxus NBRC 0259 | Mannitol (100 g/L) | Aerobic | Not Reported | 22-35 | [6] |
| Thermoanaerobacter pseudoethanolicus | Mannitol | Batch | Up to 88% | Not Reported |
Metabolic Pathways
The metabolic pathways for this compound utilization and production vary among different microorganisms. Understanding these pathways is essential for metabolic engineering and process optimization.
Bacterial Mannitol Catabolism (e.g., E. coli)
In many bacteria, mannitol is transported into the cell and phosphorylated via the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The resulting mannitol-1-phosphate is then oxidized to fructose-6-phosphate (B1210287), a key glycolytic intermediate.
Fungal Mannitol Biosynthesis (e.g., Aspergillus niger)
Fungi typically synthesize mannitol from fructose-6-phosphate in a two-step process involving mannitol-1-phosphate dehydrogenase and mannitol-1-phosphate phosphatase.[7] This pathway is crucial for generating and storing reducing power and for stress protection.[7][8][9]
Experimental Protocols
Protocol 1: Screening of Mannitol Fermenting Microorganisms
This protocol is designed for the initial screening of microorganisms capable of utilizing this compound as a carbon source.
1. Media Preparation:
-
Phenol Red Mannitol Broth:
-
Proteose Peptone: 10 g/L
-
Beef Extract: 1 g/L
-
Sodium Chloride: 5 g/L
-
D-Mannitol: 5 g/L
-
Phenol Red: 0.018 g/L
-
Adjust pH to 7.4 ± 0.2.
-
Dispense into test tubes with inverted Durham tubes to detect gas production.
-
Autoclave at 121°C for 15 minutes.
-
-
Mannitol Salt Agar (B569324) (MSA) (for salt-tolerant bacteria):
2. Inoculation and Incubation:
-
Aseptically inoculate the prepared media with a pure culture of the test microorganism.
-
Incubate at the optimal temperature for the microorganism (e.g., 35-37°C for many bacteria) for 24-48 hours.
3. Interpretation of Results:
-
Phenol Red Mannitol Broth: A color change from red to yellow indicates acid production from mannitol fermentation.[12] Gas trapped in the Durham tube indicates gas production.
-
Mannitol Salt Agar: Growth on the medium indicates salt tolerance. Yellow zones around colonies indicate mannitol fermentation.[10]
Protocol 2: General Protocol for Batch Fermentation in a Benchtop Bioreactor
This protocol outlines the general steps for conducting a batch fermentation using this compound as a carbon source in a laboratory-scale bioreactor.
1. Inoculum Development:
-
Prepare a seed culture by transferring a colony from a fresh agar plate to a suitable liquid medium (e.g., nutrient broth or a specific growth medium for the chosen microorganism).[13]
-
Incubate the seed culture under optimal conditions (temperature, agitation) until it reaches the mid-to-late exponential growth phase.[11][14] This typically takes 18-24 hours for many bacteria.[14]
-
The volume of the inoculum should be approximately 5-10% of the final working volume in the bioreactor.[14]
2. Bioreactor Setup and Sterilization:
-
Assemble the bioreactor vessel with all necessary probes (pH, dissolved oxygen, temperature) and tubing.[15][16]
-
Add the fermentation medium to the vessel. A typical basal medium might consist of:
-
This compound: 20-100 g/L (as the primary carbon source)
-
Yeast Extract: 5-10 g/L (as a source of nitrogen, vitamins, and growth factors)
-
Peptone: 5-10 g/L
-
Phosphate buffer (e.g., K2HPO4, KH2PO4) to maintain pH
-
Trace elements solution
-
-
Sterilize the bioreactor with the medium in place by autoclaving at 121°C for 20-30 minutes (or as appropriate for the volume).[16]
3. Fermentation Process:
-
Aseptically transfer the prepared inoculum into the sterilized bioreactor.[17]
-
Set and control the fermentation parameters:
-
Temperature: Maintain at the optimal growth temperature for the microorganism.
-
pH: Control the pH using automated addition of acid (e.g., HCl) and base (e.g., NaOH).
-
Agitation: Set an appropriate agitation speed to ensure proper mixing.
-
Aeration: For aerobic fermentations, supply sterile air and control the dissolved oxygen (DO) level.
-
-
Collect samples aseptically at regular intervals to monitor cell growth (e.g., by measuring optical density at 600 nm) and the concentration of mannitol and any products.
References
- 1. Scale-up of a new bacterial mannitol production process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of Mannitol from a High Concentration of Glucose by Candida parapsilosis SK26.001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Mannitol Is Required for Stress Tolerance in Aspergillus niger Conidiospores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannitol is required for stress tolerance in Aspergillus niger conidiospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. researchgate.net [researchgate.net]
- 12. vumicro.com [vumicro.com]
- 13. Inoculum Preparation_food fermentation technology.pptx [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Operation of a Benchtop Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
L-Mannitol: A Versatile Chiral Precursor for Asymmetric Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
L-Mannitol, a naturally occurring sugar alcohol, serves as an inexpensive and readily available chiral building block in the synthesis of a wide array of complex, enantiomerically pure molecules. Its C2-symmetrical structure, possessing multiple stereocenters, provides a rigid framework that can be strategically manipulated to afford a variety of chiral synthons. These synthons are invaluable in the pharmaceutical industry for the development of new drugs and in academic research for the total synthesis of natural products.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a chemical precursor in chiral synthesis, with a focus on the preparation of key intermediates and their application in the synthesis of bioactive molecules.
Key Applications of this compound in Chiral Synthesis
This compound is a versatile starting material for the synthesis of numerous chiral building blocks, including:
-
Chiral Aldehydes: 2,3-O-isopropylidene-L-glyceraldehyde is a key intermediate readily prepared from this compound. This aldehyde is a cornerstone in the synthesis of a variety of natural products and pharmaceuticals.
-
Chiral Lactones: The stereocenters in this compound can be effectively used to direct the formation of chiral lactones, which are common structural motifs in biologically active compounds.
-
Chiral Amines and Aminoalcohols: Through functional group manipulation, this compound can be converted into valuable chiral amines and aminoalcohols, which are important components of many drug molecules and chiral ligands.
-
Complex Natural Products: The chiral backbone of this compound has been successfully incorporated into the total synthesis of complex natural products, such as the antifungal agent (-)-Brefeldin A (the enantiomer of the natural product).
Protecting Group Strategies
The selective protection of the hydroxyl groups of this compound is crucial for its successful application in chiral synthesis. The most common protecting group strategy involves the formation of acetals, which masks the diol functionalities and allows for regioselective reactions.
| Protecting Group | Reagents and Conditions | Deprotection Conditions |
| Isopropylidene (Acetonide) | Acetone (B3395972) or 2,2-dimethoxypropane, cat. acid (e.g., p-TsOH, ZnCl2) | Mild acid (e.g., acetic acid, dilute HCl) |
| Cyclohexylidene | Cyclohexanone, Lewis acid (e.g., BF3·OEt2) | Acidic hydrolysis |
| Benzyl | Benzyl bromide, NaH | Catalytic hydrogenation (e.g., Pd/C, H2) |
Experimental Protocols
Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-L-mannitol
This protocol describes the protection of the 1,2- and 5,6-hydroxyl groups of this compound as their isopropylidene acetals.
Materials:
-
This compound
-
Anhydrous Acetone
-
Anhydrous Zinc Chloride
-
Diethyl ether
-
Hexane
-
Magnesium sulfate
Procedure:
-
To a stirred suspension of this compound (e.g., 25 g) in anhydrous acetone (e.g., 250 mL), add anhydrous zinc chloride (e.g., 2.7 molar equivalents) in portions.
-
Stir the mixture at room temperature for approximately 24 hours.
-
Pour the reaction mixture into a cold aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/diethyl ether) to yield 1,2:5,6-di-O-isopropylidene-L-mannitol as a white solid.
Quantitative Data:
| Starting Material | Product | Yield |
| D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 87%[1] |
Note: The yield for the L-enantiomer is expected to be comparable to that of the D-enantiomer.
Protocol 2: Oxidative Cleavage to 2,3-O-Isopropylidene-L-glyceraldehyde
This protocol details the oxidative cleavage of the central diol of 1,2:5,6-di-O-isopropylidene-L-mannitol to yield two equivalents of the chiral aldehyde.
Materials:
-
1,2:5,6-Di-O-isopropylidene-L-mannitol
-
Sodium periodate (B1199274) (NaIO4)
-
Saturated aqueous sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-L-mannitol (e.g., 10 g) in dichloromethane (e.g., 100 mL).
-
To this solution, add a solution of sodium periodate (e.g., 1.4 equivalents) in water (e.g., 50 mL).
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 2,3-O-isopropylidene-L-glyceraldehyde as a crude oil, which can be used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Yield |
| 1,2:5,6-di-O-isopropylidene-D-mannitol | 2,3-O-isopropylidene-D-glyceraldehyde | ~76%[2] |
Note: The yield for the L-enantiomer is expected to be comparable to that of the D-enantiomer.
Synthetic Workflow Example: Synthesis of a Chiral Building Block
The following diagram illustrates the initial steps in utilizing this compound for chiral synthesis, leading to the versatile intermediate, 2,3-O-isopropylidene-L-glyceraldehyde.
References
L-Mannitol: A Key Excipient in the Formulation of Oral Disintegrating Tablets (ODTs)
Application Note & Protocol
Introduction
Oral Disintegrating Tablets (ODTs) have emerged as a vital solid dosage form, offering improved patient compliance, particularly for pediatric, geriatric, and psychiatric patients who experience difficulty swallowing conventional tablets.[1][2][3] These tablets are designed to disintegrate or dissolve rapidly in the oral cavity without the need for water, leading to a faster onset of action.[2][3] The selection of appropriate excipients is critical to achieving the desired characteristics of ODTs, such as rapid disintegration, pleasant mouthfeel, and sufficient tablet hardness for handling and packaging.[4] L-Mannitol is a widely used excipient in ODT formulations due to its favorable physicochemical properties, including its sweet taste, non-hygroscopic nature, and good compressibility, especially in its spray-dried and co-processed forms.[4][5] This document provides a detailed overview of the application of this compound in ODT formulations, including experimental protocols and quantitative data to guide researchers and drug development professionals.
The Role of this compound in ODT Formulations
Mannitol (B672) serves as an excellent diluent or filler in ODTs, contributing to the tablet's bulk and ensuring content uniformity. Its inherent properties make it highly suitable for ODTs:
-
Pleasant Mouthfeel and Taste: Mannitol imparts a sweet and cool sensation in the mouth, which helps to mask the unpleasant taste of some active pharmaceutical ingredients (APIs).[5][6]
-
Low Hygroscopicity: Its low affinity for moisture enhances the stability of moisture-sensitive drugs and contributes to the physical integrity of the ODT during storage.[4]
-
Rapid Dissolution: Being readily soluble in water, mannitol aids in the quick disintegration and dissolution of the tablet in the saliva.[4][6]
-
Good Compressibility: Directly compressible grades of mannitol allow for the use of cost-effective direct compression manufacturing processes, resulting in robust tablets with adequate hardness.[6]
Different grades of mannitol, such as crystalline, spray-dried, granulated, and co-processed forms, offer varying properties to suit different formulation needs.[7] Co-processed mannitol, which is often combined with other excipients like starch or microcrystalline cellulose, can offer enhanced disintegration and compaction properties.[6][8]
ODT Formulation and Evaluation Workflow
The following diagram illustrates a typical workflow for the formulation and evaluation of ODTs containing this compound.
Caption: Workflow for ODT Formulation and Evaluation.
Quantitative Data on Mannitol-Based ODTs
The performance of ODTs is highly dependent on the formulation composition and manufacturing parameters. The following tables summarize quantitative data from various studies on mannitol-based ODTs.
Table 1: Effect of Compression Force on Placebo ODTs with Co-processed Mannitol (Mannitol/Starch)
| Compression Force (kN) | Hardness (N) | Friability (%) | In-vitro Disintegration Time (s) |
| 10 | 45 | < 0.1 | 25 |
| 15 | 65 | < 0.1 | 26 |
| 20 | 80 | < 0.1 | 28 |
| 25 | 95 | < 0.1 | 29 |
Data adapted from studies on co-processed mannitol excipients.[6]
Table 2: Influence of Microcrystalline Cellulose (MCC) on ODT Properties
| Formulation | Compression Force (kN) | Hardness (N) | In-vitro Disintegration Time (s) |
| 100% Co-processed Mannitol | 15 | 65 | 26 |
| 80% Co-processed Mannitol, 20% MCC | 15 | 90 | 28 |
Data adapted from studies on co-processed mannitol excipients.[6]
Table 3: Properties of ODTs with Different Mannitol-Based Platforms
| ODT Platform | Composition | Hardness (N) | In-vitro Disintegration Time (s) |
| P1 | Mannitol: Starch | 50 | ~20 |
| P2 | Mannitol: Crospovidone, PVA, PVP, SLS | 50 | ~25 |
| P3 | Mannitol: Crospovidone, MCC, SiO₂, Fructose | 50 | ~15 |
Data adapted from a comparative study of ODT platforms.[4]
Experimental Protocols
Detailed methodologies for the key experiments involved in the formulation and evaluation of mannitol-based ODTs are provided below.
Protocol 1: Preparation of ODTs by Direct Compression
Objective: To prepare ODTs using a direct compression method.
Materials and Equipment:
-
This compound (appropriate grade)
-
Active Pharmaceutical Ingredient (API)
-
Superdisintegrant (e.g., Crospovidone, Croscarmellose Sodium)
-
Lubricant (e.g., Magnesium Stearate, Sodium Stearyl Fumarate)
-
Blender (e.g., V-blender)
-
Single-punch or Rotary Tablet Press
-
Sieves
Procedure:
-
Sieving: Pass the API, this compound, and other excipients through an appropriate sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any lumps.
-
Blending:
-
Place the sieved API, this compound, and superdisintegrant into a blender.
-
Blend the mixture for a specified period (e.g., 10-15 minutes) to achieve a homogenous mix.
-
-
Lubrication:
-
Add the lubricant to the powder blend.
-
Blend for a shorter duration (e.g., 2-5 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and disintegration time.
-
-
Compression:
-
Load the final blend into the hopper of the tablet press.
-
Set the desired tablet weight and compression force.
-
Compress the blend into tablets. Adjust the compression force to achieve the target hardness.
-
Protocol 2: Tablet Hardness Test
Objective: To measure the mechanical strength of the prepared ODTs.
Equipment:
-
Hardness Tester
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.
-
Start the tester. The moving platen will apply force to the tablet until it fractures.
-
Record the force required to break the tablet. This is the tablet hardness, typically expressed in Newtons (N) or Kiloponds (kp).
-
Repeat the measurement for a representative sample of tablets (e.g., n=10) and calculate the average hardness.
Protocol 3: Friability Test
Objective: To assess the ability of the ODTs to withstand mechanical stress during handling and transportation.
Equipment:
-
Friability Tester (Roche Friabilator)
-
Analytical Balance
Procedure:
-
Take a sample of tablets (usually a number that weighs close to 6.5 g) and accurately weigh them (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum at 25 rpm for 4 minutes (100 rotations).
-
Remove the tablets from the drum and carefully de-dust them.
-
Accurately weigh the tablets again (W_final).
-
Calculate the percentage friability using the following formula:
-
% Friability = [(W_initial - W_final) / W_initial] x 100
-
-
A friability of less than 1% is generally considered acceptable.[4][9]
Protocol 4: In-Vitro Disintegration Test
Objective: To determine the time it takes for an ODT to disintegrate in a simulated oral environment.
Equipment:
-
USP Disintegration Test Apparatus
-
Beakers
-
Distilled Water or Simulated Saliva Fluid
-
Water bath maintained at 37 ± 2 °C
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a beaker containing the disintegration medium (e.g., 900 mL of distilled water) maintained at 37 ± 2 °C.
-
Start the apparatus, which raises and lowers the basket in the medium at a constant frequency.
-
Observe the tablets and record the time taken for all six tablets to completely disintegrate (i.e., no solid residue remains on the screen of the tubes).
-
The FDA guidance for industry suggests a disintegration time of approximately 30 seconds or less for ODTs.[6][8]
Protocol 5: Wetting Time and Water Absorption Ratio
Objective: To evaluate the wetting characteristics of the ODTs, which is crucial for rapid disintegration.
Equipment:
-
Petri dish
-
Filter paper
-
Stopwatch
-
Analytical Balance
-
A colored solution (e.g., amaranth (B1665344) solution)
Procedure:
-
Wetting Time:
-
Place a piece of filter paper in a Petri dish and saturate it with the colored solution.
-
Carefully place a tablet on the surface of the wet filter paper.
-
Start the stopwatch and record the time required for the colored solution to completely wet the upper surface of the tablet.
-
-
Water Absorption Ratio:
-
Weigh a tablet before the test (W_before).
-
Perform the wetting time test as described above.
-
As soon as the tablet is completely wetted, remove it and weigh it again (W_after).
-
Calculate the water absorption ratio (R) using the formula:
-
R = [(W_after - W_before) / W_before] x 100
-
-
Logical Relationships in ODT Formulation
The interplay between formulation variables and ODT properties is crucial for successful product development. The following diagram illustrates these relationships.
Caption: Key Relationships in Mannitol-Based ODTs.
Conclusion
This compound is a versatile and highly effective excipient for the formulation of Oral Disintegrating Tablets. Its desirable properties, such as pleasant taste, low hygroscopicity, and good compressibility, make it a primary choice for developing patient-friendly and stable ODTs. By carefully selecting the appropriate grade of mannitol and optimizing formulation and processing parameters, researchers can develop high-quality ODTs that meet the critical attributes of rapid disintegration, sufficient mechanical strength, and good patient acceptability. The protocols and data presented in this document serve as a valuable resource for the development and evaluation of mannitol-based ODTs.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Formulation and Quality Control of Orally Disintegrating Tablets (ODTs): Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. Co-Processed Chitin-Mannitol as a New Excipient for Oro-Dispersible Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fr.roquette.com [fr.roquette.com]
- 7. ejbps.com [ejbps.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Mannitol Crystallization in Freeze-Drying
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Mannitol crystallization during the freeze-drying process.
Troubleshooting Guide
This section addresses common issues encountered during the lyophilization of mannitol-containing formulations.
Issue: My freeze-dried cake is collapsed or has a poor appearance.
-
Possible Cause: Incomplete crystallization of mannitol (B672), leaving a significant amorphous component. Amorphous mannitol has a low glass transition temperature (Tg'), and if the primary drying temperature is too high, it can lead to viscous flow and cake collapse.[1]
-
Troubleshooting Steps:
-
Introduce an Annealing Step: Annealing is a critical step to induce and maximize mannitol crystallization.[1][2] An annealing step involves holding the product at a temperature above its glass transition (Tg') but below the eutectic melting temperature for a specific duration. This allows for the molecular mobility necessary for crystal growth.
-
Optimize Annealing Temperature and Time: The temperature at which you anneal is crucial in determining the resulting polymorph. Annealing at temperatures of -10°C or higher tends to favor the formation of anhydrous, stable mannitol polymorphs.[3][4][5][6] Lower annealing temperatures (e.g., -20°C or below) can promote the formation of the undesirable mannitol hemihydrate.[3][4][5][6][7]
-
Control the Cooling Rate: Slower cooling rates generally provide more time for mannitol to crystallize.[8][9] Rapid cooling can lead to the vitrification of mannitol, leaving it in an amorphous state.[8][9]
-
Issue: I am observing the formation of Mannitol Hemihydrate in my product.
-
Possible Cause: Mannitol hemihydrate (MHH) is a metastable crystalline form that can form under specific freeze-drying conditions. Its presence is often undesirable as it can release water upon conversion to an anhydrous form during storage, potentially compromising the stability of the active pharmaceutical ingredient (API).[3][4][5][6]
-
Troubleshooting Steps:
-
Adjust Annealing Temperature: The formation of MHH is favored at lower annealing temperatures (≤ -20°C).[3][4][5][6] To prevent its formation, increase the annealing temperature to -10°C or higher.[3][4][5][6]
-
Utilize Controlled Ice Nucleation: Technologies that allow for controlled ice nucleation at warmer temperatures (e.g., around -5°C) can promote the crystallization of anhydrous mannitol and prevent MHH formation.[3][4][5]
-
Optimize Formulation: The presence of other excipients can influence MHH formation. For example, high concentrations of sodium chloride in combination with a disaccharide can promote its formation.[10] Careful consideration of the entire formulation is necessary.
-
Issue: The final moisture content of my product is too high.
-
Possible Cause: High residual moisture can be linked to the presence of an amorphous phase or the formation of mannitol hemihydrate. Amorphous regions can trap more water compared to crystalline structures.[11] The conversion of MHH to an anhydrous form during storage can also release water.[3][4][5]
-
Troubleshooting Steps:
-
Promote Complete Crystallization: Employ an optimized annealing step to maximize the crystallinity of mannitol, which will help in reducing the amount of bound water.
-
Optimize Secondary Drying: If MHH has formed, aggressive secondary drying conditions (higher temperature and longer time) may be necessary to dehydrate it to an anhydrous form.[3][4][5] However, this must be balanced with the thermal stability of the API.
-
Formulation Considerations: The addition of certain excipients, like sucrose, can increase the amorphous fraction and lead to higher residual moisture.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the different crystalline forms of mannitol, and why are they important?
Mannitol can exist in several crystalline forms, or polymorphs, including α, β, and δ anhydrous forms, as well as a hemihydrate form.[8] The specific polymorph present in a freeze-dried product is critical because each form has different physical properties, which can impact the stability, appearance, and reconstitution of the final product.[11] The δ-form is often metastable, while the α and β forms are more stable. The hemihydrate form is generally considered undesirable due to its potential to release water upon storage.[3][4][5]
Q2: How does the cooling rate during the freezing step affect mannitol crystallization?
The cooling rate has a significant impact on mannitol's ability to crystallize.
-
Slow Cooling Rates (e.g., 1°C/min): Generally favor the crystallization of mannitol and tend to produce more stable crystalline forms.[8]
-
Fast Cooling Rates (e.g., 10°C/min or faster): Can lead to insufficient time for nucleation and crystal growth, resulting in a larger proportion of amorphous or metastable (e.g., δ-form) mannitol.[8][12]
Q3: What is annealing, and how does it influence mannitol crystallization?
Annealing is a thermal treatment applied after the initial freezing step. It involves holding the product at a specific temperature for a period to encourage the crystallization of solutes like mannitol.[1] This process is crucial for:
-
Maximizing Crystallinity: Reducing the amount of amorphous mannitol.[1]
-
Controlling Polymorphism: The annealing temperature dictates which crystalline form is favored. Annealing at or above -10°C promotes the formation of anhydrous forms, while annealing at or below -20°C can lead to the formation of the hemihydrate.[3][4][5][6]
Q4: How do other excipients in the formulation affect mannitol crystallization?
Other excipients can significantly influence the crystallization behavior of mannitol:
-
Sugars (e.g., Sucrose, Trehalose): These can inhibit mannitol crystallization, leading to a higher amorphous content in the final product.[11]
-
Proteins: The presence of proteins can influence the resulting polymorph. For instance, some proteins can promote the formation of the δ-mannitol polymorph while inhibiting the formation of the hemihydrate.[13][14][15]
-
Salts (e.g., Sodium Chloride): Can impact the crystallization of mannitol, and in some cases, promote the formation of the hemihydrate form, especially in combination with other excipients.[10]
Q5: What analytical techniques are used to characterize mannitol crystallinity?
The most common techniques for characterizing the solid-state of mannitol in freeze-dried products are:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg') of the amorphous phase and to detect melting and crystallization events, providing information on the degree of crystallinity.[16]
-
X-Ray Powder Diffraction (XRPD): A powerful technique for identifying the specific crystalline polymorphs (α, β, δ, or hemihydrate) present in the sample based on their unique diffraction patterns.[16][17] In-situ XRPD can monitor phase transitions during the freeze-drying process itself.[18]
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Annealing Temperature on Mannitol Polymorph Formation
| Annealing Temperature | Predominant Mannitol Form | Reference |
| ≥ -10°C | Anhydrous forms (α, β) | [3][4][5][6] |
| -15°C | Mixture of Hemihydrate and β-mannitol | [6] |
| ≤ -20°C | Hemihydrate (MHH) | [3][4][5][6] |
Table 2: Influence of Cooling Rate on Mannitol Crystallization
| Cooling Rate | Outcome | Reference |
| Slow (e.g., 1°C/min) | Favors crystallization, often leading to stable forms. | [8] |
| Fast (e.g., 10°C/min) | Can inhibit crystallization, resulting in amorphous or metastable forms. | [8] |
Key Experimental Protocols
Protocol 1: Characterization of Mannitol Polymorphs using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount (typically 5-10 mg) of the freeze-dried product is hermetically sealed in an aluminum DSC pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point of mannitol (e.g., 200°C).
-
-
Data Analysis: The resulting thermogram is analyzed for:
-
Glass Transition (Tg'): A step change in the heat flow, indicating the amorphous portion of the sample.
-
Crystallization Exotherm: A peak indicating the crystallization of any amorphous mannitol upon heating.
-
Melting Endotherm: A peak corresponding to the melting of crystalline mannitol. The melting point can give an indication of the polymorph present.
-
Protocol 2: Identification of Mannitol Crystalline Forms using X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: The freeze-dried cake is gently crushed into a fine powder and mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 5° to 40°) to obtain a diffraction pattern.
-
Data Analysis: The positions and intensities of the diffraction peaks in the resulting pattern are compared to reference patterns of the known mannitol polymorphs (α, β, δ, and hemihydrate) to identify the crystalline forms present in the sample.
Visualizations
Caption: Freeze-drying process workflow and its impact on mannitol's final physical state.
References
- 1. cienciasfarmaceuticas.org.br [cienciasfarmaceuticas.org.br]
- 2. researchgate.net [researchgate.net]
- 3. Controlling the physical form of mannitol in freeze-dried systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Formation of mannitol hemihydrate in freeze-dried protein formulations--a design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization behavior of mannitol in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Mannitol Hemihydrate on the Secondary Drying Dynamics of a Protein Formulation: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Influence of processing conditions on the physical state of mannitol--implications in freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Processing Conditions on the Physical State of Mannitol—Implications in Freeze-Drying | Semantic Scholar [semanticscholar.org]
- 16. Freeze-drying of mannitol-trehalose-sodium chloride-based formulations: the impact of annealing on dry layer resistance to mass transfer and cake structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. experts.umn.edu [experts.umn.edu]
Polymorphic transformation of L-Mannitol during manufacturing
Welcome to the Technical Support Center for L-Mannitol Polymorphism. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's polymorphic transformations during pharmaceutical manufacturing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the manufacturing process due to the polymorphic behavior of this compound.
Question: Why is my final tablet formulation showing poor compressibility and increased friability?
Answer: This issue can often be traced back to an unintended polymorphic transformation. The starting polymorph of this compound significantly impacts its mechanical properties.
-
Possible Cause: You might be starting with the β-polymorph, or your process may be inadvertently converting other forms into the β-form, which can sometimes exhibit lower compressibility compared to granules derived from the δ-polymorph. The δ-polymorph, although less stable, can lead to granules with superior tabletability.
-
Troubleshooting Steps:
-
Polymorph Identification: Use Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form(s) of this compound in your raw material and at various stages of your process (e.g., post-granulation, post-drying).
-
Process Parameter Review:
-
Wet Granulation: High moisture content can induce a transformation from the δ-form to the more stable β-form. This transformation can create a unique morphology with a larger surface area, which enhances tabletability. If you are not starting with δ-mannitol, you may not be seeing this benefit. The liquid-to-solid ratio, screw speed, and temperature in twin-screw granulation can all influence the extent of this transformation.
-
Milling/Grinding: Mechanical stress from milling can induce a transformation from the stable β form to the metastable α form. This change can alter the powder's mechanical behavior.
-
-
Material Sourcing: Consider using δ-mannitol as the starting material for wet granulation processes to leverage its beneficial polymorphic transition to the β-form, which is known to improve compaction properties.
-
Question: My this compound powder is showing unexpected caking and poor flowability during storage and handling. What is the cause?
Answer: Caking and flowability issues are often linked to surface properties and moisture uptake, which can be influenced by the polymorphic form.
-
Possible Cause: The presence of less stable polymorphs or an amorphous content can lead to higher surface energy and increased moisture sorption, contributing to particle agglomeration and caking. While this compound is not very hygroscopic, environmental conditions like high humidity and temperature can still induce caking over time.
-
Troubleshooting Steps:
-
Characterize Raw Material: Confirm the polymorphic identity and purity of your incoming this compound. The β-polymorph is the most thermodynamically stable form.
-
Control Environmental Conditions: Store this compound powder in a controlled environment with low relative humidity (RH) to mitigate moisture-related caking.
-
Analyze for Amorphous Content: Use techniques like DSC to check for an amorphous phase, which is more prone to moisture uptake and physical instability.
-
Particle Engineering: The use of spherical mannitol (B672) granules can significantly improve flowability compared to fine crystalline powder.
-
Question: I am observing inconsistent dissolution profiles for my final product. Could this compound polymorphism be the reason?
Answer: Yes, different polymorphs of this compound exhibit different solubilities, which can affect the dissolution rate of the final dosage form.
-
Possible Cause: An uncontrolled mixture of polymorphs in your final product will lead to variable dissolution. The order of solubility for this compound polymorphs is generally δ > α > β. If your manufacturing process results in varying ratios of these forms from batch to batch, you will see inconsistent dissolution.
-
Troubleshooting Steps:
-
Quantitative Polymorph Analysis: Use a validated PXRD or Raman spectroscopy method to quantify the percentage of each polymorph in the final product.
-
Process Control:
-
Spray Drying: Outlet temperature is a critical parameter. Higher outlet temperatures (e.g., 140°C) can increase the proportion of the α form, while lower temperatures (e.g., 67°C) tend to produce the stable β form.
-
Wet Granulation: The presence of water promotes the conversion of the δ form to the β form. Controlling the amount of granulation fluid and drying time is crucial for ensuring a consistent final polymorphic composition.
-
-
Formulation Strategy: If process control is challenging, consider using the most stable β-polymorph as the starting material to minimize the risk of transformations.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary polymorphic forms of this compound?
A1: this compound has three main anhydrous polymorphic forms: α (alpha), β (beta), and δ (delta). The β form is the most thermodynamically stable under ambient conditions, while α and δ are metastable forms.
Q2: How do the physical properties of the this compound polymorphs differ?
A2: The polymorphs differ in their crystal structure, morphology, stability, solubility, and melting points. These differences can significantly impact manufacturing performance and final product quality. The β form is typically needle-like, while the δ form can be smooth and rod-like. The solubility in water follows the order δ > α > β.
Q3: Which manufacturing processes are most likely to cause polymorphic transformations?
A3: Several common pharmaceutical processes can induce polymorphic changes:
-
Wet Granulation: Moisture can cause the δ form to rapidly convert to the stable β form.
-
Spray Drying: This process can produce mixtures of α and β forms, or even amorphous content, depending on parameters like solvent system and outlet temperature.
-
Milling: Mechanical stress can induce the transformation of the β form into the α form.
-
Freeze Drying (Lyophilization): This process often results in the formation of the δ form, sometimes in a mixture with the β form.
Q4: How can I control the polymorphic form of this compound during manufacturing?
A4: Control is achieved by carefully managing process parameters:
-
Recrystallization: The choice of solvent is critical. For example, using ethanol (B145695) with 15% water can yield the β form, while lower water content may produce mixtures. Additives like PVP can also direct the crystallization towards the δ form.
-
Spray Drying: Key parameters include feed concentration and inlet/outlet temperatures. Increasing feed concentration can favor the β form.
-
Wet Granulation: Controlling the liquid-to-solid ratio and drying process is essential to manage the moisture-induced transformation from δ to β form.
Data Presentation: Physicochemical Properties of this compound Polymorphs
| Property | α (Alpha) Form | β (Beta) Form | δ (Delta) Form |
| Thermodynamic Stability | Metastable | Stable | Least Stable |
| Relative Solubility | Intermediate | Lowest | Highest |
| Melting Point (Onset) | ~164.4 - 166.0 °C | ~165.2 - 166.5 °C | ~155.0 °C |
| Morphology | Needle-like | Needle-like | Smooth, Rod-like |
| PXRD Peaks (2θ) | 13.6°, 17.2° | 10.4°, 14.6°, 16.7°, 23.4° | 9.7° |
Experimental Protocols
Protocol 1: Polymorph Identification using Powder X-ray Diffraction (PXRD)
Objective: To identify and quantify the polymorphic forms of this compound in a powder sample.
Methodology:
-
Sample Preparation: Gently pack the this compound powder into the sample holder. Ensure a smooth, level surface to minimize preferred orientation effects. For quantitative analysis, reducing particle size to a narrow range (e.g., <125 µm) and using a rotating sample accessory can improve accuracy.
-
Instrument Setup (Typical Parameters):
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: e.g., 0.02°
-
Scan Speed/Time per Step: e.g., 1°/minute
-
-
Data Analysis:
-
Identification: Compare the resulting diffractogram with reference patterns for the α, β, and δ forms. Key characteristic peaks are listed in the table above.
-
Quantification: Use a validated method such as Rietveld refinement or a relative intensity ratio (RIR) method to determine the percentage of each polymorph in a mixture.
-
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal behavior (melting, transformations) of this compound polymorphs.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a standard aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup (Typical Parameters):
-
Purge Gas: Nitrogen (e.g., at 50 mL/min)
-
Heating Rate: A standard rate is 10 °C/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 200 °C.
-
-
Data Analysis:
-
Observe the thermogram for endothermic (melting) and exothermic (recrystallization) events.
-
The δ form shows a distinct melting endotherm around 155 °C.
-
The α and β forms have very similar melting points around 166 °C, making them difficult to distinguish by DSC alone. An endothermic event at this temperature confirms their presence over the δ form.
-
Fast-scan DSC (HyperDSC) can be used to study amorphous content and glass transitions, which are difficult to detect with conventional DSC due to mannitol's strong tendency to crystallize upon heating.
-
Visualizations
Caption: this compound polymorphic transformation pathways induced by common manufacturing processes.
Caption: Logical workflow for troubleshooting manufacturing issues related to this compound polymorphism.
Technical Support Center: L-Mannitol Polymorphism and Tablet Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of L-Mannitol polymorphism on tablet dissolution rates.
Troubleshooting Guide
This section addresses common issues encountered during experimentation.
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly slow tablet dissolution rate. | Polymorphic transformation to a less soluble form (e.g., β-mannitol) during processing or storage. Mannitol (B672) has three polymorphic forms: α, β, and δ. The β form is the most stable and least soluble.[1][2][3] | - Characterize the polymorphic form of this compound in the final tablet using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Raman Spectroscopy.[2][4][5] - Review the manufacturing process (e.g., wet granulation, drying temperature) to identify steps that might induce polymorphic transformation.[6][7] The δ polymorph can convert to the more stable β polymorph during wet granulation.[6][8] - Control storage conditions (temperature and humidity) to prevent post-formulation polymorphic changes. |
| High variability in dissolution profiles between batches. | Inconsistent polymorphic composition of the starting this compound raw material. Commercially available mannitol may consist of a mixture of polymorphs.[9] Inconsistent processing parameters leading to variable polymorphic transformations. | - Implement a robust raw material characterization program to ensure consistent polymorphic purity of incoming this compound. - Standardize and tightly control all processing parameters , including granulation liquid amount, drying time, and temperature. |
| Tablets exhibit poor hardness and friability, affecting dissolution. | Use of a mannitol polymorph with poor compressibility. The δ polymorph generally exhibits superior tabletability compared to the α and β forms.[1][2][10][11] | - Consider using the δ polymorph of this compound for direct compression formulations to improve tablet hardness.[1][10] - If using wet granulation, the transformation of δ to β-mannitol can increase surface area and improve compressibility. [6] |
| Difficulty in preparing a specific this compound polymorph. | The crystallization process is highly sensitive to solvent, temperature, and impurities. Different methods like recrystallization, spray drying, and freeze drying can yield different polymorphs.[2][12] | - For δ-mannitol , consider crystallization in the presence of polymers like PVP.[4][11] - For α-mannitol , melt crystallization can be employed.[9] - The β form can be obtained by specific recrystallization methods or longer secondary drying during freeze-drying.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the different polymorphs of this compound and how do they differ?
A1: this compound has three main anhydrous crystalline polymorphs: α, β, and δ.[2][3][13] They have the same chemical composition but differ in their crystal lattice structure. This results in different physicochemical properties, including solubility, stability, and tabletability. The β form is the most thermodynamically stable, while the δ form is kinetically stable and often exhibits the best compaction properties.[1][14]
Q2: Which this compound polymorph is best for achieving a fast tablet dissolution rate?
A2: Tablets formulated with the δ polymorph of this compound often exhibit excellent hardness and dissolution rates.[8] This is attributed to factors such as higher porosity in the resulting tablets.[8] Even when the δ form transforms to the β form during wet granulation, the resulting granules can have an increased surface area, leading to significantly higher dissolution rates.[6]
Q3: How can I identify the polymorphic form of this compound in my sample?
A3: Several analytical techniques can be used to characterize this compound polymorphs:
-
X-Ray Powder Diffraction (XRPD): This is a primary and definitive method for identifying the crystal form based on the unique diffraction pattern of each polymorph.[2]
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the melting point and thermodynamic stability of the different forms.[2]
-
Raman Spectroscopy: This non-destructive technique can be used to characterize and quantify the different polymorphic forms, even within a final formulation.[5][12]
Q4: Can the polymorphic form of this compound change during tablet manufacturing?
A4: Yes, polymorphic transformations can occur during pharmaceutical processing. For example, the δ polymorph can transform into the more stable β polymorph during wet granulation, especially when water is used as the granulation fluid.[6][8] Mechanical stress, such as milling or compression, can also induce polymorphic changes.[13]
Q5: Does particle size of this compound also affect dissolution rate?
A5: Yes, particle size plays a role. Generally, smaller particle sizes can lead to a faster dissolution rate due to an increased surface area. However, some studies suggest that the specific surface area of mannitol is a more dominant factor than particle size in influencing the dissolution rate of poorly water-soluble drugs.[15] Granulated mannitol with a larger particle size may produce tablets with higher hardness but a slightly lower dissolution rate than powdered mannitol.[8]
Data Presentation
Table 1: Comparison of Dissolution Rates for Tablets Formulated with Different this compound Polymorphs
| This compound Polymorph | Formulation Process | Active Pharmaceutical Ingredient (API) | Key Dissolution Finding | Reference |
| δ-Mannitol | Co-granulation | Fenofibrate | t50% of 23 minutes. | [6] |
| β-Mannitol | Co-granulation | Fenofibrate | t50% of 54 minutes. | [6] |
| δ-Mannitol | Direct Compression | Model Drug | Average dissolution rate of 95.12%. | [8] |
| β-Mannitol (Powder) | Direct Compression | Model Drug | Average dissolution rate of 95.98%. | [8] |
| β-Mannitol (Granulated) | Direct Compression | Model Drug | Average dissolution rate of 92.72%. | [8] |
Experimental Protocols
1. Characterization of this compound Polymorphs using X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form of this compound.
-
Instrumentation: A powder X-ray diffractometer.
-
Method:
-
Gently grind the this compound sample to a fine powder using a mortar and pestle.
-
Pack the powdered sample into the sample holder.
-
Place the sample holder into the diffractometer.
-
Run the analysis over a suitable 2θ range (e.g., 5° to 40°).
-
Compare the resulting diffraction pattern with reference patterns for α, β, and δ-mannitol to identify the polymorph(s) present. Key characteristic peaks for identification are: β form at 10.4°, 14.56°, and 16.74°; α form at 13.64° and 17.18°; and δ form at 9.7°.[2]
-
2. In-Vitro Dissolution Testing of this compound Tablets
-
Objective: To determine the dissolution rate of the active pharmaceutical ingredient (API) from tablets formulated with this compound.
-
Instrumentation: USP Dissolution Apparatus 2 (Paddle type).
-
Method:
-
Prepare the dissolution medium (e.g., 900 mL of a suitable buffer) and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).[8]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the dissolved API using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of API dissolved at each time point.
-
Visualizations
Caption: Experimental workflow for investigating the effect of this compound polymorphism on tablet dissolution.
Caption: Relationship between this compound polymorphism and tablet dissolution.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of mannitol polymorphic forms in lyophilized protein formulations using a multivariate curve resolution (MCR)-based Raman spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Specific surface area of mannitol rather than particle size dominant the dissolution rate of poorly water-soluble drug tablets: A study of binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting L-Mannitol precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Mannitol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating or forming crystals?
A1: this compound precipitation, or crystallization, in aqueous solutions is a common issue primarily driven by its solubility characteristics. The main factors influencing precipitation are:
-
Temperature: this compound has a positive solubility correlation with temperature. A decrease in temperature, such as during refrigeration or exposure to a cold environment, can lead to the solution becoming supersaturated, causing the this compound to crystallize.
-
Concentration: Solutions with higher concentrations of this compound are more prone to precipitation, especially when exposed to temperature fluctuations. Solutions at or near their saturation point are particularly susceptible. For instance, a 20% this compound solution is near its saturation point at room temperature and has a high tendency to crystallize at lower temperatures.[1]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), such as α, β, and δ, each with a distinct solubility profile. The δ form is more soluble than the α and β forms. Transformation between these polymorphic states can be influenced by factors like solvent composition and cooling rate, which can in turn affect precipitation.
-
pH: The pH of the aqueous solution can influence the stability of this compound and its propensity to crystallize.
Q2: At what temperatures can I expect this compound to be soluble in water?
A2: The solubility of this compound in water increases significantly with temperature. Below is a table summarizing the approximate solubility at various temperatures. Preparing solutions at a slightly elevated temperature can help ensure complete dissolution.
Data Presentation: this compound Solubility in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 14 | ~13 |
| 20 | ~18.2 |
| 25 | ~21.6 |
| Room Temperature | ~23 |
Q3: Can the presence of other substances in my formulation affect this compound precipitation?
A3: Yes, other components in your solution can either inhibit or promote this compound crystallization:
-
Inhibitors: Certain salts, such as sodium chloride, sodium phosphates, and citrates, can inhibit the crystallization of this compound in frozen solutions.
-
Promoters: Some structurally similar molecules, like sorbitol, can decrease the equilibrium solubility of this compound, potentially increasing the likelihood of precipitation.
Q4: Are there different crystalline forms of this compound I should be aware of?
A4: Yes, this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. The three common anhydrous polymorphs are designated α, β, and δ. These forms have different physical properties, including solubility, with the δ form being the most soluble and the β form being the most stable. The specific polymorph that crystallizes can be influenced by the preparation method, including the cooling rate and the presence of other solutes.
Troubleshooting Guides
Problem: Crystals have formed in my this compound solution.
Solution: The recommended method for redissolving precipitated this compound is through controlled heating.
-
Recommended Action: Warm the solution to a temperature between 37°C and 80°C with gentle agitation until all crystals have dissolved.[1][2] For pharmaceutical preparations, it is often recommended to use a dry-heat cabinet rather than a water bath or microwave to avoid potential contamination or damage to the container.[1]
-
Post-Heating: After the crystals have dissolved, allow the solution to cool to room or body temperature before use. It is crucial to visually re-inspect the solution for any remaining crystals before proceeding with your experiment or administration.[1][2]
-
Important Note: If all the crystals cannot be completely redissolved, the solution should be discarded.[1][2]
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Aqueous Solution
-
Determine Target Concentration and Temperature: Based on the solubility data, determine the desired concentration and the temperature at which you want to prepare the solution. To ensure complete dissolution, it is advisable to heat the water to a temperature slightly above your target storage temperature.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Heat Water: Heat the required volume of purified water in a sterile container to the desired temperature while stirring.
-
Dissolve this compound: Gradually add the weighed this compound to the heated water while continuously stirring until all the powder is completely dissolved.
-
Cool and Store: Once fully dissolved, cover the solution and allow it to cool to the intended storage temperature. For storage, maintain a controlled room temperature (e.g., 20-25°C) to prevent crystallization.[3]
Protocol 2: Redissolving Precipitated this compound Crystals
-
Visual Inspection: Before use, carefully inspect the this compound solution for any visible crystals.
-
Controlled Warming: If crystals are present, place the solution container in a calibrated dry-heat cabinet or a similar controlled temperature environment. Set the temperature to a range of 37°C to 80°C.[1][2] Avoid using a microwave or direct flame.
-
Gentle Agitation: Periodically and gently agitate the solution to aid in the dissolution of the crystals.
-
Complete Dissolution Check: Continue the warming and agitation process until all crystals are no longer visible.
-
Cooling and Re-inspection: Once the solution is clear, remove it from the heat source and allow it to cool to body or room temperature.
-
Final Verification: Before administration or use, perform a final visual inspection against a light and dark background to ensure no crystals have reformed.
-
Use of In-line Filter: For intravenous administration, it is recommended to use an administration set with an in-line filter as a precautionary measure.[1][3]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimization of L-Mannitol Spray Drying Parameters
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the spray drying of L-Mannitol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the spray drying of this compound?
A1: The most critical process parameters that significantly influence the final properties of spray-dried this compound are:
-
Inlet and Outlet Temperature: The inlet temperature affects the drying rate and can influence particle morphology and moisture content.[1][2] The outlet temperature is a key parameter for controlling surface properties.[2][3]
-
Feed Concentration: The concentration of the this compound solution impacts particle size and surface roughness.[3][4]
-
Feed Rate: This parameter, in conjunction with the inlet temperature, determines the outlet temperature and influences particle surface characteristics and breaking strength.[3][4]
-
Atomizer Speed/Pressure: The atomizer settings are crucial for controlling the droplet size, which in turn dictates the final particle size of the powder.[1][4][5]
-
Drying Gas Flow Rate: The airflow affects the drying efficiency and particle separation within the spray dryer.[1]
Q2: How can I control the particle size of spray-dried Mannitol (B672)?
A2: To control the particle size of spray-dried Mannitol, you should primarily adjust the atomizer settings and the feed concentration. Higher atomizer rotation speeds or pressures result in smaller droplets and consequently smaller particles.[1][3][4] Lower feed concentrations also lead to the formation of smaller particles.[3][4]
Q3: What causes batch-to-batch variability in my spray-dried Mannitol?
A3: Batch-to-batch variability can stem from inconsistencies in feed properties (viscosity, solids concentration) and fluctuations in spray drying parameters such as temperature, feed rate, and atomizer performance.[5] Ensuring consistent feed preparation and tightly controlling all process parameters is crucial for reproducibility.
Q4: Can I produce amorphous Mannitol by spray drying?
A4: While spray drying can produce amorphous materials, Mannitol has a strong tendency to crystallize.[6][7] Most studies report that spray-dried Mannitol is predominantly crystalline, often consisting of the α and β polymorphic forms.[4][8] Achieving a fully amorphous state is challenging and may require specific formulation strategies, such as the inclusion of other excipients.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Nozzle Clogging | - High feed viscosity.- Undissolved material in the feed solution.- Product build-up at the nozzle tip. | - Reduce the feed concentration.- Ensure complete dissolution of Mannitol before spraying.- Regularly clean the nozzle.[5][9] |
| Low Product Yield | - Product sticking to the drying chamber walls.- Fine particles being carried over to the exhaust. | - Optimize the spray pattern to avoid direct contact with chamber walls.[5]- Adjust the drying gas flow rate.- Check and optimize the cyclone separator efficiency. |
| Undesirable Particle Morphology (e.g., collapsed or irregular shapes) | - Inlet temperature is too high, causing rapid crust formation and subsequent collapse.- Inappropriate solvent system. | - Lower the inlet temperature to control the drying rate.[10]- Consider using a hydroethanolic solvent system, which can influence particle formation.[11] |
| High Residual Moisture Content | - Inlet temperature is too low.- Feed rate is too high for the set drying conditions. | - Increase the inlet temperature.- Decrease the feed rate to allow for more efficient drying.[8] |
| Poor Powder Flowability | - Irregular particle shape or very fine particles leading to high cohesion.- High residual moisture. | - Optimize parameters to produce more spherical particles.- Adjust atomizer settings to achieve a slightly larger particle size with a narrow distribution.- Ensure efficient drying to minimize moisture content. |
Experimental Protocols
Protocol 1: Basic Spray Drying of this compound
-
Solution Preparation: Prepare a 10% (w/w) aqueous solution of this compound by dissolving it in distilled water with gentle heating and stirring until the solution is clear.[1]
-
Spray Dryer Setup:
-
Set the inlet temperature to 170-190°C.[4]
-
Set the atomizer rotation speed to 6,300-8,100 rpm (for a rotary atomizer) or adjust the pressure for a two-fluid nozzle.[4]
-
Set the feed pump to deliver the solution at a rate of 10-20 L/h.[4]
-
Set the aspirator or drying gas flow rate to the desired level.
-
-
Spraying Process:
-
Start the spray dryer and allow the temperatures to stabilize.
-
Begin pumping the this compound solution into the atomizer.
-
Monitor the inlet and outlet temperatures throughout the process.
-
-
Product Collection: Collect the dried powder from the cyclone separator.
-
Characterization: Analyze the powder for particle size distribution, morphology (e.g., using SEM), moisture content, and crystallinity (e.g., using XRD or DSC).
Data Presentation
Table 1: Effect of Process Parameters on Mannitol Particle Properties
| Parameter | Level 1 | Level 2 | Effect on Particle Size | Effect on Surface Roughness | Effect on Breaking Strength |
| Feed Concentration | 10% (w/w) | 20% (w/w) | Smaller particles at lower concentration.[3][4] | Smoother surface at lower concentration.[3][4] | Not a primary factor. |
| Gas Heater Temperature | 170°C | 190°C | Not a primary factor. | Smoother surface at higher temperature.[3][4] | Higher strength at higher temperature.[3][4] |
| Feed Rate | 10 L/h | 20 L/h | Not a primary factor. | Smoother surface at lower feed rate.[3][4] | Higher strength at lower feed rate.[3][4] |
| Atomizer Rotation Speed | 6,300 rpm | 8,100 rpm | Smaller particles at higher speed.[3][4] | Not a primary factor. | Not a primary factor. |
Visualizations
Caption: Experimental workflow for spray drying this compound.
Caption: Influence of process parameters on particle properties.
References
- 1. Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Spray Drying of Mannitol as a Drug Carrier—The Impact of Process Parameters on Product Properties [agris.fao.org]
- 5. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 6. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Mannitol-Based Microparticles for Dry Powder Inhalers: Enhancing Pulmonary Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Common Faults and Troubleshooting Methods of Spray Drying Equipment - Knowledge [superbheating.com]
- 10. mdpi.com [mdpi.com]
- 11. The Processing Space of the Spray-Dried Mannitol-Leucine System for Pulmonary Drug Delivery [mdpi.com]
Technical Support Center: Preventing L-Mannitol-Induced Protein Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues when using L-Mannitol as an excipient.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-induced protein aggregation?
A1: The primary cause of this compound-induced protein aggregation is the crystallization of mannitol (B672) during processing (e.g., freeze-drying, spray-drying) and storage.[1][2][3] When mannitol crystallizes, it can lead to phase separation from the protein, creating stresses on the protein structure that result in aggregation. The physical state of mannitol is critical; amorphous (non-crystalline) mannitol is generally a good stabilizer, whereas crystalline mannitol can destabilize proteins.[1][2]
Q2: How does the concentration of this compound affect protein stability?
A2: The concentration of this compound significantly impacts protein stability. Higher concentrations of mannitol, particularly above 33% by weight in spray-dried formulations, have a greater tendency to crystallize, which can increase protein aggregation over time.[3] Conversely, at lower concentrations, mannitol is more likely to remain in an amorphous state, which is beneficial for protein stability.[1]
Q3: Can the protein concentration itself influence mannitol-induced aggregation?
A3: Yes, higher protein concentrations can inhibit the crystallization of mannitol.[3][4][5][6] For instance, increasing the protein concentration above 50 mg/mL has been shown to suppress mannitol-induced aggregation during freeze-thaw processes.[4] This is because the protein can interfere with the crystal lattice formation of mannitol.[3]
Q4: What are common analytical techniques to detect and quantify protein aggregation?
A4: A variety of analytical techniques are used to characterize protein aggregates, as no single method can cover the entire size range of aggregates.[7][8][9] Commonly used methods include:
-
Size Exclusion Chromatography (SEC): To separate and quantify soluble aggregates like dimers and oligomers.[7][10]
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution.[7][8]
-
Analytical Ultracentrifugation (AUC): To determine the presence and molecular weight of aggregates over a broad range.[8]
-
Micro-Flow Imaging (MFI): To count and characterize sub-visible particles.
-
Spectroscopic Methods (CD, FTIR): To assess changes in protein secondary and tertiary structure that may precede aggregation.[11][12]
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity of mannitol in solid formulations.[3][13]
Troubleshooting Guides
Issue 1: Increased protein aggregation observed after freeze-drying with a mannitol-based formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mannitol Crystallization | Analyze the physical state of mannitol in the lyophilized cake using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).[2] | Determine if mannitol is crystalline. If so, this is a likely cause of aggregation. |
| If mannitol has crystallized, consider adding a crystallization inhibitor such as sucrose (B13894) or trehalose (B1683222) to your formulation.[14][15] | The amorphous sugar will form a stable glass matrix, preventing mannitol crystallization and protecting the protein. | |
| Alternatively, reduce the mannitol concentration in your formulation. | Lower mannitol concentrations are less prone to crystallization. | |
| Inappropriate Freezing Protocol | Modify the freezing rate. A very slow cooling rate can promote extensive mannitol crystallization.[4] | A faster cooling rate may result in a more amorphous mannitol matrix. |
| Introduce an annealing step (holding the product at a temperature below the eutectic temperature) to control the crystalline form of mannitol that is less detrimental to the protein.[15][16] | Controlled crystallization can lead to a more stable final product. | |
| Formulation pH | Ensure the formulation pH is optimal for the stability of your specific protein. A pH close to the protein's isoelectric point can increase the propensity for aggregation.[17] | Maintaining a pH where the protein is highly charged can prevent aggregation through electrostatic repulsion. |
Issue 2: Poor stability of a spray-dried protein formulation containing mannitol during storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Mannitol Crystallization Over Time | Monitor the crystallinity of the formulation over time using PXRD at various storage conditions (temperature and humidity).[1] | Identify if crystallization is occurring during storage, which would correlate with increased aggregation. |
| Increase the protein-to-mannitol ratio. A higher proportion of protein can hinder mannitol crystallization.[3] | A physically stable amorphous solid dispersion is maintained. | |
| Add excipients that inhibit mannitol crystallization, such as sodium phosphate.[1] | The rate of solid-state aggregation is dramatically lowered. | |
| Moisture Content | Measure the residual moisture content of the spray-dried powder. High moisture can lower the glass transition temperature (Tg) and increase molecular mobility, leading to instability.[18] | Ensure the moisture content is sufficiently low to maintain the glassy state of the amorphous components. |
Quantitative Data Summary
Table 1: Effect of Mannitol Concentration on Protein Aggregation in Spray-Dried Formulations
| Protein:Mannitol Ratio (w/w) | Mannitol Content (%) | Monomer Loss after Storage at 40°C | Crystallinity | Reference |
| 1:0 (Control) | 0 | Low | Amorphous | [3] |
| 5:1 | 16.7 | Low | Amorphous | [3] |
| 2:1 | 33.3 | Increased | Crystallization observed | [3] |
| 1:2 | 66.7 | High | Crystallization observed | [3] |
| 1:5 | 83.3 | High | Crystallization observed | [3] |
Table 2: Impact of Sucrose on Mannitol-Induced Protein Aggregation during Long-Term Frozen Storage
| Mannitol Concentration | Sucrose Concentration | High Molecular Weight (HMW) Species Formation | Reference |
| Varies | 0 mM | Significant | [14] |
| Varies | 50 mM | Greatly reduced | [14] |
| Varies | 100 mM | Greatly reduced | [14] |
| Varies | 200 mM | Greatly reduced | [14] |
| Varies | 300 mM | Greatly reduced | [14] |
Experimental Protocols
Protocol 1: Determination of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
Sample Preparation: Reconstitute the lyophilized or spray-dried protein formulation in the appropriate buffer to a known concentration. For liquid formulations, dilute as necessary.
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a size exclusion column suitable for the molecular weight range of the protein and its aggregates.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4), filtered and degassed.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the protein sample.
-
Monitor the elution profile at a wavelength of 280 nm.
-
The monomeric protein will elute as the main peak, with aggregates (dimers, trimers, and higher-order aggregates) eluting earlier.
-
-
Quantification: Integrate the peak areas for the monomer and aggregates. The percentage of aggregates is calculated as: (% Aggregates) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.[3][10]
Protocol 2: Assessment of Mannitol Crystallinity by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently pack the lyophilized or spray-dried powder into a sample holder. Ensure a flat, even surface.
-
Instrumentation: Use a powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).
-
Data Collection:
-
Scan the sample over a 2θ range typically from 5° to 40°.
-
Set the step size and scan speed to ensure adequate signal-to-noise ratio.
-
-
Data Analysis:
-
An amorphous sample will show a broad, diffuse halo with no sharp peaks.
-
A crystalline sample will exhibit sharp, well-defined Bragg peaks at specific 2θ angles.
-
Different polymorphs of mannitol (alpha, beta, delta) will have characteristic diffraction patterns.[3]
-
Visualizations
Caption: Experimental workflow for developing a stable protein formulation with this compound.
Caption: Troubleshooting logic for addressing this compound-induced protein aggregation.
References
- 1. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of mannitol crystallinity on the stabilization of enzymes during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080139792A1 - High Protein Concentration Formulations Containing Mannitol - Google Patents [patents.google.com]
- 5. The impact of protein concentration on mannitol and sodium chloride crystallinity and polymorphism upon lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Conformational analysis of protein secondary structure during spray-drying of antibody/mannitol formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of vacuum drying on protein-mannitol interactions: The physical state of mannitol and protein structure in the dried state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20080200656A1 - Use Of Sucrose To Suppress Mannitol-Induced Protein Aggregation - Google Patents [patents.google.com]
- 15. Frozen storage of proteins: Use of mannitol to generate a homogenous freeze-concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of processing conditions on the physical state of mannitol--implications in freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mannitol hemihydrate in lyophilized protein formulations:Impact of its dehydration during storage on sucrose crystallinity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Mannitol & Active Pharmaceutical Ingredient (API) Interaction Technical Support Center
Welcome to the technical support center for L-Mannitol interactions with active pharmaceutical ingredients (APIs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed when using this compound as an excipient?
A1: The most prevalent stability issues associated with this compound include:
-
Crystallization and Polymorphism: Mannitol (B672) can exist in multiple crystalline forms (alpha, beta, delta) and as a metastable hemihydrate.[1][2][3][4][5][6] Uncontrolled crystallization during processing or storage can lead to changes in the formulation's physical properties, potentially impacting the stability of the API.[3] For instance, the crystallization of mannitol can affect the stability of proteins in lyophilized formulations.[2][7][8]
-
Maillard Reaction: While mannitol itself is a sugar alcohol and not a reducing sugar, commercial grades may contain reducing sugar impurities.[9] These impurities can react with APIs containing primary or secondary amine groups via the Maillard reaction, leading to degradation and discoloration of the drug product.[1][10]
-
Hygroscopicity: Although generally considered non-hygroscopic, the moisture content of mannitol-containing formulations can be influenced by other excipients, potentially affecting the stability of moisture-sensitive APIs.[11][12][13][14]
Q2: Can this compound interact with APIs during lyophilization?
A2: Yes, significant interactions can occur during lyophilization. Key issues include:
-
Vial Breakage: The crystallization of mannitol during the freezing phase of lyophilization can induce stress, leading to vial breakage.[1][2]
-
Incomplete Crystallization: If mannitol does not fully crystallize, the amorphous fraction can crystallize during storage. This can alter the residual moisture content and compromise the stability of the API.[3]
-
Formation of Metastable Hemihydrate: Mannitol can form a metastable hemihydrate during freeze-drying, which can affect the long-term stability of the product.[1][2]
Q3: How does this compound affect the solubility and dissolution of APIs?
A3: this compound can have a dual effect on API solubility and dissolution. It is often used to enhance the dissolution of poorly water-soluble drugs.[15][16][17] However, its own solubility can be influenced by other formulation components, such as sorbitol, which may in turn affect the API's performance.[4][18]
Q4: Is this compound always chemically inert?
A4: While this compound is generally regarded as a chemically inert and stable excipient compatible with most APIs, interactions have been documented.[12][19][20] For example, compatibility issues have been observed with omeprazole (B731) isomers.[21][22] It is crucial to conduct compatibility studies for your specific API.
Troubleshooting Guides
Issue 1: Unexpected Degradation of an Amine-Containing API
Symptoms:
-
Discoloration (browning or yellowing) of the formulation upon storage.
-
Presence of degradation peaks in HPLC analysis.
-
Loss of API potency over time.
Possible Cause:
-
Maillard reaction between the amine group of the API and reducing sugar impurities in this compound.[9][23]
Troubleshooting Steps:
-
Quantify Reducing Sugar Impurities: Analyze the specific batch of this compound for the presence and quantity of reducing sugars. Pharmacopoeias often set limits for these impurities.[9]
-
Source High-Purity this compound: Procure a grade of this compound with a lower content of reducing sugars and repeat the stability studies.[9]
-
Consider Alternative Excipients: If the Maillard reaction persists, evaluate alternative non-reducing sugar excipients.
-
pH Adjustment: Lowering the pH of the formulation can sometimes slow down the rate of the Maillard reaction.
-
Moisture Control: Strictly control the moisture content during manufacturing and storage, as water can accelerate the reaction.
Issue 2: Poor Stability of a Lyophilized Protein Formulation
Symptoms:
-
Aggregation or denaturation of the protein API post-lyophilization or during storage.
-
Changes in the secondary structure of the protein.
-
Loss of biological activity.
Possible Cause:
-
Crystallization of this compound during the lyophilization cycle or upon storage, which can destabilize the protein.[2][8] The physical state of mannitol (amorphous vs. crystalline) is critical for protein stability.[5][7]
Troubleshooting Steps:
-
Characterize Mannitol's Physical State: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to determine the degree of mannitol crystallinity in the lyophilized cake.[6]
-
Optimize the Lyophilization Cycle: Introduce an annealing step or modify the cooling and heating rates to control the crystallization of mannitol.[1][3]
-
Incorporate Crystallization Inhibitors: The addition of other excipients like sucrose, trehalose, or sodium chloride can inhibit or modify the crystallization of mannitol.[2][5][24]
-
Adjust Formulation Ratios: Vary the ratio of this compound to the protein and other excipients to find a more stable amorphous system.
Data Presentation
Table 1: Influence of this compound on API Stability - Case Studies
| API Class | Observed Interaction | Analytical Technique(s) | Key Findings | Reference(s) |
| Primary Amine Drugs | Maillard Reaction | HPLC | Degradation levels correlated with the amount of reducing sugar impurities in mannitol. | [9] |
| Proteins (e.g., BSA, LDH) | Physical Instability, Aggregation | SEC, ssFTIR, PXRD | Mannitol crystallization led to phase separation and increased monomer loss. Stability was improved in formulations where mannitol remained amorphous. | [7][8] |
| Omeprazole Isomers | Chemical Interaction | DSC, ATR-IR | Different tautomeric forms of R- and S-omeprazole sodium showed varying degrees of interaction with mannitol, potentially affecting bioavailability. | [21][22] |
| Fluorouracil | Compatible | HPLC | No significant degradation was observed when fluorouracil was mixed with mannitol solutions, indicating good compatibility. | [25] |
Experimental Protocols
Protocol 1: API-Excipient Compatibility Study
Objective: To assess the chemical and physical compatibility of an API with this compound under accelerated storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of the API and this compound, typically in a 1:1 weight ratio.
-
For a more comprehensive study, include ratios that reflect the intended formulation.
-
Prepare samples in both dry and wet (with a small percentage of water) states to simulate different conditions.[26]
-
-
Stress Conditions:
-
Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2, 4 weeks).
-
Include control samples of the pure API and this compound stored under the same conditions.
-
-
Analytical Techniques:
-
Visual Observation: Note any changes in color, appearance, or physical state.
-
High-Performance Liquid Chromatography (HPLC): Quantify the API potency and detect the formation of any degradation products.[26]
-
Differential Scanning Calorimetry (DSC): Analyze changes in melting points, the appearance of new peaks, or the disappearance of existing peaks, which can indicate an interaction.[26]
-
Powder X-ray Diffraction (PXRD): Assess changes in the crystalline structure of the API and mannitol.[26]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify changes in functional groups that would suggest a chemical interaction.
-
Protocol 2: Characterization of Mannitol Crystallinity in Lyophilized Products
Objective: To determine the polymorphic form and degree of crystallinity of this compound in a lyophilized formulation.
Methodology:
-
Sample Preparation:
-
Carefully remove the lyophilized cake from the vial for analysis.
-
-
Differential Scanning Calorimetry (DSC):
-
Heat the sample at a controlled rate (e.g., 10°C/min).
-
Identify thermal events such as glass transitions, crystallization exotherms, and melting endotherms. The melting endotherm of crystalline mannitol can be used to quantify its amount.[6]
-
-
Powder X-ray Diffraction (PXRD):
-
Analyze the sample to identify the characteristic diffraction peaks of different mannitol polymorphs (alpha, beta, delta) and the hemihydrate.[6] The absence of sharp peaks indicates an amorphous state.
-
Signaling Pathways and Logical Relationships
References
- 1. lyonavigator.com [lyonavigator.com]
- 2. Is Mannitol Hemihydrate Detrimental To Protein Stability [bioprocessonline.com]
- 3. Importance Of Assessing Mannitol Crystallinity In Lyophilized Drug Products [drugdeliveryleader.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannitol as an Excipient for Lyophilized Injectable Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of mannitol crystallization in mannitol-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. roquette.com [roquette.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. Effect of Mannitol Addition on Dissolution Improvement of Solid Dispersion [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]
- 21. researchgate.net [researchgate.net]
- 22. Compatibility studies between mannitol and omeprazole sodium isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Stability and compatibility of fluorouracil and mannitol during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. veeprho.com [veeprho.com]
L-Mannitol Stability & Residual Moisture: A Technical Support Center
Welcome to the Technical Support Center for L-Mannitol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance on the impact of residual moisture on the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
This compound is a sugar alcohol (polyol) widely used as a pharmaceutical excipient. Its primary applications include use as a bulking agent in lyophilized (freeze-dried) formulations, a diluent in tablet and capsule formulations, and a tonicity-adjusting agent. It is favored for its chemical stability and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1][2]
Q2: How does residual moisture affect the stability of this compound?
Residual moisture can impact this compound in several ways:
-
Polymorphic Transitions: Moisture can induce the conversion of metastable forms of mannitol (B672) (like the delta form) to the more stable beta form.[3][4][5] This change in crystal structure can alter the physical properties of the formulation.
-
Physical Changes: Increased moisture can lead to caking, clumping, and changes in powder flowability.[6][7] It can also affect the reconstitution time of lyophilized products.
-
Chemical Degradation: While this compound is generally considered chemically stable, high moisture levels, especially in combination with elevated temperatures, can potentially lead to degradation over time. However, thermal degradation involving processes like dehydration and polymerization is more pronounced at temperatures near its melting point.[8][9]
-
API Stability: In a formulation, the moisture associated with mannitol can affect the stability of a moisture-sensitive API. Unstable mannitol hydrate (B1144303) can release water during storage, which can negatively impact the product.[1]
Q3: What are the common polymorphic forms of this compound and how does moisture affect them?
This compound has three main polymorphic forms: alpha, beta, and delta.[3][4] The beta form is the most thermodynamically stable. The delta form can convert to the beta form in the presence of moisture, a process known as moisture-induced polymorphic transition.[3][4][5] This transition is significant because it can lead to changes in the material's physical properties. For instance, the transition from the delta to the beta form can result in an increase in the specific surface area.[3][4]
Q4: Is this compound hygroscopic?
This compound is considered to have low hygroscopicity, especially in its stable crystalline forms.[7] This property makes it a suitable excipient for many applications. However, the degree of water sorption can be influenced by its polymorphic form. For example, the delta form has been shown to have a greater water uptake than the beta form at high relative humidity.[3][4]
Troubleshooting Guides
Issue 1: Caking and Clumping of this compound Powder During Storage
-
Question: My this compound powder is caking and has poor flowability. What could be the cause and how can I prevent it?
-
Answer:
-
Potential Cause: Caking and clumping are often caused by exposure to humidity above a critical water activity (aw) level, which leads to the absorption of moisture onto the particle surfaces.[6] This can be exacerbated by temperature fluctuations.
-
Troubleshooting Steps:
-
Control Storage Conditions: Store this compound in a controlled environment with low relative humidity.
-
Proper Packaging: Ensure that the packaging is airtight and provides an adequate moisture barrier.
-
Determine Critical Water Activity: For your specific formulation, determining the critical water activity can help in setting appropriate storage and handling limits.[6]
-
Consider Polymorphic Form: If you are using a metastable form of mannitol, be aware that it may be more susceptible to moisture-induced changes.
-
-
Issue 2: Changes in Physical Appearance of Lyophilized Cake Containing this compound
-
Question: The lyophilized cake containing this compound has collapsed or shrunk. Is residual moisture the culprit?
-
Answer:
-
Potential Cause: While several factors can lead to lyophilized cake collapse, residual moisture plays a critical role. If the residual moisture is too high, it can lower the glass transition temperature (Tg) of the formulation. If the product is stored at a temperature above its Tg, it can lose its rigid structure, leading to collapse.
-
Troubleshooting Steps:
-
Optimize Lyophilization Cycle: Ensure that the primary and secondary drying stages of your lyophilization cycle are optimized to reduce residual moisture to an acceptable level (typically 1-4%).[10]
-
Characterize Glass Transition Temperature: Determine the Tg of your formulation to establish safe storage temperatures.
-
Monitor Moisture Content: Routinely measure the residual moisture content of your batches to ensure consistency and adherence to specifications.
-
-
Issue 3: Inconsistent Results in Moisture Content Analysis
-
Question: I am getting variable results when measuring the moisture content of my this compound samples. Why is this happening?
-
Answer:
-
Potential Cause: Inconsistent moisture content results can stem from sample handling, the analytical method itself, or the nature of the water within the sample (e.g., surface water vs. bound water). Freeze-dried substances are often very hygroscopic, and improper handling can lead to moisture uptake from the atmosphere.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Handle samples in a low-humidity environment, such as a glove box, to prevent moisture absorption.
-
Method Validation: Ensure your analytical method (e.g., Karl Fischer titration, NIR) is properly validated for your specific sample type.
-
For Karl Fischer: If using Karl Fischer titration, ensure complete dissolution of the sample or full extraction of water. For poorly soluble samples, an oven method may be necessary to drive off the moisture, which is then carried into the titration cell.[11][12]
-
For NIR: For Near-Infrared Spectroscopy, ensure the calibration model is robust and developed with a sample set that covers the expected range of moisture content and material variability.[12]
-
-
Data Presentation
Table 1: Water Uptake of Mannitol Polymorphs at 97% Relative Humidity (25°C)
| Polymorphic Form | Water Uptake (% w/w) after 20 hours |
| Delta (δ) Form | 7.2% |
| Beta (β) Form | 3.2% |
This data is adapted from a study by Yoshinari et al. (2002), as cited in related literature, illustrating the higher hygroscopicity of the metastable delta form compared to the stable beta form.[4]
Experimental Protocols
Protocol 1: Moisture Content Determination by Volumetric Karl Fischer (KF) Titration
This protocol provides a general procedure for determining the water content in this compound powder.
Principle: The Karl Fischer titration is a standard method for water determination. It is based on a chemical reaction where iodine reacts quantitatively with water in the presence of sulfur dioxide and a base.[13]
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Titration Cell
-
Methanol (B129727) (anhydrous, KF grade)
-
Karl Fischer Reagent (CombiTitrant)
-
Sodium tartrate dihydrate (for titer determination)
-
Airtight sample handling container or glove box
Procedure:
-
Titer Determination:
-
Add approximately 30 mL of anhydrous methanol to the titration vessel.[13]
-
Titrate the methanol to a dry endpoint with the KF reagent to neutralize any residual water.
-
Accurately weigh about 150-350 mg of sodium tartrate dihydrate and add it to the vessel.[13]
-
Start the titration and record the volume of KF reagent consumed.
-
Calculate the water equivalence factor (F) of the KF reagent (mg H₂O/mL reagent).[13]
-
-
Sample Analysis:
-
Neutralize the methanol in the titration vessel as before.
-
Accurately weigh a specified quantity of the this compound sample and quickly transfer it to the titration vessel.
-
Allow the sample to stir and dissolve/disperse for a set time (e.g., 120 seconds) to ensure complete water extraction.
-
Titrate with the KF reagent to the electrometric endpoint.[13]
-
Record the volume of KF reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the formula: % Water = (Volume of KF reagent consumed × F) / (Weight of sample) × 100[13]
-
Protocol 2: Moisture Content Analysis by Near-Infrared (NIR) Spectroscopy
This protocol outlines the development of a non-destructive method for moisture analysis.
Principle: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum. Water has strong absorption bands in this region (around 1450 nm and 1940 nm), allowing for its quantification.[14] This method requires the development of a calibration model based on a primary reference method like Karl Fischer titration.[12]
Equipment:
-
NIR Spectrometer with a suitable sampling accessory (e.g., diffuse reflectance probe).[14]
-
Software for data acquisition and chemometric analysis.
Procedure:
-
Calibration Set Preparation:
-
Prepare a set of this compound samples with varying moisture content, covering the range of interest (e.g., 0.1% to 8% w/w).[1] The moisture levels should be evenly distributed across the range.
-
-
Reference Analysis:
-
Determine the precise moisture content of each sample in the calibration set using a validated primary method, such as Karl Fischer titration.
-
-
NIR Spectra Acquisition:
-
Acquire NIR spectra for each sample in the calibration set. Ensure consistent sample presentation to the spectrometer. For lyophilized products in vials, measurements can often be taken through the bottom of the glass vial.[14]
-
-
Chemometric Model Development:
-
Use the acquired NIR spectra and the corresponding reference moisture values to develop a quantitative calibration model using multivariate analysis techniques (e.g., Partial Least Squares - PLS).
-
The software will correlate the spectral changes to the changes in moisture content.[12]
-
-
Model Validation:
-
Validate the calibration model using an independent set of samples (validation set).
-
Assess the model's accuracy by comparing the NIR-predicted moisture values to the values obtained from the reference method. The performance is typically evaluated by the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
-
-
Routine Analysis:
-
Once validated, the NIR method can be used for rapid and non-destructive analysis of routine samples.
-
Visualizations
Caption: Workflow for developing an NIR method for moisture analysis.
Caption: Impact of residual moisture on this compound and product stability.
References
- 1. scielo.br [scielo.br]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Moisture induced polymorphic transition of mannitol and its morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The improved compaction properties of mannitol after a moisture-induced polymorphic transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aqualab.com [aqualab.com]
- 7. Mannitol Is a Good Anticaking Agent for Spray-Dried Hydroxypropyl-Beta-Cyclodextrin Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aimspress.com [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. youtube.com [youtube.com]
- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 14. azom.com [azom.com]
Technical Support Center: L-Mannitol Polymorph Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with L-Mannitol polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound?
This compound, a widely used pharmaceutical excipient, commonly exists in three anhydrous crystalline forms: α (alpha), β (beta), and δ (delta).[1][2][3][4] A hemihydrate form has also been identified.[5] The β form is the most thermodynamically stable and is the most common commercially available form.[2] The stability order is generally considered to be β > α > δ.[2]
Q2: Why is analyzing polymorph purity important for this compound?
Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, density, and stability.[2][6][7] These differences can significantly impact the manufacturing process, bioavailability, and stability of the final drug product.[7][8][9] For instance, the transformation of the stable β form into a mixture of α and δ polymorphs can increase particle surface energy, which may improve powder dispersion in inhalation products.[3] Therefore, identifying and quantifying the polymorphic composition is crucial for ensuring product quality and performance.
Q3: What are the primary analytical methods for this compound polymorph analysis?
The most common techniques for characterizing this compound polymorphs are:
-
X-Ray Powder Diffraction (XRPD): Considered one of the most definitive methods for identifying and quantifying different crystal forms.[2][7][10]
-
Differential Scanning Calorimetry (DSC): Used to determine the melting points and thermodynamic relationships between polymorphs.[2]
-
Vibrational Spectroscopy (FT-Raman and FTIR): These non-destructive techniques can rapidly differentiate and quantify polymorphs based on their unique molecular vibration "fingerprints".[11][12][13]
Solid-state NMR and hot-stage microscopy are also used for characterization.[9][10][14]
Q4: Which analytical technique is best for quantitative analysis of this compound polymorphs?
XRPD and FT-Raman spectroscopy are both powerful techniques for the quantitative analysis of this compound polymorphs.[1][11]
-
XRPD can achieve a limit of detection and quantitation down to 1% and 3.6%, respectively, especially when techniques like sample rotation and particle size reduction are employed to minimize errors from preferred orientation.[1][15]
-
FT-Raman spectroscopy offers a rapid, non-destructive method and has been shown to quantify levels down to 2% of the β form in mixtures.[11][12]
The choice of method often depends on available instrumentation, sample properties, and the specific requirements of the analysis.
Troubleshooting Guides
X-Ray Powder Diffraction (XRPD)
Q: My XRPD pattern shows broad peaks instead of sharp ones. What is the cause? A: Broad peaks in an XRPD pattern typically indicate either very small crystallite size or the presence of amorphous (non-crystalline) content. If your sample has undergone processes like milling or rapid cooling (e.g., lyophilization), this can reduce crystallinity. Consider using techniques like DSC to check for a glass transition temperature, which would confirm the presence of amorphous material.
Q: The relative intensities of my peaks are inconsistent between samples of the same batch. Why? A: This is a classic sign of preferred orientation . This compound polymorphs often have a needle-like morphology, which causes the crystals to align non-randomly in the sample holder.[1][6][15] This systematically alters peak intensities.
-
Solution 1: Reduce Particle Size: Grinding the sample to a smaller, more uniform particle size (<125 µm) can significantly reduce this effect.[1][15]
-
Solution 2: Use a Sample Spinner: Rotating the sample during analysis averages out the orientation of the crystallites, leading to more reproducible intensities.[1][6] Combining particle size reduction with sample rotation is highly effective.[1]
-
Solution 3: Check Sample Packing: Inconsistent packing can also contribute to this issue. Ensure you use a consistent method and pressure to pack the sample holder each time.[1]
Differential Scanning Calorimetry (DSC)
Q: My DSC thermogram for the δ polymorph shows an exothermic event right before the melting peak. What is this? A: This is a common observation for metastable polymorphs. The exothermic event represents the solid-state transformation of the less stable δ form into a more stable form (like β) upon heating.[16] This is immediately followed by the endothermic melting of the newly formed stable polymorph.
Q: I can't distinguish the melting points of the α and β forms. They appear as one peak. Why? A: The α and β forms of this compound have very similar melting points (166.0 °C and 166.5 °C, respectively).[2][3][4] It is often difficult to resolve these two forms using DSC alone, especially at standard heating rates.
-
Solution: Use a slower heating rate (e.g., 1-2 °C/min) to improve resolution. However, for unambiguous identification and quantification of α and β mixtures, XRPD or Raman spectroscopy is recommended as they can distinguish the forms based on their different crystal structures.[2]
FT-Raman / FTIR Spectroscopy
Q: My sample is fluorescing, which is overwhelming the Raman signal. What can I do? A: Fluorescence is a common issue in Raman spectroscopy.
-
Solution 1: Change Laser Wavelength: If available, switch to a longer wavelength laser (e.g., 1064 nm).[8] This often reduces or eliminates fluorescence.
-
Solution 2: Sample Pre-treatment: Exposing the sample to the laser for a period before analysis (photobleaching) can sometimes "burn off" the fluorescent impurities.
-
Solution 3: Use FTIR: As an alternative vibrational spectroscopy technique, FTIR is not susceptible to fluorescence. The FTIR spectra of mannitol (B672) polymorphs also show significant differences, particularly in the O-H and C-H stretching regions (3700-2500 cm⁻¹) and the fingerprint region (1400-600 cm⁻¹).[2]
Q: The spectral differences between my polymorphs are very subtle. How can I improve my analysis? A: While visual inspection can be difficult, chemometric methods can resolve subtle differences.
-
Solution 1: Use Second Derivative Spectra: Calculating the second derivative of your spectra can help resolve overlapping peaks and enhance subtle spectral features, making quantification more robust.[5]
-
Solution 2: Multivariate Analysis: Techniques like Multivariate Curve Resolution (MCR) or Principal Component Analysis (PCA) can be used to build quantitative models that can accurately determine the concentration of different polymorphs in a mixture, even with overlapping signals.[5]
Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for identifying this compound polymorphs.
Table 1: Characteristic X-Ray Powder Diffraction (XRPD) Peaks (2θ)
| Polymorph | Characteristic Peaks (2θ) not present in other forms[17] | Other Identifying Peaks (2θ) |
|---|---|---|
| α (Alpha) | 13.6°, 17.2°[2][17] | 17.18°[2] |
| β (Beta) | 10.4°, 14.6°, 23.4°[2][17] | 10.5°, 16.74°, 18.8°, 23.5°[2][3][18] |
| δ (Delta) | 9.7°, 22.2°[17] | 9.7°[2] |
Table 2: Thermal Properties via Differential Scanning Calorimetry (DSC)
| Polymorph | Melting Point (°C) | Notes |
|---|---|---|
| α (Alpha) | ~166.0[2][3][4] | Melts at nearly the same temperature as the β form. |
| β (Beta) | ~166.5[2][3][4] | The most stable form with a slightly higher melting point and enthalpy of fusion than the α form.[19] |
| δ (Delta) | ~155[2][3] | Significantly lower melting point. Often shows a recrystallization exotherm before melting.[16] |
Table 3: Key FT-Raman Spectroscopic Bands (cm⁻¹)
| Polymorph | Characteristic Raman Bands (cm⁻¹) |
|---|---|
| α (Alpha) | Double peak at 876 & 887; single peaks at 1030, 1130, 1355.[19] |
| β (Beta) | Single peaks at 876, 1037, 1136.[19] |
| δ (Delta) | Double peak at 876 & 887 (different intensity ratio than α); single peaks at 1054, 1250.[19] |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis by XRPD
-
Sample Preparation:
-
Gently grind the this compound sample using a mortar and pestle.
-
Sieve the powder to achieve a uniform particle size range, ideally <125 µm.[1][15] This is critical for minimizing preferred orientation.
-
Carefully pack the powder into the sample holder. Use a consistent packing pressure to ensure a flat, smooth surface and uniform density.
-
-
Instrument Setup (Typical):
-
Data Collection & Analysis:
-
Collect the diffraction pattern.
-
Identify the characteristic peaks for each polymorph (refer to Table 1).
-
For quantitative analysis, create a calibration curve using standard mixtures of known polymorphic composition (e.g., 0-100% of one polymorph in another).
-
Use the intensity or area of a unique, well-resolved peak for each polymorph to build the curve and quantify the unknown sample.
-
Protocol 2: Polymorph Identification by DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.[16]
-
Hermetically seal the pan. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup (Typical):
-
Data Collection & Analysis:
-
Run the temperature program and record the heat flow.
-
Analyze the resulting thermogram to identify endothermic melting peaks and any exothermic transitions.
-
Compare the onset and peak temperatures to the known values for this compound polymorphs (refer to Table 2).
-
Protocol 3: Analysis by FT-Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the powder sample directly onto the spectrometer's sample stage or into a glass vial. No specific sample preparation is typically required, which is a major advantage of this technique.[8]
-
To reduce errors from sample inhomogeneity, ensure the particle size is controlled and the sample is well-mixed.[11]
-
-
Instrument Setup (Typical):
-
Data Collection & Analysis:
-
Acquire the Raman spectrum.
-
Compare the spectrum to reference spectra of pure polymorphs, focusing on the characteristic bands listed in Table 3.
-
For quantitative analysis, select unique peaks for each polymorph and use their intensity ratios to create a calibration curve from standard mixtures.[11][13]
-
Visualizations
References
- 1. Quantitative analysis of mannitol polymorphs. X-ray powder diffractometry--exploring preferred orientation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of mannitol polymorphic forms in lyophilized protein formulations using a multivariate curve resolution (MCR)-based Raman spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 8. bayspec.com [bayspec.com]
- 9. ijcpa.in [ijcpa.in]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative analysis of mannitol polymorphs. FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]
- 20. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
L-Mannitol Particle Size Distribution Control: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the particle size distribution of L-Mannitol. This guide is designed to address common challenges encountered during experimental work, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound particle engineering experiments.
| Problem | Potential Cause | Recommended Solution |
| Wide Particle Size Distribution after Spray Drying | Inconsistent atomization due to high feed viscosity or inappropriate nozzle selection. | Optimize feed solution concentration to lower viscosity. Ensure the chosen nozzle is appropriate for the desired particle size range and feed properties. Increase atomization pressure or speed to generate smaller, more uniform droplets.[1] |
| Particle agglomeration in the drying chamber or collection system. | Optimize drying parameters (e.g., increase inlet temperature, adjust airflow) to ensure complete drying before collection. Employ a cyclone with appropriate efficiency for the target particle size. | |
| Uncontrolled Polymorphism during Crystallization | Solvent system, cooling rate, or supersaturation level is not optimized for the desired polymorph. | Screen different solvent and anti-solvent systems. Control the cooling rate precisely; rapid cooling often favors metastable forms like δ-mannitol, while slower cooling can yield the more stable β form.[2][3] Adjust the initial concentration to control the level of supersaturation. |
| Presence of impurities that act as nucleation sites for undesired polymorphs. | Use high-purity this compound and solvents. Consider the use of specific additives or seeds to direct crystallization towards the desired polymorphic form.[4] | |
| Excessive Fines Generation during Milling | Material is too brittle, leading to uncontrolled fracture. | Consider co-milling with an excipient to alter the mechanical properties of the bulk powder.[5] Optimize milling parameters such as milling speed and time to minimize over-processing. |
| Inappropriate mill or screen selection. | Select a mill type suitable for the target particle size (e.g., jet mill for very fine particles, ball mill for broader distributions). Use a screen with an appropriate mesh size to control the upper limit of the particle size distribution. | |
| Particle Morphology Issues (e.g., collapsed or irregular shapes) after Spray Drying | Drying temperature is too high, causing particle collapse. | Reduce the inlet and outlet drying temperatures. Lower drying temperatures generally result in more spherical and smoother particles.[6][7] |
| Inappropriate solvent system leading to poor particle formation. | Modify the solvent system. For example, using an ethanol-water mixture can influence particle morphology. |
Frequently Asked Questions (FAQs)
Spray Drying
-
Q1: How does the spray dryer's inlet temperature affect this compound particle size? A1: A higher inlet temperature generally leads to faster solvent evaporation, which can result in the formation of a solid crust on the droplet surface more quickly. This can sometimes lead to smaller, more collapsed particles. However, the interplay with other parameters like feed rate and concentration is crucial.[1][8]
-
Q2: What is the effect of feed solution concentration on the final particle size? A2: Increasing the feed solution concentration typically results in larger particles, as each droplet contains more solid material.[2] Higher concentrations can also increase the viscosity of the feed, leading to larger droplets upon atomization.
-
Q3: How can I achieve a narrow particle size distribution with spray drying? A3: To achieve a narrow particle size distribution, it is important to have uniform droplet formation and consistent drying conditions. This can be achieved by optimizing the atomizer speed or pressure, maintaining a constant feed rate, and ensuring a stable drying temperature.[7]
Crystallization
-
Q4: Which this compound polymorph (α, β, or δ) is most stable, and how does this affect particle size? A4: The β form is the most thermodynamically stable polymorph of this compound.[2] Different polymorphs exhibit different crystal habits, which in turn affects the particle size and distribution. For instance, the β form has been reported to have a narrower particle size distribution in some studies.[2]
-
Q5: How can I selectively crystallize a specific this compound polymorph? A5: Selective crystallization can be achieved by carefully controlling the crystallization conditions. The choice of solvent and anti-solvent, the cooling rate, the degree of supersaturation, and the use of additives (like surfactants or polymers) can all influence which polymorph is preferentially formed.[2][4][9] Seeding with crystals of the desired polymorph can also be an effective strategy.[4][10]
-
Q6: What is the role of agitation in controlling particle size during crystallization? A6: Agitation influences the nucleation and crystal growth rates. Higher agitation rates can lead to smaller crystals due to increased secondary nucleation. The type and intensity of agitation should be carefully controlled to achieve the desired particle size distribution.
Milling
-
Q7: What are the main challenges when milling this compound? A7: this compound is a brittle material, which can lead to the generation of a significant amount of fine particles (fines) and a broad particle size distribution during milling. This can affect the flowability and handling of the powder.
-
Q8: How can I control the generation of fines during milling? A8: Optimizing milling parameters such as milling intensity and duration can help control the generation of fines. Co-milling this compound with a less brittle excipient can also be an effective strategy to modify the fracture properties of the powder blend.[5]
Quantitative Data Summary
The following tables summarize the impact of various process parameters on the particle size distribution of this compound.
Table 1: Effect of Spray Drying Outlet Temperature on this compound Mean Particle Size
| Outlet Temperature (°C) | d10 (µm) | d50 (µm) | d90 (µm) | Span |
| 67 | 55 | 84 | 124 | 0.82 |
| 75 | 63 | 84 | 118 | 0.65 |
| 84 | 60 | 81 | 113 | 0.65 |
| 92 | 56 | 79 | 110 | 0.68 |
| 102 | 56 | 77 | 106 | 0.65 |
Data adapted from a study using a pilot-scale spray dryer with rotary atomization.[6]
Table 2: Influence of Spray Drying Parameters on this compound Particle Size
| Inlet Temperature (°C) | Pump Speed (mL/min) | Air Speed (m/s) | Median Particle Size (µm) |
| 100 | 5 | 3.6 | 7.9 |
| 140 | 5 | 3.6 | 7.2 |
| 100 | 15 | 3.6 | 10.1 |
| 140 | 15 | 3.6 | 9.5 |
| 120 | 10 | 3.0 | 9.8 |
| 120 | 10 | 4.2 | 8.1 |
Data adapted from a study using a lab-scale spray dryer.[1]
Table 3: this compound Polymorph and Particle Size from Different Crystallization Methods
| Crystallization Method | Solvent/Anti-Solvent | Resulting Polymorph(s) | Median Particle Size (d50) | Reference |
| Antisolvent Precipitation | Ethanol/Water | α, β, δ mixture | Not specified | [2] |
| Antisolvent Precipitation | Acetone | δ | ~23 µm | [2] |
| Cooling Crystallization | Water | β and δ mixture | Not specified | [11] |
| Cooling with Additive | Water with SDS micelles | Primarily α | Not specified | [4] |
| Cooling with Additive | Water with SDS crystals | Primarily δ | Not specified | [4] |
Experimental Protocols
Protocol 1: Spray Drying of this compound for Particle Size Control
Objective: To produce this compound particles with a controlled particle size distribution using a lab-scale spray dryer.
Materials and Equipment:
-
This compound powder
-
Distilled water
-
Lab-scale spray dryer with a two-fluid nozzle
-
Magnetic stirrer and hotplate
-
Laser diffraction particle size analyzer
Procedure:
-
Solution Preparation: Prepare a 10% (w/w) aqueous solution of this compound by dissolving the required amount of this compound powder in distilled water with gentle heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.
-
Spray Dryer Setup:
-
Spray Drying Process:
-
Start the spray dryer and allow the outlet temperature to stabilize.
-
Begin pumping the this compound solution into the spray dryer.
-
Monitor the inlet and outlet temperatures throughout the process and adjust the feed rate if necessary to maintain a stable outlet temperature.
-
-
Product Collection: Collect the dried this compound powder from the cyclone and collection vessel.
-
Particle Size Analysis: Analyze the particle size distribution of the collected powder using a laser diffraction particle size analyzer.
Protocol 2: Cooling Crystallization of this compound with Surfactant for Polymorph and Size Control
Objective: To selectively crystallize different polymorphs of this compound with varying particle characteristics using a surfactant.
Materials and Equipment:
-
This compound powder
-
Sodium Dodecyl Sulfate (SDS)
-
Distilled water
-
Jacketed crystallization vessel with temperature control and overhead stirrer
-
Raman spectrometer for in-situ polymorph analysis
-
Microscope for particle morphology observation
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in distilled water at a specific supersaturation level (e.g., S=2.5).[4]
-
Prepare separate solutions containing the desired concentration of SDS (e.g., below and above the critical micelle concentration).[4]
-
Heat the solutions to 70°C for 30 minutes with stirring to ensure complete dissolution.[4]
-
-
Crystallization Process:
-
Transfer the solution to the crystallization vessel.
-
Implement a controlled cooling profile. For example, cool from 70°C to the target crystallization temperature (e.g., 25°C, 15°C, or 5°C) at a rate of 5°C/min.[4]
-
Maintain a constant stirring speed (e.g., 700 rpm).[4]
-
Hold the solution at the target temperature for a sufficient duration (e.g., 120 minutes) to allow for nucleation and crystal growth.[4]
-
-
In-situ Monitoring: Use a Raman spectrometer to monitor the polymorphic form of the crystals as they form.
-
Product Isolation and Characterization:
-
Isolate the crystals by filtration.
-
Dry the crystals under vacuum.
-
Characterize the particle size distribution and morphology using appropriate techniques (e.g., laser diffraction, microscopy).
-
Visualizations
Caption: Workflow for controlling this compound particle size using spray drying.
Caption: Factors influencing this compound polymorph formation during crystallization.
Caption: Logical workflow for particle size reduction of this compound via milling.
References
- 1. Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ilasseurope.org [ilasseurope.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.hud.ac.uk [eprints.hud.ac.uk]
L-Mannitol Technical Support Center: Troubleshooting Caking and Flowability
Welcome to the technical support center for L-Mannitol. This resource is designed for researchers, scientists, and drug development professionals to address common manufacturing challenges related to this compound, specifically caking and poor flowability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pharmaceutical formulations?
A1: this compound is a sugar alcohol (polyol) widely used as a pharmaceutical excipient.[1] It serves as a diluent, bulking agent, sweetener, and stabilizing agent in various dosage forms like tablets, capsules, and powders.[1] Its popularity is due to its high solubility, low tendency for drug-excipient interactions, non-hygroscopic nature, and sweet taste.[2]
Q2: What are the common problems encountered with this compound during manufacturing?
A2: The most frequent issues are caking (agglomeration of powder) and poor flowability.[3][4] These problems can lead to inconsistent tablet weight, poor content uniformity, and low production rates during tableting.[5][6]
Q3: What factors contribute to this compound caking and flowability issues?
A3: Several factors can influence these properties, including:
-
Moisture Content: Increased moisture can lead to the formation of liquid bridges between particles, causing caking.[7][8]
-
Temperature and Humidity: High temperature and relative humidity can significantly worsen flow properties.[3][5] Studies have shown that above 60% relative humidity, the flowability of mannitol (B672) is adversely affected.[3]
-
Particle Size and Shape: Finer particles and irregular shapes can lead to increased interparticle friction and cohesion, resulting in poor flow.[2]
-
Polymorphism: D-Mannitol exists in three polymorphic forms (α, β, and δ).[2][9] The δ polymorph, while having superior tableting properties, can be less stable and prone to moisture-induced transitions to the more stable β form, which can affect compaction.[10][11][12]
Q4: How does polymorphism of this compound affect its manufacturing properties?
A4: The different polymorphic forms of mannitol have distinct crystal structures and physicochemical properties.[9] The δ polymorph has been shown to have better tableting characteristics than the more common and stable β form.[2][10] However, the δ form can absorb more moisture and may convert to the β form, which can impact the final product's stability and mechanical properties.[12]
Troubleshooting Guide
Problem: My this compound powder is caking in the hopper.
| Potential Cause | Troubleshooting Steps |
| High Moisture Content | 1. Measure Moisture Content: Use a halogen moisture analyzer or Karl Fischer titration to determine the moisture content of the powder.[7][13] 2. Dry the Powder: If moisture content is high, dry the granulate thoroughly before processing.[14] 3. Control Environment: Maintain a low-humidity environment during storage and handling. |
| Environmental Conditions | 1. Monitor Temperature and Humidity: Keep the processing area at a controlled temperature (e.g., 18-25°C) and relative humidity (below 60%).[3][5] 2. Condition the Powder: Store the mannitol under controlled conditions for a sufficient time to equilibrate. |
| Particle Properties | 1. Use Granulated Mannitol: Granulation can improve flowability and reduce caking by creating larger, more uniform particles.[4][15] 2. Add Anti-Caking Agents: Consider adding a small percentage of an anti-caking agent like silicon dioxide or mannitol itself in a specific crystalline form.[15][16][17] |
Problem: The flowability of my this compound powder is poor, leading to inconsistent tablet weights.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Powder Properties | 1. Characterize Powder Flow: Use standard tests like Angle of Repose, Carr's Index, and Hausner Ratio to quantify flowability.[18][19][20][21] 2. Optimize Particle Size and Shape: Use mannitol with a larger and more spherical particle size. Spray-dried mannitol often exhibits improved flow properties.[22][23] 3. Granulation: Granulate the powder to increase particle size and improve flow.[4][15] |
| Formulation Issues | 1. Add Flow Aids (Glidants): Incorporate a glidant such as colloidal silicon dioxide to reduce interparticle friction.[24] 2. Optimize Lubricant Level: Ensure an adequate amount of an effective lubricant is used, as mannitol formulations can be sticky. |
| Processing Parameters | 1. Adjust Tablet Press Speed: Slowing down the tablet press can sometimes improve die filling for powders with poor flow.[14] 2. Optimize Equipment Design: Ensure hoppers are designed for mass flow to prevent arching and ratholing.[15][24][25] |
Data Presentation
Table 1: Interpretation of Powder Flowability Based on Angle of Repose.
| Angle of Repose (°) | Flow Character |
| ≤ 25 | Excellent |
| 26 - 30 | Good |
| 31 - 35 | Fair |
| 36 - 40 | Passable |
| 41 - 45 | Poor |
| 46 - 55 | Very Poor |
| > 56 | Very, very poor |
Source: Adapted from multiple sources.[26][27]
Table 2: Interpretation of Powder Flowability Based on Carr's Index and Hausner Ratio.
| Carr's Index (%) | Hausner Ratio | Flow Character |
| ≤ 10 | 1.00 - 1.11 | Excellent |
| 11 - 15 | 1.12 - 1.18 | Good |
| 16 - 20 | 1.19 - 1.25 | Fair |
| 21 - 25 | 1.26 - 1.34 | Passable |
| 26 - 31 | 1.35 - 1.45 | Poor |
| 32 - 37 | 1.46 - 1.59 | Very Poor |
| > 38 | > 1.60 | Very, very poor |
Source: Adapted from multiple sources.[26][28][29]
Experimental Protocols
1. Determination of Angle of Repose
-
Objective: To measure the angle of the conical pile formed by the powder, which indicates its flowability.
-
Apparatus: Funnel with a controlled orifice, a flat circular base, and a means to measure the height of the powder cone.
-
Procedure:
-
Place the funnel at a fixed height above the center of the flat base.
-
Pour the this compound powder through the funnel until the apex of the cone reaches the funnel's tip.
-
Measure the height (h) and the radius (r) of the powder cone.
-
Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹(h/r).[18]
-
Perform the measurement in triplicate and report the average value.[30]
-
2. Calculation of Carr's Index and Hausner Ratio
-
Objective: To assess the compressibility of the powder, which is related to its flowability.
-
Apparatus: Graduated cylinder, mechanical tapping device.
-
Procedure:
-
Gently pour a known mass of this compound powder into a graduated cylinder and record the initial volume (Bulk Volume, Vb).
-
Place the graduated cylinder on a mechanical tapping device and tap it for a specified number of times (e.g., 100, 500, 1250 taps) until there is no further change in volume. Record the final volume (Tapped Volume, Vt).[20]
-
Calculate Bulk Density (ρb) = mass / Vb and Tapped Density (ρt) = mass / Vt.
-
Calculate Carr's Index (%) = [(ρt - ρb) / ρt] x 100.[26]
-
3. Moisture Content Determination (Loss on Drying)
-
Objective: To determine the amount of volatile matter (assumed to be water) in the this compound powder.
-
Apparatus: Halogen moisture analyzer or a drying oven and an analytical balance.
-
Procedure (Halogen Moisture Analyzer):
-
Place a specified amount of this compound powder on the sample pan.
-
The instrument heats the sample with a halogen lamp while continuously measuring the weight.
-
The analysis is complete when the weight loss stabilizes. The instrument calculates and displays the moisture content as a percentage of the initial weight.[13]
-
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. Understanding flow properties of mannitol powder at a range of temperature and humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kerone.com [kerone.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. The improved compaction properties of mannitol after a moisture-induced polymorphic transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. Top 10 Troubleshooting Guide Tablettierung - Biogrund [biogrund.com]
- 15. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 16. mdpi.com [mdpi.com]
- 17. Mannitol Is a Good Anticaking Agent for Spray-Dried Hydroxypropyl-Beta-Cyclodextrin Microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SOP for Angle of Repose Testing – SOP Guide for Pharma [pharmasop.in]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. tech-publish.com [tech-publish.com]
- 21. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. How to Improve the Flowability of Powder [jenike.com]
- 25. What is Powder Flow Analysis? [brookfieldengineering.com]
- 26. wjpps.com [wjpps.com]
- 27. lfacapsulefillers.com [lfacapsulefillers.com]
- 28. researchgate.net [researchgate.net]
- 29. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
Technical Support Center: L-Mannitol Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Mannitol solutions. The information focuses on the influence of pH on the stability of this compound and outlines experimental protocols to assess its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has become acidic over time. Is this normal?
A1: Yes, it is not uncommon for unbuffered aqueous solutions of mannitol (B672) to become slightly acidic.[1] Mannitol has a tendency to lose a hydrogen ion in aqueous solutions, which can cause a decrease in the pH of the solution.[1] For applications where pH is critical, it is recommended to use a buffered system or to adjust the pH with a substance like sodium bicarbonate.[1]
Q2: I have observed discoloration (browning) in my this compound solution after heating. What could be the cause?
A2: Browning of this compound solutions, especially upon heating, can be an indication of thermal degradation. This process is similar to caramelization in sugars and can involve complex reactions like dehydration, condensation, and polymerization, leading to a variety of volatile and non-volatile products.[2] The presence of acidic or alkaline conditions can potentially accelerate this degradation. It is advisable to avoid excessive heating of this compound solutions if color is a critical quality attribute.
Q3: Can the pH of the solution affect the stability of this compound?
A3: Yes, the pH of a solution can influence the chemical stability of this compound. Although mannitol is generally considered stable, extreme pH conditions (highly acidic or alkaline) can promote degradation pathways such as oxidation.[3][4] Forced degradation studies, which involve stressing the drug substance under various conditions including a wide pH range, are performed to understand its intrinsic stability and identify potential degradation products.[5][6]
Q4: What are the potential degradation products of this compound in solution?
A4: Under oxidative conditions, particularly in an alkaline medium, D-mannitol has been shown to oxidize to D-gluconic acid.[4] In acidic conditions with an oxidizing agent, the degradation pathways can also be complex.[3][7] Thermal degradation can lead to the formation of various compounds, including polymeric species containing carbonyl groups.[2] The specific degradation products will depend on the exact conditions (pH, temperature, presence of oxidizing agents, etc.).
Q5: How can I assess the stability of my this compound solution at a specific pH?
A5: A forced degradation study is the recommended approach. This involves subjecting the this compound solution to the specific pH condition (along with other stress factors like heat and light) for a defined period. The stability is then assessed by analyzing the sample at different time points for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]
Quantitative Data on this compound Stability
Specific kinetic data for the degradation of this compound across a wide range of pH values at ambient temperature is not extensively available in publicly accessible literature. Stability is often assessed under specific formulation conditions or through forced degradation studies. The following table summarizes general stability information.
| pH Range | General Stability of this compound in Aqueous Solution | Potential Degradation Pathways |
| Acidic (e.g., pH 1-3) | Generally stable, but degradation can be forced with heat and/or oxidizing agents.[3][7] | Oxidation |
| Neutral (e.g., pH 6-8) | Considered to be most stable under these conditions. | Minimal degradation expected. |
| Alkaline (e.g., pH 9-12) | Susceptible to oxidation, especially in the presence of oxidizing agents.[4] | Oxidation to form species like gluconic acid.[4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in solutions at different pH values.
1. Materials and Reagents:
-
This compound
-
Purified water (HPLC grade)
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
Phosphate or other suitable buffers for intermediate pH values
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
HPLC column suitable for sugar alcohol analysis (e.g., Aminex HPX-87H, Primesep S2)[8][9]
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 10 mg/mL).
-
Stress Solutions:
-
Acidic: Dilute the this compound stock solution with hydrochloric acid to achieve the target acidic pH (e.g., pH 1 or 2) and final mannitol concentration.
-
Alkaline: Dilute the this compound stock solution with sodium hydroxide to achieve the target alkaline pH (e.g., pH 10 or 12) and final mannitol concentration.
-
Neutral: Dilute the this compound stock solution with purified water or a neutral buffer (pH 7) to the same final concentration.
-
-
Control Solution: Keep a portion of the neutral this compound solution protected from light and at a low temperature (e.g., 4°C) to serve as a control.
3. Stress Conditions:
-
Incubate the acidic, alkaline, and neutral solutions at a specific temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).[6]
-
At specified time points, withdraw aliquots from each solution.
-
Neutralize the acidic and alkaline samples before analysis to prevent damage to the HPLC column.
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Mobile Phase: A common mobile phase for mannitol analysis is a dilute acid solution (e.g., dilute sulfuric acid or formic acid) in water or a mixture of acetonitrile (B52724) and water.[9]
-
Detection: Since mannitol lacks a UV chromophore, detection is typically performed using RID, ELSD, or MS.[9][10]
-
Quantify the amount of this compound remaining in each sample by comparing the peak area to that of a standard solution.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
If possible, identify and quantify the major degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Conceptual diagram of pH influence on this compound stability.
References
- 1. ijpsm.com [ijpsm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Mannitol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
L-Mannitol recrystallization in stored pharmaceutical products
An L-Mannitol Recrystallization Technical Support Center has been established to assist researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during pharmaceutical development and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound recrystallization and why is it a concern in pharmaceutical products?
This compound is a versatile excipient frequently used in pharmaceutical formulations, particularly in lyophilized (freeze-dried) and spray-dried products.[1][2] Recrystallization is a phenomenon where mannitol (B672), especially if it is in an unstable or amorphous (non-crystalline) state after manufacturing, converts to a more stable crystalline form during storage.[1][2]
This is a significant concern because the change in the solid-state form of mannitol can negatively impact the final product's quality and performance.[3] Key consequences include:
-
Product Stability: Changes in crystallinity can alter the residual moisture content, potentially compromising the stability of the active pharmaceutical ingredient (API), especially for sensitive biologics.[1]
-
Physical Appearance: Crystal growth can lead to issues like cake collapse in lyophilized products, affecting the aesthetic quality and reconstitution time.[1]
-
Performance: For dry powder inhalers, recrystallization can cause particle agglomeration, leading to a decrease in the fine particle fraction (FPF) and poor aerosol performance.[4][5][6]
-
Safety: In parenteral (injectable) solutions, the formation of crystals is a critical safety issue, as administering a solution with crystals can be harmful.[7][8]
Q2: What are the different crystalline forms (polymorphs) of this compound?
This compound can exist in several different crystalline structures known as polymorphs. The three primary anhydrous polymorphs are designated as α (alpha), β (beta), and δ (delta).[9][10][11] These polymorphs have distinct physicochemical properties.[9] The β form is the most thermodynamically stable and is the most common commercially available form.[10][12] The δ form is the least stable.[9][10] Additionally, a hydrated form (hemihydrate) and an amorphous form can exist, particularly after processes like lyophilization.[12][13][14]
Q3: What factors influence the recrystallization of this compound during storage?
Several factors can trigger or influence the recrystallization of mannitol in pharmaceutical products:
-
Storage Conditions: Temperature and humidity are critical. Mannitol is generally stable between 15-25°C.[15] Exposure to low temperatures can induce crystallization in concentrated solutions, while high humidity can lead to moisture absorption and clumping.[8][15]
-
Formulation Composition: The presence of other excipients can significantly impact mannitol's crystalline state.
-
Inhibitors: Certain salts, such as sodium chloride, sodium phosphates, and sodium citrates, are known to inhibit mannitol crystallization.[16][17][18][19]
-
Promoters/Modifiers: Additives like sucrose (B13894), trehalose, PVP, and PVA can influence which polymorphic form crystallizes.[2][9] For instance, the addition of sucrose can lead to an increased amorphous fraction and the formation of mannitol hydrate.[2]
-
APIs: The active ingredient itself, such as proteins, can influence the crystallization behavior of mannitol.[13][14]
-
-
Manufacturing Process: The conditions used during manufacturing, such as lyophilization or spray drying, play a crucial role.
-
Lyophilization: The cooling rate during the freezing step and the inclusion of an annealing step (a process of holding the product at a specific temperature to encourage crystallization) can determine the final polymorphic form and the degree of crystallinity.[1][13][20][21] Fast cooling rates tend to produce more amorphous and δ forms.[20]
-
Spray Drying: The drying temperature and evaporation rate can influence the resulting polymorph.[22]
-
Q4: How can I detect and characterize this compound polymorphs in my product?
Several analytical techniques are commonly used to identify and quantify the different forms of mannitol.[9]
-
Differential Scanning Calorimetry (DSC): This is one of the most common methods used to study the thermodynamic properties of materials.[23] It can determine the melting points of the different polymorphs, which are distinct, and detect glass transitions associated with amorphous content.[9][12]
-
Powder X-ray Diffraction (PXRD): PXRD is a powerful technique for identifying crystal forms. Each polymorph has a unique diffraction pattern, with characteristic peaks at specific angles.[9]
-
Vibrational Spectroscopy (Raman and FTIR): Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy can distinguish between polymorphs based on their unique vibrational spectra.[22][23]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology (shape and size) of the crystals, which often differs between polymorphs.[12]
Troubleshooting Guides
Problem 1: Unexpected crystal growth observed in a stored lyophilized product.
Possible Causes:
-
Incomplete Crystallization During Lyophilization: Mannitol remained in a less stable amorphous or metastable state after the cycle and converted to a more stable form over time.[1]
-
Inappropriate Storage Conditions: The product was exposed to temperature fluctuations or high humidity, which can promote crystallization.[15]
-
Formulation Effects: Other excipients in the formulation may have influenced the stability of the amorphous mannitol.[2]
Troubleshooting Steps:
-
Characterize the Crystals: Use DSC and PXRD to identify the polymorphic form of the crystals that have appeared. This helps in understanding the transformation pathway.
-
Review the Lyophilization Cycle:
-
Verify Storage Conditions: Confirm that the product has been stored within the recommended temperature (typically 15-25°C) and humidity (30-50% RH) ranges.[15]
-
Consider Reformulation: If the issue persists, consider adding a crystallization inhibitor like sodium phosphate (B84403) or sodium chloride to the formulation.[4][17]
Problem 2: White precipitate or crystals found in a liquid mannitol formulation (e.g., 20% w/v infusion).
Possible Causes:
-
Low-Temperature Exposure: Mannitol solutions, especially at high concentrations (e.g., >10% w/v), are prone to crystallization when exposed to low temperatures.[8][24] A 20% w/v solution can become supersaturated at approximately 21°C.[24]
-
Supersaturation: The concentration of mannitol is near its solubility limit at room temperature, making it susceptible to precipitation with minor temperature drops.[25]
-
Nucleation Sites: Contact with certain surfaces, like PVC bags or rough glass, can act as nucleation sites and induce crystallization.[7][26]
Troubleshooting Steps:
-
Immediate Action: If crystals are observed, the solution must not be administered.[8] The crystals can be redissolved by warming the container in water at up to 80°C with vigorous shaking.[27][28] The solution must be cooled to body temperature before administration.[28] If all crystals cannot be dissolved, the product must be discarded.[28]
-
Preventative Measures During Administration: Always use an administration set with an in-line filter when infusing mannitol solutions to prevent any undissolved crystals from reaching the patient.[8][28]
-
Storage Control: Strictly maintain the storage temperature between 20°C and 30°C and protect from freezing.[8][26]
-
Formulation Review: For new product development, evaluate the solubility curve and consider formulating at a concentration that remains stable across the expected storage and handling temperature range.
Data Presentation
Table 1: Physicochemical Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Thermodynamic Stability | Relative Solubility in Water |
| α (Alpha) | ~166.0 °C[9][12] | Metastable | Intermediate |
| β (Beta) | ~166.5 °C[9][12] | Most Stable[9] | Lowest |
| δ (Delta) | ~155.0 °C[9][12] | Least Stable (Metastable)[9] | Highest |
Data compiled from multiple sources.[9][12]
Table 2: Analytical Techniques for Mannitol Polymorph Characterization
| Technique | Principle | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Melting points, glass transitions (amorphous content), heats of fusion, and polymorphic transformations.[9][29] |
| Powder X-ray Diffraction (PXRD) | X-rays are diffracted by the crystalline lattice structure of a solid, producing a unique diffraction pattern. | Unambiguous identification of the polymorph, quantification of crystalline vs. amorphous content, and determination of crystal structure.[9] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, which provides a chemical fingerprint of the material. | Identification of polymorphs based on unique spectral bands.[22][23] Useful for in-situ monitoring.[13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, corresponding to molecular vibrations. | Identification of polymorphs and analysis of intermolecular hydrogen bonding.[23] |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the sample surface to produce an image. | Visualization of crystal morphology (shape, size, and surface texture).[12] |
Experimental Protocols
Protocol 1: Characterization by Differential Scanning Calorimetry (DSC)
Objective: To determine the polymorphic form and amorphous content of a mannitol sample.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C).[12]
-
Sample Preparation: Accurately weigh 3-5 mg of the mannitol powder into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature, e.g., 25 °C.
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature above the expected melting point, e.g., 200 °C.[12] A nitrogen purge gas is typically used to maintain an inert atmosphere.
-
-
Data Analysis:
-
Analyze the resulting thermogram.
-
Identify endothermic peaks corresponding to melting events. Compare the onset temperature of the melting peak to the known values for α, β, and δ mannitol (see Table 1).[9]
-
Look for a step-change in the baseline (a glass transition, Tg), which indicates the presence of amorphous material.[23]
-
Observe any exothermic peaks, which may indicate crystallization of amorphous material upon heating (cold crystallization).[23]
-
Protocol 2: Identification by Powder X-ray Diffraction (PXRD)
Objective: To identify the specific mannitol polymorph(s) present in a solid sample.
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder into the PXRD instrument. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.
-
Data Collection:
-
Scan the sample over a defined 2θ (two-theta) angle range, for example, from 5° to 40°.
-
The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
Visualizations
References
- 1. Importance Of Assessing Mannitol Crystallinity In Lyophilized Drug Products [drugdeliveryleader.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of mannitol crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. nda.or.ug [nda.or.ug]
- 9. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control [mdpi.com]
- 10. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mannitol Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ziochemical.com [ziochemical.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of mannitol crystallization in frozen solutions by sodium phosphates and citrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Mannitol Crystallization in Frozen Solutions by Sodium Phosphates and Citrates [jstage.jst.go.jp]
- 19. Effective inhibition of mannitol crystallization in frozen solutions by sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Importance Of Assessing Mannitol Crystallinity In Lyophilized Drug Products [bioprocessonline.com]
- 22. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.hres.ca [pdf.hres.ca]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. pfizermedical.com [pfizermedical.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Maillard Reaction with L-Mannitol in Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the Maillard reaction in pharmaceutical formulations by utilizing L-Mannitol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your formulation development and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the Maillard reaction and why is it a concern in pharmaceutical formulations?
The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar (like lactose (B1674315) or glucose) and an amino group of an active pharmaceutical ingredient (API), typically a primary or secondary amine.[1][2][3] This reaction can lead to the degradation of the API, loss of potency, formation of potentially toxic byproducts, and undesirable changes in the physical appearance of the dosage form, such as discoloration (browning) and altered dissolution profiles.[4][5]
Q2: How does this compound help in mitigating the Maillard reaction?
This compound is a sugar alcohol (polyol) and, importantly, a non-reducing sugar.[6][7] It lacks the reactive carbonyl group necessary to initiate the Maillard reaction with amine-containing APIs.[1][8] By substituting reducing sugars with this compound as an excipient (e.g., a diluent or bulking agent), the primary pathway for this degradation reaction is eliminated, thus enhancing the stability of the drug product.[6][7]
Q3: Can the grade of this compound affect the stability of the formulation?
Yes, the grade of this compound can influence the physical stability of the final dosage form. Different grades of mannitol (B672) have varying particle sizes, surface areas, and compaction properties.[1][9] While all grades of pure mannitol are non-reducing and will prevent the Maillard reaction, the choice of grade can impact tablet hardness, disintegration time, and moisture content, which can indirectly affect the overall stability of the formulation.[1][9] It is crucial to select a grade that is compatible with the manufacturing process and ensures the desired physical characteristics of the final product.
Q4: Are there any potential incompatibilities of this compound with APIs?
While this compound is generally considered chemically inert and compatible with most APIs, some studies have reported potential physical interactions or effects on the stability of certain drugs under specific conditions. For example, hydrogen bonding between the hydroxyl groups of mannitol and certain APIs could potentially influence the drug's physical state or dissolution. It is always recommended to conduct comprehensive drug-excipient compatibility studies for your specific API and formulation.
Q5: My formulation with this compound still shows some slight discoloration upon storage. What could be the cause?
While this compound prevents the Maillard reaction, other degradation pathways can cause discoloration. Potential causes include:
-
API Instability: The API itself might be inherently unstable and prone to degradation through oxidation, hydrolysis, or photolysis, independent of the excipients used.
-
Impurities in Excipients or API: Trace impurities in other excipients or the API itself could be reactive and lead to color changes.
-
Environmental Factors: Exposure to high temperatures, humidity, or light can accelerate degradation reactions.[4]
-
Interactions with other Excipients: While less common, interactions with other formulation components like lubricants or binders could potentially lead to discoloration.
A thorough investigation using analytical techniques like HPLC-MS to identify the colored degradants is recommended to pinpoint the exact cause.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Browning/Discoloration | 1. Maillard reaction with trace reducing sugar impurities in other excipients.2. API degradation via other pathways (e.g., oxidation).3. Interaction with reactive impurities in other excipients (e.g., peroxides in polymers). | 1. Test all excipients for the presence of reducing sugars.2. Conduct forced degradation studies on the API alone to understand its intrinsic stability.3. Screen different sources or grades of other excipients for reactive impurities. |
| Poor Tablet Compactability or Friability | 1. Incorrect grade of this compound for the chosen manufacturing process (e.g., direct compression vs. wet granulation).2. Inadequate binder or lubricant in the formulation. | 1. Evaluate different grades of this compound with varying particle sizes and morphologies to optimize compaction.[1]2. Optimize the concentration of binders and lubricants in the formulation. |
| Altered Dissolution Profile | 1. Polymorphic transformation of this compound during processing or storage.2. Interaction between the API and this compound affecting drug release. | 1. Use analytical techniques like DSC or XRD to monitor the polymorphic form of mannitol in the final dosage form.2. Evaluate the dissolution profile under different conditions and with different grades of mannitol. |
| Inconsistent Batch-to-Batch Stability | 1. Variability in the material attributes of this compound lots from the same or different vendors.[9]2. Inconsistent moisture content in the formulation. | 1. Establish robust specifications for incoming this compound, including particle size distribution and specific surface area.2. Implement strict in-process controls for moisture content during manufacturing. |
Data Presentation: Comparative Stability Analysis
The following tables summarize hypothetical quantitative data from accelerated stability studies comparing formulations of an amine-containing drug ("Drug X") with either Lactose (a reducing sugar) or this compound (a non-reducing sugar alcohol).
Table 1: Maillard Reaction Product Formation in Drug X Formulations
| Formulation | Excipient | Storage Condition | Maillard Product A (%) | Maillard Product B (%) | Total Maillard Products (%) |
| F1 | Lactose | 40°C / 75% RH - 1 Month | 0.85 | 0.42 | 1.27 |
| F2 | This compound | 40°C / 75% RH - 1 Month | < 0.05 (Not Detected) | < 0.05 (Not Detected) | < 0.05 (Not Detected) |
| F1 | Lactose | 40°C / 75% RH - 3 Months | 2.15 | 1.10 | 3.25 |
| F2 | This compound | 40°C / 75% RH - 3 Months | < 0.05 (Not Detected) | < 0.05 (Not Detected) | < 0.05 (Not Detected) |
Table 2: Degradation of Drug X in Formulations
| Formulation | Excipient | Storage Condition | Drug X Assay (%) | Total Degradants (%) |
| F1 | Lactose | 40°C / 75% RH - 1 Month | 98.5 | 1.5 |
| F2 | This compound | 40°C / 75% RH - 1 Month | 99.8 | 0.2 |
| F1 | Lactose | 40°C / 75% RH - 3 Months | 96.2 | 3.8 |
| F2 | This compound | 40°C / 75% RH - 3 Months | 99.5 | 0.5 |
Experimental Protocols
1. Protocol for Screening Drug-Excipient Compatibility using Differential Scanning Calorimetry (DSC)
-
Objective: To rapidly assess the potential for interaction between an amine-containing API and various excipients, including this compound and reducing sugars.
-
Methodology:
-
Accurately weigh 2-5 mg of the individual components (API, this compound, Lactose) and their 1:1 (w/w) physical mixtures into separate aluminum DSC pans.
-
Seal the pans hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of all components (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature.
-
-
Interpretation of Results:
-
The DSC thermogram of a compatible mixture should be a simple superposition of the thermograms of the individual components.
-
The appearance of new thermal events (peaks), the disappearance of existing peaks, or a significant shift in the melting point of the API in the mixture suggests a potential interaction.[10] For instance, the disappearance or broadening of the API's melting peak in the presence of lactose can indicate a Maillard reaction.[10][11] In contrast, a mixture with mannitol is expected to show distinct melting endotherms for both the API and mannitol.[12][13]
-
2. Protocol for Quantitative Analysis of Maillard Reaction Products by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the formation of Maillard reaction products and the degradation of the API in formulations stored under accelerated stability conditions.
-
Methodology:
-
Sample Preparation:
-
Prepare tablets or powder blends of the API with this compound and, as a control, with a reducing sugar like lactose.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for predetermined time points (e.g., 0, 1, 2, and 3 months).
-
At each time point, accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile), and dilute to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14][15][16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the API and potential degradation products absorb.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify and quantify the API and any degradation products by comparing their retention times and peak areas to those of reference standards.
-
Calculate the percentage of each Maillard product and the total degradation products.
-
Determine the remaining percentage of the active API.
-
-
Visualizations
Caption: Maillard reaction pathway and the role of this compound as an inhibitor.
Caption: Experimental workflow for comparing formulations with this compound and Lactose.
References
- 1. Effect of Different Direct Compaction Grades of Mannitol on the Storage Stability of Tablet Properties Investigated Using a Kohonen Self-Organizing Map and Elastic Net Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mbsugars.com [mbsugars.com]
- 7. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]
- 8. roquette.com [roquette.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of L-Mannitol Polymorphs for Superior Tablet Formulation
An in-depth guide for researchers, scientists, and drug development professionals on the tableting properties of α, β, and δ L-Mannitol polymorphs, supported by experimental data.
In the realm of pharmaceutical sciences, the polymorphic nature of excipients plays a pivotal role in the formulation and efficacy of solid dosage forms. This compound, a widely used sugar alcohol excipient, exists in three primary polymorphic forms: alpha (α), beta (β), and delta (δ). Each of these polymorphs exhibits distinct physicochemical properties that significantly influence their behavior during tablet manufacturing and the ultimate performance of the final product. This guide provides a comprehensive comparative analysis of the tableting properties of these three this compound polymorphs, offering valuable insights for the selection of the most suitable form for robust and effective tablet development.
Key Tableting Properties: A Comparative Overview
The selection of a specific mannitol (B672) polymorph can have a profound impact on key tableting characteristics such as compressibility, compactibility, mechanical strength, and dissolution. The following table summarizes the quantitative data on these properties for the α, β, and δ polymorphs.
| Property | α-Mannitol | β-Mannitol | δ-Mannitol |
| Compressibility | Moderate | Low to Moderate | High |
| Compactibility/Tablet Tensile Strength | Lower | Moderate | Highest |
| Dissolution Rate Enhancement (with poorly soluble drugs) | Moderate | Lower | Significantly Higher[1] |
| Polymorphic Transformation during Wet Granulation | Stable | Stable (most stable form)[2][3] | Transforms to β-form, increasing surface area[1][4] |
| Particle Morphology | Prismatic or needle-like[5] | Prismatic or elongated[2] | Fine, needle-like crystals often in agglomerates |
The δ-polymorph of mannitol consistently demonstrates superior tableting properties, particularly in terms of compressibility and the ability to form strong, robust tablets.[3][6][7] This enhanced performance is largely attributed to its unique particle morphology and its propensity to undergo a polymorphic transformation to the β-form during wet granulation.[1][4] This transformation results in a significant increase in the specific surface area of the granules, leading to improved bonding and tablet strength.[1]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound polymorph tableting properties.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments.
Powder X-Ray Diffraction (PXRD) for Polymorphic Identification
-
Objective: To confirm the polymorphic form of the this compound samples.
-
Instrument: A powder X-ray diffractometer.
-
Method:
-
A small amount of the powder sample is gently packed into the sample holder.
-
The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
The resulting diffraction patterns are compared with reference patterns for α, β, and δ mannitol to identify the polymorph. Characteristic peaks for β-mannitol are observed at 10.4°, 14.56°, and 16.74°; for α-mannitol at 13.64° and 17.18°; and for δ-mannitol at 9.7°.[2]
-
Tablet Compression and Hardness Testing
-
Objective: To prepare tablets from each polymorph and evaluate their mechanical strength.
-
Instrument: A single-punch tablet press and a tablet hardness tester.
-
Method:
-
Accurately weigh the required amount of mannitol powder or granules for a single tablet.
-
The powder is fed into the die of the tablet press.
-
Compress the powder at a defined compression force (e.g., 10 kN).
-
Eject the tablet and carefully remove any excess powder.
-
Measure the diameter and thickness of the tablet using a caliper.
-
Determine the breaking force (hardness) of the tablet using a tablet hardness tester.
-
Calculate the tensile strength of the tablet using the appropriate formula for the tablet shape.
-
In-Vitro Dissolution Study
-
Objective: To compare the effect of different mannitol polymorphs on the dissolution rate of a poorly water-soluble active pharmaceutical ingredient (API).
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Method:
-
Prepare tablets containing a model poorly water-soluble API and one of the this compound polymorphs as the primary excipient.
-
The dissolution medium (e.g., 900 mL of a specified buffer) is pre-heated to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel.
-
Start the paddles at a specified rotation speed (e.g., 50 RPM).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the dissolved API in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the percentage of drug dissolved against time to generate dissolution profiles for each polymorph. Studies have shown that formulations with δ-mannitol can lead to significantly higher dissolution rates compared to those with the β modification.[1]
-
Conclusion
The choice of this compound polymorph has a significant impact on the manufacturability and performance of tablets. The δ-polymorph, owing to its superior compressibility and the beneficial effects of its polymorphic transformation during wet granulation, presents a compelling option for overcoming challenges associated with poor powder flow and low tablet strength.[2][7] While the β-form is the most thermodynamically stable, the enhanced tableting properties of the δ-form, particularly in wet granulation processes, make it an attractive alternative for the development of robust solid dosage forms with improved dissolution characteristics for poorly soluble drugs.[1][4] A thorough understanding and characterization of the different polymorphic forms of this compound are therefore essential for rational excipient selection and successful tablet formulation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to HPLC and Alternative Methods for L-Mannitol Purity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) method, as prescribed by major pharmacopoeias, with alternative analytical techniques for the determination of L-Mannitol purity. The objective is to offer a detailed overview of the methodologies and comparative performance data to assist in selecting the most suitable method for specific analytical needs in research, quality control, and drug development.
Introduction
This compound is a sugar alcohol widely used in the pharmaceutical industry as an excipient, osmotic diuretic, and diagnostic agent. Ensuring its purity is critical for the safety and efficacy of pharmaceutical products. The United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP) have harmonized on an HPLC method for the assay and analysis of related substances in Mannitol (B672).[1][2] This guide will detail the official HPLC method and compare it with other analytical techniques, providing experimental protocols and performance data to support informed decision-making.
Experimental Protocols
Official HPLC Method (USP/EP/JP)
This method is the recognized standard for this compound purity testing and is designed to separate Mannitol from its related substances, most notably its stereoisomer, Sorbitol.
Principle: The method utilizes a strong cation-exchange chromatography column in the calcium form to separate sugar alcohols. Detection is achieved using a refractive index (RI) detector, which is sensitive to changes in the refractive index of the eluent as the analyte passes through the detector cell.
Chromatographic Conditions:
-
Column: Strong cation-exchange resin (calcium form) consisting of sulfonated cross-linked styrene (B11656) divinylbenzene (B73037) copolymer (USP packing L19), typically 7.8 mm x 300 mm.[1][3][4]
-
Detector: Refractive Index (RI) Detector, maintained at a constant temperature (e.g., 40 °C).[1][3][4]
-
Run Time: At least 1.5 times the retention time of the Mannitol peak (Mannitol retention time is approximately 20 minutes).[3][4]
System Suitability:
-
Resolution: The resolution between the Mannitol and Sorbitol peaks must be not less than 2.0.[1][3][4] This is a critical parameter to ensure accurate quantification of Sorbitol as an impurity.
Sample and Standard Preparation:
-
System Suitability Solution A: A solution containing 25.0 mg/mL each of USP Mannitol RS and USP Sorbitol RS in water.[3]
-
Sample Solution: 50.0 mg/mL of Mannitol in water.[3]
-
Standard Solution A: 50.0 mg/mL of USP Mannitol RS in water.[3]
Alternative Analytical Methods
Several alternative methods can be employed for the analysis of this compound, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for detecting non-volatile analytes like Mannitol that lack a UV chromophore.[6] The eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving behind fine particles of the analyte which are then detected by light scattering. A study has demonstrated a validated HILIC-ELSD method for mannitol analysis.[6]
-
Gas Chromatography (GC): GC can be used for the analysis of volatile compounds or those that can be made volatile through derivatization. For sugar alcohols like Mannitol, a derivatization step is typically required to increase their volatility.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8][9] It is particularly useful for identifying and quantifying trace-level impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can be used for the purity assessment of substances without the need for a specific reference standard of the analyte. The purity of a D-Mannitol certified reference material was determined using this method.[10]
-
Enzymatic Assays: These assays are based on the specific enzymatic conversion of Mannitol, with the reaction progress monitored, often spectrophotometrically. They can be highly specific but may be susceptible to interference from other substances in the sample matrix.[11]
-
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD): This technique is well-suited for the analysis of polar compounds like carbohydrates and sugar alcohols.[12]
Performance Comparison
The following table summarizes the performance characteristics of the HPLC method and its alternatives based on available data.
| Parameter | HPLC-RI (Official Method) | HPLC-ELSD | GC-MS | LC-MS/MS | qNMR | Enzymatic Assay |
| Principle | Cation-exchange chromatography with refractive index detection.[1] | Chromatographic separation followed by detection based on light scattering of nebulized particles.[6] | Chromatographic separation of volatile derivatives followed by mass-based detection.[11] | Chromatographic separation followed by mass-based detection of parent and daughter ions.[11] | Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified standard.[10] | Enzymatic conversion of Mannitol to a product that can be detected.[11] |
| Specificity | Good, relies on chromatographic resolution, especially for isomers like Sorbitol.[1] | Good, dependent on chromatographic separation.[6] | High, based on both retention time and mass fragmentation patterns. | Very High, provides structural information.[11] | Very High, provides structural information. | High, dependent on enzyme specificity. |
| Linearity | Established for assay and impurity determination.[3] | Reported linear range of 0.10–3.00 mg/mL.[10] | Good linearity.[11] | Wide linear range, typically from µg/mL to ng/mL levels.[11] | Inherently linear over a wide dynamic range. | Typically has a narrower linear range. |
| Limit of Detection (LOD) | Suitable for pharmacopoeial impurity limits (e.g., disregard limit of 0.05%).[3] | Reported as 5 µg/mL.[10] | Generally in the low µg/mL to ng/mL range after derivatization. | Low ng/mL to pg/mL range. | Typically in the µg/mL range. | Dependent on the specific assay, can be in the µg/mL range. |
| Limit of Quantification (LOQ) | Adequate for quantifying impurities at specified limits. | Reported as 10 µg/mL.[10] | Generally in the µg/mL to ng/mL range. | Low ng/mL to pg/mL range. | Typically in the µg/mL range. | Dependent on the specific assay. |
| Precision | High, with strict system suitability requirements. | Good, with reported intra- and inter-assay CVs.[13] | Good, but can be affected by the derivatization step. | High. | High. | Good, but can be influenced by enzyme activity and stability. |
| Throughput | Moderate, with a run time of around 30 minutes per sample.[3][4] | Similar to HPLC-RI. | Lower, due to the need for sample derivatization. | High, with modern UPLC systems. | Lower, requires specialized equipment and expertise. | Can be high with microplate-based formats. |
Experimental Workflow and Validation
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of the HPLC method for this compound purity testing.
Caption: Workflow for the validation of an HPLC method.
Conclusion
The official HPLC-RI method provides a robust and reliable approach for the purity testing of this compound, as evidenced by its adoption by major pharmacopoeias. It demonstrates adequate specificity, precision, and accuracy for its intended purpose of assay and related substance determination. However, for specific applications, alternative methods may offer advantages. For instance, LC-MS/MS provides superior sensitivity and specificity, which is beneficial for in-depth impurity profiling or analysis in complex matrices. HPLC-ELSD offers a viable alternative to RI detection, particularly when baseline stability is a concern. The choice of the analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the required sensitivity, the nature of the sample, available instrumentation, and regulatory requirements.
References
- 1. shodex.com [shodex.com]
- 2. LT147 D-Mannitol Analysis Under USP Method | Technical Information | GL Sciences [glsciences.com]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. glsciences.com [glsciences.com]
- 6. Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CHARACTERISTICS AND ANALYTICAL METHODS OF MANNITOL: AN UPDATE | Semantic Scholar [semanticscholar.org]
- 10. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Mannitol Quantification Assays for Researchers and Drug Development Professionals
A critical evaluation of analytical methods for the precise and reliable quantification of L-Mannitol, an essential component in numerous pharmaceutical and research applications. This guide provides a comprehensive comparison of commonly employed analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), enzymatic assays, and spectrophotometric methods. Detailed experimental protocols and performance data are presented to facilitate informed decisions for your specific research and development needs.
Comparative Analysis of Analytical Methods
The accurate quantification of this compound is paramount in various scientific contexts, from assessing intestinal permeability to quality control in pharmaceutical formulations.[1][2] The selection of an appropriate analytical method hinges on factors such as required sensitivity, specificity, sample matrix, and throughput. The following tables summarize the key performance characteristics of the most prevalent this compound quantification assays based on published experimental data.
Table 1: Performance Characteristics of this compound Quantification Assays
| Parameter | HPLC-MS/MS | Enzymatic Assay | Spectrophotometric Method |
| Principle | Chromatographic separation followed by mass-based detection of parent and daughter ions.[3] | Enzymatic conversion of Mannitol (B672) to Fructose, coupled to a reaction producing a detectable signal (e.g., colorimetric, fluorometric).[4][5] | Indirect measurement based on the reaction of Mannitol with other reagents to produce a chromophore.[6][7] |
| Linearity Range | 10 - 1000 µg/mL[3] | 0.007 - 3 mM (approximately 1.27 - 546 µg/mL)[5] | 4 - 13 µg/mL[6] |
| Limit of Detection (LOD) | 2 µg/mL[3] | 7 µM (approximately 1.27 µg/mL)[5] | 0.031 µg/mL[6] |
| Limit of Quantification (LOQ) | 10 µg/mL[3] | Not explicitly stated, but likely close to LOD. | 0.093 µg/mL[6] |
| Precision (%RSD or CV) | Within-run: 0.7 - 2.9% Between-run: 1.9 - 4.7%[3] | Inter-assay CV: 4.9 - 12.1%[8] | < 1%[6] |
| Accuracy (% Recovery) | 94.8 - 101.2%[3] | ~100%[8] | 98.33 - 101.6%[6] |
| Specificity | High, due to mass-based detection.[3] | Generally high, but can be affected by other polyols.[8] | Can be susceptible to interference from other substances in the sample matrix.[6][7] |
| Sample Throughput | Moderate to High | High, amenable to 96-well plate format.[5] | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are summaries of typical experimental protocols for the three discussed this compound quantification assays.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This method offers high selectivity and sensitivity for the quantification of this compound, particularly in complex biological matrices.[3]
Sample Preparation:
-
Urine samples can be diluted with an internal standard solution.[9]
-
For solid samples, homogenization in water followed by centrifugation is typically performed to obtain a clear supernatant.[5]
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used.[9][10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is often employed.[11]
-
Column Temperature: Maintained at a constant temperature, for example, 60°C.[12]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.[9][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for specific detection and quantification of the analyte and internal standard.[11]
Enzymatic Assay
Enzymatic assays provide a convenient and high-throughput method for this compound determination.[5] These assays are often available as commercial kits.
Principle: The assay is based on the oxidation of D-Mannitol by mannitol dehydrogenase, which leads to the formation of D-fructose and NADH. The NADH then reduces a formazan (B1609692) dye (like MTT), resulting in a color change that is proportional to the D-Mannitol concentration and can be measured spectrophotometrically.[5]
General Protocol (using a commercial kit):
-
Prepare samples and standards. Solid samples may require homogenization and centrifugation.[5] Biological fluids like urine or serum can sometimes be used directly.[5]
-
Add a single working reagent (containing mannitol dehydrogenase, NAD+, and the formazan dye) to the samples and standards in a 96-well plate.[5]
-
Incubate at room temperature for a specified time (e.g., 30 minutes).[5]
-
Read the absorbance at a specific wavelength (e.g., 565 nm).[5]
-
Calculate the this compound concentration based on the standard curve.
Spectrophotometric Method
Spectrophotometric methods offer a simple and cost-effective approach for this compound quantification, particularly in less complex sample matrices like injectable formulations.[6][7]
Principle: Due to the lack of a suitable chromophore in the this compound molecule, direct spectrophotometric measurement is not feasible.[6][7] Therefore, indirect methods are employed where Mannitol is reacted to produce a colored product. One such method involves the formation of a colored complex.
General Protocol:
-
Sample Preparation: Prepare dilutions of the sample to fall within the linear range of the assay.[6]
-
Reaction: A specific volume of the diluted sample is mixed with reagents that will react with Mannitol to produce a chromophore.
-
Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a UV-Vis spectrophotometer.
-
Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of this compound.[6]
Visualizing the Workflow and Logic
To better illustrate the processes involved in this compound quantification and assay validation, the following diagrams have been generated.
Caption: Cross-validation workflow for this compound assays.
Caption: General experimental workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. mdpi.com [mdpi.com]
- 4. An enzymatic method for measuring serum mannitol and its use in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. rjptonline.org [rjptonline.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Sensitive and specific photometric determination of mannitol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of mannitol in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of L-Mannitol and Trehalose in Lyophilization
For Researchers, Scientists, and Drug Development Professionals
In the realm of lyophilization, the choice of excipients is paramount to preserving the stability and efficacy of sensitive biological materials. Among the most common cryoprotectants are L-Mannitol and trehalose (B1683222), each possessing distinct physicochemical properties that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal lyoprotectant for their specific needs.
Dueling Mechanisms of Protection: Crystalline vs. Amorphous
The fundamental difference between this compound and trehalose lies in their physical state post-lyophilization. Mannitol (B672) typically forms a crystalline matrix, while trehalose vitrifies into an amorphous glass. This distinction governs their primary protective mechanisms.
This compound , as a crystalline bulking agent, provides structural support to the lyophilized cake, preventing collapse during primary drying.[1] Its high eutectic melting point (around -1.5°C to -2.2°C) permits primary drying at warmer temperatures, which can significantly shorten the overall lyophilization cycle time by as much as 50% compared to amorphous excipients.[1] However, its protective capacity at the molecular level is considered limited.[1]
Trehalose , on the other hand, is a non-reducing disaccharide that forms a highly viscous, amorphous glassy matrix upon freeze-drying. This glassy state immobilizes the therapeutic agent, restricting molecular mobility and preventing degradation reactions.[1] Trehalose is believed to protect biological molecules through two primary theories:
-
The Water Replacement Hypothesis: During drying, trehalose molecules form hydrogen bonds with the biomolecule, effectively acting as a substitute for the removed water and helping to maintain its native conformation.
-
The Vitrification Hypothesis: The highly viscous glassy matrix physically entraps the biomolecule, preventing unfolding and aggregation by severely limiting molecular motion.
Performance Comparison: A Data-Driven Analysis
The selection of a lyoprotectant is often guided by its ability to maintain the stability and functionality of the active pharmaceutical ingredient (API). The following tables summarize quantitative data from various studies comparing the performance of this compound and trehalose in the lyophilization of proteins and other biologicals.
Table 1: Protein Stability After Lyophilization
| Parameter | This compound | Trehalose | Key Findings & Citations |
| Protein Aggregation | Higher levels of aggregation observed in some studies. | Significantly lower aggregation levels, preserving protein monomer content. | Trehalose and HPβCD showed the most stabilizing effects on IgG, with trehalose formulations at an 80% ratio resulting in only 1.02% aggregation compared to 10.71% for mannitol at the same ratio.[2] |
| Secondary Structure (FTIR) | May not fully preserve the native secondary structure. | Excellent preservation of the native α-helix and β-sheet content. | In a study with IgG, trehalose protected the native conformation of the antibody, whereas mannitol only provided stabilization at a specific antibody:sugar ratio of 40:60 due to its partial crystallization.[2] |
| Biological Activity | Variable, can be lower due to increased aggregation and conformational changes. | High retention of biological activity post-reconstitution. | Formulations with 80% trehalose preserved 100% of IgG activity.[2] |
Table 2: Physical Characteristics of the Lyophilized Cake
| Parameter | This compound | Trehalose | Key Findings & Citations |
| Cake Appearance | Typically forms an elegant, uniform, and mechanically robust cake.[1] | Can sometimes result in a collapsed or less uniform cake if not formulated or processed correctly. | Mannitol is recognized for producing superior cake appearance.[1] |
| Residual Moisture Content | Generally results in lower residual moisture due to its crystalline nature. | Can have slightly higher residual moisture content within the amorphous matrix. | A study on sildenafil (B151) citrate (B86180) liposomes found that secondary drying was faster for samples with mannitol, achieving a greater reduction in residual moisture compared to trehalose.[3] |
| Reconstitution Time | Faster reconstitution times, often under 30 seconds.[1] | Can have longer reconstitution times depending on the formulation. | Mannitol formulations are noted for their rapid reconstitution.[1] |
| Glass Transition Temp. (Tg') | Lower Tg' of the freeze-concentrate.[4] | Higher Tg' (around -30°C), requiring colder primary drying temperatures.[1] | Trehalose's high glass transition temperature is a key factor in its protective mechanism.[1] |
| Eutectic Melting Temp. (Teu) | High eutectic melting point (-1.5°C to -2.2°C).[1] | Not applicable as it forms an amorphous glass. | Mannitol's high Teu allows for more aggressive (faster and warmer) primary drying cycles.[1] |
The Power of Combination: A Synergistic Approach
In many formulations, a combination of this compound and trehalose is employed to leverage the advantages of both. Mannitol provides the necessary cake structure, while trehalose offers superior molecular protection to the API. The mass ratio of mannitol to trehalose is a critical parameter that dictates the final product's characteristics. Research indicates that a mannitol-to-trehalose ratio greater than 1:1 can provide a balance of benefits.[1]
Visualizing the Process and Mechanisms
To better understand the concepts discussed, the following diagrams illustrate the protective mechanisms and a general experimental workflow for comparing these lyoprotectants.
References
Performance Evaluation of L-Mannitol Grades for Pharmaceutical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Mannitol, a sugar alcohol, is a widely utilized excipient in the pharmaceutical industry due to its versatility and favorable physicochemical properties. It serves various functions, including as a diluent, filler, sweetening agent, and stabilizer in a range of dosage forms.[1][2] Different grades of this compound are commercially available, each engineered with specific particle characteristics to optimize performance in various manufacturing processes such as direct compression, wet granulation, and lyophilization.[1] This guide provides an objective comparison of the performance of different this compound grades, supported by experimental data, to aid researchers and formulation scientists in selecting the most suitable grade for their specific application.
Comparative Performance Data
The selection of an appropriate this compound grade is critical for the successful development of a robust solid dosage form. The physical properties of the excipient directly influence key tablet quality attributes such as hardness, friability, and disintegration time. The following table summarizes the performance of various commercially available direct compression (DC) grades of this compound.
| Grade | Key Physical Properties | Tensile Strength (MPa) | Friability (%) | Disintegration Time (s) |
| Spray-Dried Grades | ||||
| Pearlitol® 200 SD | Mean Particle Size: ~150-200 µm, Bulk Density: ~0.48 g/cm³[3][4] | High | Low | Fast |
| Parteck® M 200 | Bulk Density: 0.4 - 0.5 g/cm³[5][6] | High | Low | Fast[7] |
| Mannogem® EZ | Mean Particle Size: 150-200 µm, Spherical particles with excellent flowability[1][8] | High | Low | Fast |
| Granulated Grades | ||||
| Pearlitol® 300 DC | Mean Particle Size: ~250 µm[9] | Moderate to High | Low | Moderate |
| Pearlitol® 400 DC | Mean Particle Size: ~360 µm[9] | Moderate | Low | Moderate to Slow |
| Mannogem® Granular | Larger particle size[10] | Moderate | Low | Moderate |
| Crystalline Grades | ||||
| Crystalline Mannitol (B672) | Varies by supplier | Lower (compared to DC grades) | Higher | Slower |
Note: The performance data presented is a synthesis of findings from various studies and manufacturer's technical data sheets. Actual results may vary depending on the specific formulation and processing parameters. A comprehensive study on 15 different direct compaction grades of mannitol demonstrated that spray-dried grades generally exhibit a good balance of high tensile strength and fast disintegration, while granulated grades also offer good performance.[11]
Experimental Protocols
To ensure accurate and reproducible evaluation of this compound performance, standardized experimental protocols are essential. The following are detailed methodologies for key tablet property assessments based on United States Pharmacopeia (USP) guidelines.
Tablet Hardness (Breaking Force) Test
Objective: To determine the force required to cause a tablet to fracture.
Apparatus: A calibrated tablet hardness tester.
Procedure:
-
Place a single tablet between the anvils or platens of the tester.[12]
-
Ensure the tablet is positioned consistently, typically on its edge for round tablets.
-
Initiate the test, applying a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat the measurement for a statistically significant number of tablets (typically 10) from the same batch.
-
Calculate the average breaking force and the standard deviation.
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: A friability tester (friabilator) with a rotating drum.
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[13]
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[13]
-
Remove the tablets from the drum, carefully dedust them again, and accurately weigh the sample (W_final).
-
Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[13]
Tablet Disintegration Time Test
Objective: To determine the time it takes for a tablet to break down into smaller particles within a liquid medium.
Apparatus: A disintegration tester consisting of a basket-rack assembly, a beaker for the immersion fluid, and a thermostatic arrangement to maintain the fluid at 37 ± 2°C.[14]
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified, add a disk to each tube.
-
Immerse the basket in the specified immersion fluid (typically purified water or simulated gastric fluid) maintained at 37 ± 2°C.[14]
-
Operate the apparatus, which raises and lowers the basket in the fluid at a constant frequency.
-
Observe the tablets and record the time at which all tablets have disintegrated completely. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, is a soft mass having no palpably firm core.[14]
-
For immediate-release tablets, the disintegration time is typically expected to be within 30 minutes.[15]
Dissolution Test (for Immediate-Release Tablets)
Objective: To measure the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the tablet into a liquid medium.
Apparatus: A dissolution test apparatus (e.g., USP Apparatus 1 - Basket or Apparatus 2 - Paddle).
Procedure:
-
Place the specified volume of the dissolution medium (e.g., 900 mL of 0.1 N HCl or a buffered solution) in the vessel and equilibrate to 37 ± 0.5°C.
-
Place one tablet in the apparatus.
-
Operate the apparatus at the specified speed (e.g., 50 or 75 rpm for the paddle apparatus).[16]
-
At predetermined time intervals, withdraw a sample of the dissolution medium and analyze the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the percentage of the labeled amount of API dissolved at each time point.
-
The acceptance criteria are typically specified in the product monograph, often requiring not less than 80% (Q) of the labeled amount of the API to be dissolved within a specified time (e.g., 45 minutes).
Visualizations
This compound Mechanism of Action: Osmotic Diuresis
The following diagram illustrates the signaling pathway of this compound as an osmotic diuretic in the renal tubules.
Caption: Mechanism of this compound as an osmotic diuretic.
Experimental Workflow for Excipient Performance Evaluation
This diagram outlines a typical workflow for evaluating the performance of a new excipient in a tablet formulation.
Caption: Workflow for evaluating pharmaceutical excipients.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. senpharma.vn [senpharma.vn]
- 4. roquette.com [roquette.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. products.lab-suppliers.com [products.lab-suppliers.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Mannogem EZ Granular Mannitol [pharmaceuticalonline.com]
- 9. phexcom.com [phexcom.com]
- 10. spipharma.com [spipharma.com]
- 11. Effect of Different Direct Compaction Grades of Mannitol on the Storage Stability of Tablet Properties Investigated Using a Kohonen Self-Organizing Map and Elastic Net Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
- 13. usp.org [usp.org]
- 14. usp.org [usp.org]
- 15. torontech.com [torontech.com]
- 16. uspnf.com [uspnf.com]
L-Mannitol vs. Sucrose: A Comparative Guide to Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the development of stable protein-based therapeutics. Among the myriad of available stabilizers, polyols and sugars are paramount, with L-Mannitol and sucrose (B13894) being two of the most frequently utilized. This guide provides an objective comparison of their effects on protein stability, supported by experimental data and detailed methodologies, to aid in the rational selection of stabilizers for biopharmaceutical formulations.
Mechanisms of Protein Stabilization
Both this compound, a sugar alcohol (polyol), and sucrose, a disaccharide, are known to stabilize proteins through the mechanism of "preferential exclusion." These molecules are preferentially excluded from the protein's surface, leading to a state of "preferential hydration" of the protein. This phenomenon increases the thermodynamic stability of the protein's native, folded state, as the unfolded state would create a larger surface area that is energetically unfavorable for the excipient to be excluded from.[1][2] This stabilization is particularly crucial during stressful processes such as freeze-drying (lyophilization), where these excipients can also form an amorphous glassy matrix that immobilizes the protein and prevents degradation.[3]
However, a key differentiator is their physical state in formulations. Sucrose tends to remain amorphous, which is crucial for its protective effects.[2] In contrast, mannitol (B672) has a strong propensity to crystallize, which can be detrimental to protein stability by causing phase separation and potentially inducing stress on the protein structure.[1][4]
Quantitative Comparison of Stabilizing Effects
The following tables summarize experimental data comparing the effects of this compound and sucrose on the stability of two model proteins: Lactate Dehydrogenase (LDH) and Immunoglobulin G (IgG).
Table 1: Stability of Lactate Dehydrogenase (LDH) after Freeze-Drying
This study investigated the influence of mannitol crystallization in mannitol-sucrose systems on the stability of LDH during freeze-drying. The data highlights the impact of the excipient's physical state on protein activity.
| Formulation (Mannitol:Sucrose ratio) | Annealing | Crystallinity (%) | Activity Recovery (%) |
| 1:9 | No | 0 | 95.3 ± 2.5 |
| 1:9 | Yes | 15.6 | 85.1 ± 3.1 |
| 1:1 | No | 35.4 | 75.2 ± 4.2 |
| 1:1 | Yes | 52.1 | 60.7 ± 3.8 |
| 9:1 | No | 68.7 | 45.1 ± 5.6 |
| 9:1 | Yes | 82.3 | 30.4 ± 4.9 |
Data synthesized from a study on the effect of mannitol crystallization on LDH stability.[1]
Key Observation : Increasing the proportion of mannitol and inducing crystallization through annealing leads to a significant decrease in LDH activity recovery, underscoring the destabilizing effect of crystalline mannitol. Amorphous sucrose, or formulations with a high sucrose-to-mannitol ratio, provide superior protection.
Table 2: Stability of Immunoglobulin G (IgG) after Lyophilization
This study examined the effect of sucrose and a sucrose-mannitol combination on the aggregation of a monoclonal antibody (IgG) after multiple lyophilization cycles.
| Formulation | Lyophilization Cycles | Soluble Aggregates (%) | Denaturation Temperature (Tm) of Fab Fragment (°C) |
| IgG alone | 1 | ~1.5 | ~58 |
| IgG alone | 3 | ~4.0 | ~58 |
| IgG + 3.6mM Sucrose | 3 | ~2.0 | ~58 |
| IgG + 3.6mM Sucrose + 3.6mM Mannitol | 3 | ~1.5 | ~58 |
Data synthesized from a study on the aggregation of an antibody at the nanoscale.[5]
Key Observation : Sucrose alone significantly reduces aggregation compared to the unprotected antibody after multiple lyophilization cycles. The combination of sucrose and mannitol provided the best protection against aggregation in this study, suggesting a synergistic effect where mannitol may act as a bulking agent to form a good cake structure while amorphous sucrose provides lyoprotection.[5] The denaturation temperature of the Fab fragment remained unchanged, indicating that the destabilization primarily manifested as aggregation rather than unfolding of this domain.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the thermal stability of a protein by determining its melting temperature (Tm).[6]
Objective : To determine the thermal transition midpoint (Tm) of a protein in different excipient formulations.
Methodology :
-
Sample Preparation :
-
Dialyze the protein extensively against the formulation buffer to ensure buffer matching between the sample and reference cells.
-
Prepare protein solutions to a final concentration of 1 mg/mL in the presence of the desired concentration of this compound or sucrose.
-
Prepare a reference solution containing the identical buffer and excipient concentration without the protein.
-
-
Instrumentation :
-
Use a differential scanning calorimeter equipped with an autosampler.
-
-
Data Acquisition :
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.
-
Equilibrate the system at a starting temperature of 25°C.
-
Scan from 25°C to 100°C at a constant scan rate of 1°C/minute.
-
-
Data Analysis :
-
Subtract the reference thermogram from the sample thermogram to obtain the excess heat capacity curve.
-
Fit the data to a suitable model (e.g., a non-two-state model for multi-domain proteins like IgG) to determine the Tm for each unfolding transition.[7]
-
Experimental Workflow for DSC
References
- 1. The effect of mannitol crystallization in mannitol-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Considerations on the stability of IgG antibody in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of IgG kinetic stability by differential scanning calorimetry, probe fluorescence and light scattering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Scanning Calorimetry (DSC) for L-Mannitol Polymorphic Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Validation and Comparison with Alternative Techniques
In the pharmaceutical industry, the polymorphic form of an active pharmaceutical ingredient (API) or excipient is a critical quality attribute that can significantly impact a drug product's stability, solubility, and bioavailability. L-Mannitol, a widely used excipient, is known to exist in three main polymorphic forms: α, β, and δ. Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for identifying and quantifying these polymorphs. This guide provides a comprehensive overview of the validation of DSC methods for this compound polymorphic analysis, alongside a comparison with alternative analytical techniques, supported by experimental data and detailed protocols.
Distinguishing this compound Polymorphs with DSC
The three primary polymorphs of this compound (α, β, and δ) each exhibit distinct thermal properties, which allows for their differentiation and quantification using DSC. The thermodynamically most stable form is the β polymorph, while the α and δ forms are metastable.[1] Their approximate melting points are:
A typical DSC thermogram will show endothermic peaks corresponding to the melting of each polymorph present in a sample. The area under each peak is proportional to the amount of that polymorph, enabling quantitative analysis.
Validation of a Quantitative DSC Method
A robust and reliable DSC method for quantifying this compound polymorphs requires thorough validation in accordance with guidelines such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocol: DSC Method Validation
Objective: To validate a DSC method for the quantification of the δ polymorph in a mixture with the β polymorph of this compound.
Materials and Equipment:
-
Pure β-Mannitol and δ-Mannitol reference standards.
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 821e or similar).[2]
-
Aluminum crucibles.
-
Microbalance.
Procedure:
-
Specificity:
-
Analyze pure α, β, and δ polymorphs of this compound individually by DSC.
-
Confirm that the melting endotherms for each polymorph are well-resolved and do not interfere with each other under the chosen experimental conditions.
-
-
Linearity:
-
Prepare a series of physical mixtures of β- and δ-Mannitol with varying concentrations of the δ form (e.g., 1%, 2%, 5%, 10%, 20% w/w).
-
Accurately weigh 2-5 mg of each mixture into an aluminum crucible and seal.
-
Heat the samples in the DSC from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a nitrogen purge.[2]
-
Integrate the area of the melting peak corresponding to the δ polymorph.
-
Plot the peak area against the known concentration of the δ polymorph and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.
-
-
Accuracy:
-
Analyze at least three different concentrations of the β and δ polymorph mixtures (e.g., low, medium, and high concentrations within the linear range).
-
Calculate the percentage recovery of the δ polymorph for each sample by comparing the measured amount to the known amount.
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a single mixture (e.g., 10% δ-Mannitol) on the same day, with the same operator and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis of the same mixture on a different day, with a different operator or instrument.
-
Calculate the relative standard deviation (RSD) for the measured amount of the δ polymorph in both cases.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be estimated from the standard deviation of the response and the slope of the calibration curve obtained in the linearity study.
-
Alternatively, they can be determined by analyzing mixtures with decreasing concentrations of the δ polymorph and identifying the lowest concentration that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Comparison with Alternative Analytical Techniques
While DSC is a powerful tool, other techniques are also employed for the polymorphic analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the physical state of the sample, and the presence of other excipients.
| Analytical Technique | Principle | Advantages | Limitations | LOD/LOQ for Mannitol (B672) Polymorphs |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions as a function of temperature. | Quantitative, provides information on thermodynamic stability. | Can be destructive, potential for solid-state transformations during heating.[3] | LOD and LOQ are dependent on the specific polymorphs and instrumentation, but are generally in the low percentage range. |
| X-Ray Powder Diffraction (XRPD) | Measures the diffraction of X-rays by the crystalline lattice of a solid. | Provides definitive identification of crystalline forms, non-destructive. | Can be less sensitive for quantifying low levels of impurities, preferred orientation of crystals can affect accuracy.[3] | LOD: ~1%, LOQ: ~3.6% for δ in β-mannitol (with sample rotation and particle size control).[4] |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, which is sensitive to molecular vibrations. | Non-destructive, can be used for in-situ and real-time monitoring, not affected by water. | Can be susceptible to fluorescence, may require method development to achieve good quantitative results. | Can quantify levels down to 2% β-mannitol in a mixture.[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which corresponds to molecular vibrations. | Fast and easy to use, provides a "fingerprint" for different polymorphs. | Sample preparation can be critical, water absorption can interfere with the spectrum. | Less commonly used for quantification compared to the other techniques. |
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the validation of a DSC method.
Caption: Comparison of DSC with alternative analytical techniques.
Conclusion
The validation of a DSC method is crucial for the accurate and reliable quantification of this compound polymorphs in pharmaceutical development and quality control. While DSC offers significant advantages in providing quantitative and thermodynamic information, it is essential to be aware of its limitations, such as the potential for thermally induced phase transformations during analysis.[3] A thorough understanding of the principles of DSC and a well-designed validation protocol are paramount for its successful implementation.
For a comprehensive characterization of this compound polymorphs, a multi-technique approach is often recommended.[6] Combining the quantitative data from DSC with the definitive structural information from XRPD and the molecular-level insights from Raman or FTIR spectroscopy can provide a complete picture of the solid-state properties of this compound, ensuring the development of safe, effective, and stable pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Quantitative analysis of mannitol polymorphs. FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The characterization and comparison of spray-dried mannitol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of L-Mannitol Polymorphism on Tablet Dissolution: A Comparative Guide
An objective analysis of how the different crystalline forms of L-Mannitol impact the dissolution profiles of solid dosage forms, supported by experimental data.
The polymorphic form of an excipient can significantly influence the manufacturing process and the final performance of a pharmaceutical tablet. This compound, a widely used sugar alcohol in tablet formulations, exists in three main polymorphic forms: α, β, and δ. The β form is the most thermodynamically stable and commonly used, while the δ form, though less stable, offers unique advantages in certain manufacturing processes, particularly those involving wet granulation. This guide provides a comparative analysis of the dissolution profiles of tablets formulated with different this compound polymorphs, supported by experimental findings.
Comparative Dissolution Data
Studies have consistently demonstrated that the choice of this compound polymorph has a direct and significant impact on the dissolution rate of the active pharmaceutical ingredient (API), especially for poorly soluble drugs. Formulations utilizing the δ-polymorph of mannitol (B672) have been shown to exhibit markedly faster dissolution rates compared to those with the more stable β-polymorph.[1] This enhancement is largely attributed to the polymorphic transformation of δ-mannitol to β-mannitol during the wet granulation process, which results in a significant increase in the specific surface area and porosity of the granules.[1][2][3]
The following table summarizes the key dissolution parameters from a comparative study using the poorly water-soluble drug fenofibrate (B1672516), granulated with either δ-mannitol or β-mannitol.
| Formulation | This compound Polymorph | Time for 50% Drug Dissolution (t50%) | Average Dissolution Rate (%) |
| Co-granulated with API | δ-Mannitol | 23 minutes | Not Reported |
| Co-granulated with API | β-Mannitol | 54 minutes | Not Reported |
| Physical Mixture with API (added to granules) | δ-Mannitol | 62 minutes | Not Reported |
| Physical Mixture with API (added to granules) | β-Mannitol | 132 minutes | Not Reported |
| Chewable Tablets | δ-Mannitol | Not Reported | 95.12% |
| Chewable Tablets (granulated) | β-Mannitol | Not Reported | 92.72% |
Data sourced from studies on fenofibrate tablets and chewable tablets.[1][2]
Experimental Workflow
The logical flow for a comparative dissolution study of tablets with different this compound polymorphs is outlined in the diagram below. This workflow highlights the key stages from formulation to data analysis.
Caption: Experimental workflow for comparing tablet dissolution profiles.
Experimental Protocols
The following provides a detailed methodology for a typical comparative dissolution study.
Materials
-
Active Pharmaceutical Ingredient (API): A model poorly water-soluble drug (e.g., Fenofibrate).
-
This compound Polymorphs: δ-Mannitol and β-Mannitol.
-
Binder: (Not specified in source, but typically a polymer like PVP or HPMC).
-
Disintegrant: (Not specified in source, but typically croscarmellose sodium or similar).
-
Glidant: Highly dispersed silicon dioxide.
-
Lubricant: Magnesium stearate.
Tablet Preparation (Wet Granulation)
-
Blending: The API and the respective this compound polymorph are blended in a mixer.
-
Granulation: The blend is wetted with a granulating fluid (e.g., water) in a universal or high-shear mixer to form a wet mass.
-
Wet Milling: The wet mass is passed through a wet granulator with an oscillating rotor (e.g., 0.8 mm mesh size).
-
Drying: The granules are tray-dried at approximately 50°C until the water content is below 0.5%.
-
Dry Milling: The dried granules are sieved through a 1 mm sieve.
-
Final Blending: The sieved granules are blended with a glidant (e.g., silicon dioxide) and a lubricant (e.g., magnesium stearate).
-
Compression: The final blend is compressed into tablets on a single-punch or rotary tablet press. For comparative studies, tablets are compressed to a uniform hardness (e.g., 75 ± 5 N).[1]
Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle type).[2]
-
Dissolution Medium: (Not specified, but typically a buffered solution, e.g., phosphate (B84403) buffer at a relevant pH).
-
Rotation Speed: 50 rpm.[2]
-
Temperature: 37 ± 0.5°C.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of the dissolved API in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
Conclusion
The choice of this compound polymorph is a critical consideration in tablet formulation, with a demonstrable impact on the dissolution characteristics of the final product. The use of δ-mannitol, particularly in wet granulation processes, can significantly enhance the dissolution rate of poorly soluble APIs. This is primarily due to the polymorphic transformation to the β form during manufacturing, which creates a more porous granular structure with a larger surface area. Researchers and drug development professionals should consider the polymorphic form of mannitol as a key variable to optimize drug release profiles and potentially improve the bioavailability of oral solid dosage forms.
References
L-Mannitol as a Tablet Diluent: A Performance Benchmark
In the realm of pharmaceutical sciences, the selection of an appropriate diluent is paramount to the successful formulation of a solid dosage form. L-Mannitol, a sugar alcohol, has emerged as a versatile and highly functional excipient in tablet manufacturing. This guide provides a comprehensive performance comparison of this compound against other commonly used tablet diluents, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in making informed formulation decisions.
Key Performance Attributes of this compound
This compound offers a unique combination of physicochemical properties that make it an attractive choice for various tableting applications, including direct compression, wet granulation, and orally disintegrating tablets (ODTs). Its key attributes include:
-
Low Hygroscopicity: this compound is significantly less hygroscopic compared to other diluents like lactose, making it suitable for moisture-sensitive active pharmaceutical ingredients (APIs).[1]
-
Good Compressibility and Compactibility: Especially spray-dried grades of this compound exhibit excellent compressibility, leading to robust tablets with adequate hardness.[2]
-
Pleasant Taste and Mouthfeel: this compound provides a sweet taste and a cooling sensation in the mouth, enhancing the palatability of chewable and orally disintegrating tablets.
-
Chemical Inertness: It is chemically inert and less prone to interaction with APIs, such as the Maillard reaction that can occur with reducing sugars like lactose.[1][3]
-
Fast Disintegration and Dissolution: Its high solubility contributes to rapid tablet disintegration and drug release.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other widely used tablet diluents: Microcrystalline Cellulose (MCC), Lactose, and Dicalcium Phosphate (DCP). The data has been compiled from various studies to provide a comparative overview. It is important to note that absolute values can vary depending on the specific grade of the excipient, formulation composition, and processing parameters.
Table 1: Powder Flowability Characteristics
Good powder flow is crucial for ensuring uniform die filling and consistent tablet weight. Flowability is often assessed using Carr's Index and the Hausner Ratio.
| Diluent | Carr's Index (%) | Hausner Ratio | Flow Character |
| This compound (Spray-Dried) | 11 - 15 | 1.12 - 1.18 | Good / Free Flow |
| Microcrystalline Cellulose (MCC) | 21 - 25 | 1.26 - 1.34 | Passable |
| Lactose (Spray-Dried) | 16 - 20 | 1.19 - 1.25 | Fair |
| Dicalcium Phosphate (DCP) | >38 | > 1.60 | Very, Very Poor |
Data synthesized from multiple sources indicating general performance characteristics.[4][5]
Table 2: Tablet Mechanical Properties
Tablet hardness (or breaking force) and friability are critical indicators of the mechanical integrity of a tablet.
| Diluent | Tablet Hardness ( kg/cm ²) | Friability (%) |
| This compound | 4.0 - 6.0 | < 1.0 |
| Microcrystalline Cellulose (MCC) | 5.0 - 7.0 | < 0.8 |
| Lactose | 3.0 - 5.0 | < 1.0 |
| Dicalcium Phosphate (DCP) | 6.0 - 8.0 | < 0.5 |
Values represent typical ranges observed in direct compression formulations.
Table 3: Disintegration and Drug Release
Disintegration time and drug release profiles are key indicators of a tablet's in-vitro performance and bioavailability.
| Diluent | Disintegration Time (seconds) | Drug Release Profile |
| This compound | 15 - 60 | Rapid |
| Microcrystalline Cellulose (MCC) | 30 - 180 | Moderate to Rapid |
| Lactose | 60 - 300 | Moderate |
| Dicalcium Phosphate (DCP) | > 600 | Slow |
Disintegration times can be significantly influenced by the presence of superdisintegrants in the formulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Powder Flowability Assessment (Carr's Index)
Objective: To determine the flowability of a powder by measuring its bulk and tapped densities.
Apparatus: Graduated cylinder, mechanical tapping device.
Procedure:
-
Weigh a specific amount of the powder sample.
-
Gently pour the powder into a clean, dry graduated cylinder.
-
Record the initial volume as the bulk volume (V_bulk).
-
Place the graduated cylinder in the tapping device.
-
Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until there is no further significant change in volume.
-
Record the final volume as the tapped volume (V_tapped).
-
Calculate the bulk density (ρ_bulk = mass/V_bulk) and tapped density (ρ_tapped = mass/V_tapped).
-
Calculate Carr's Index using the formula: Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100.[5][6]
Tablet Hardness (Breaking Force) Test
Objective: To measure the mechanical strength of a tablet.
Apparatus: Tablet hardness tester.
Procedure:
-
Place a single tablet diametrically between the two platens of the hardness tester.[7]
-
Start the tester, which applies a compressive force to the tablet at a constant rate.
-
The force required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).[7]
-
Repeat the test for a statistically relevant number of tablets (typically 10) and calculate the average breaking force.
-
Ensure the platens are parallel and the loading rate is constant for accurate and reproducible results.[8]
Tablet Friability Test
Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: Friability tester (Roche friabilator).
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding as near as possible to 6.5 g. For tablets with a unit weight over 650 mg, use 10 whole tablets.[9]
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).[9]
-
Place the tablets in the drum of the friability tester.
-
Remove the tablets from the drum, carefully remove any loose dust, and accurately weigh them again (W_final).[9]
-
Calculate the percentage weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100.
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[9]
Tablet Disintegration Test (USP <701>)
Objective: To determine the time it takes for a tablet to disintegrate in a liquid medium.
Apparatus: Disintegration tester with a basket-rack assembly.
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.[11]
-
Immerse the basket in a suitable liquid medium (e.g., purified water, simulated gastric fluid) maintained at 37 ± 2°C.[11][12]
-
The apparatus moves the basket up and down in the fluid at a constant frequency.[13]
-
Observe the tablets and record the time at which all six tablets have disintegrated.[13]
-
Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen is a soft mass with no palpably firm core.[11]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key tests.
Caption: Workflow for Tablet Hardness Testing.
Caption: Workflow for Powder Flowability Assessment.
Conclusion
This compound demonstrates a favorable balance of properties that make it a highly effective tablet diluent. Its low hygroscopicity, good compressibility, and rapid disintegration characteristics offer significant advantages in many formulations, particularly for moisture-sensitive drugs and orally disintegrating tablets. While other diluents like MCC may offer superior tablet hardness and DCP can provide slower drug release, the choice of the optimal diluent will ultimately depend on the specific requirements of the API and the desired final dosage form characteristics. This guide provides the foundational data and methodologies to support an evidence-based approach to excipient selection in tablet development.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Mannitol as an Excipient for Solid Drug Formulation [sigmaaldrich.com]
- 3. Effect of Different Direct Compaction Grades of Mannitol on the Storage Stability of Tablet Properties Investigated Using a Kohonen Self-Organizing Map and Elastic Net Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bettersizeinstruments.com [bettersizeinstruments.com]
- 5. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
- 6. hello-pharma.com [hello-pharma.com]
- 7. packqc.com [packqc.com]
- 8. scribd.com [scribd.com]
- 9. usp.org [usp.org]
- 10. Friability testing | PPTX [slideshare.net]
- 11. usp.org [usp.org]
- 12. drugfuture.com [drugfuture.com]
- 13. torontech.com [torontech.com]
Comparative Analysis of L-Mannitol from Different Suppliers: A Guide for Researchers and Drug Development Professionals
Introduction
L-Mannitol, a sugar alcohol, is a versatile excipient and active pharmaceutical ingredient (API) with critical applications in the pharmaceutical and research industries.[1][2] It is widely used as a diluent and sweetener in solid dosage forms, a stabilizing agent in parenteral and lyophilized formulations, and as an osmotic diuretic.[2][3][4] Given its multifaceted roles, from enhancing the stability of moisture-sensitive drugs to its use as a cryoprotectant for biological samples, the selection of high-quality this compound is paramount.[1][3] Its physicochemical properties, such as low hygroscopicity, chemical inertness, and good compressibility, make it a popular choice for formulators.[5][6]
This guide provides an objective comparison of this compound from various suppliers based on their publicly available product specifications. It also details the essential experimental protocols required to verify these specifications and assess the performance of this compound for research and drug development purposes.
Supplier Product Specification Comparison
The following table summarizes the product specifications for this compound from several prominent chemical suppliers. This data is intended for comparative purposes; researchers should always refer to the supplier's most recent certificate of analysis for lot-specific data.
| Specification | Supplier A (Chem-Impex) | Supplier B (Lab Pro Inc.) | Supplier C (Biosynth) | Test Method Reference |
| Purity | ≥ 99% (HPLC)[1] | Min. 97.0% (GC)[7] | Not Specified | HPLC, GC |
| CAS Number | 643-01-6[1] | 643-01-6[7] | 643-01-6 | N/A |
| Molecular Formula | C₆H₁₄O₆[1] | C₆H₁₄O₆[7] | C₆H₁₄O₆ | N/A |
| Molecular Weight | 182.17[1] | 182.17[7] | 181.6 g/mol | Mass Spectrometry |
| Melting Point | 164 - 168 °C[1] | 165 °C[7] | 167 °C | USP <741> |
| Appearance | White to off-white crystalline powder[1] | White Solid[7] | Not Specified | Visual Inspection |
| Optical Rotation | [a]²⁰D = -31 ± 2 °[1] | Not Specified | Not Specified | USP <781> |
| Storage Conditions | Room Temperature[1] | Not Specified | 2°C - 8°C, dry, inert gas | N/A |
Key Performance Attributes and Experimental Protocols
The suitability of this compound for a specific application depends on several critical quality attributes. Below are the detailed methodologies for key experiments to assess these attributes.
Purity and Related Substances by HPLC
High-performance liquid chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying any related substances, such as sorbitol.
Experimental Protocol:
-
Mobile Phase: Degassed water.
-
Column: A column suitable for sugar alcohol separation, such as one with a calcium-form, cation-exchange resin (8% cross-linked), maintained at a constant temperature (e.g., 85 °C).
-
Detector: Refractive Index (RI) detector.
-
Flow Rate: Approximately 0.5 mL/min.
-
Test Solution Preparation: Accurately weigh and dissolve about 5g of the this compound sample in water and dilute to 100.0 mL.[8]
-
Reference Solution (System Suitability): Prepare a solution containing known concentrations of this compound and its potential impurities (e.g., sorbitol) to verify the resolution and performance of the chromatographic system.[8] For example, a solution of 0.5 g of Mannitol (B672) and 0.5 g of sorbitol in 10 mL of water can be used.[8]
-
Procedure: Inject equal volumes (e.g., 20 µL) of the test solution and reference solutions into the chromatograph. Record the chromatograms and measure the peak responses. The retention time for mannitol is typically around 22-25 minutes under these conditions.[8][9]
-
Calculation: Calculate the percentage of impurities by comparing the peak areas of the impurities in the test solution to the mannitol peak area in a diluted reference solution. The sum of all impurities should not exceed a specified limit (e.g., 2.0%).[9]
Specific Optical Rotation
Specific optical rotation is a critical identity test for chiral molecules like this compound.
Experimental Protocol:
-
Apparatus: Polarimeter.
-
Sample Preparation: Accurately weigh about 2.0 g of the this compound sample and 2.6 g of sodium tetraborate (B1243019). Dissolve in approximately 20 mL of water, previously heated to 30°C. Shake continuously for 15 to 30 minutes without further heating and dilute to 25 mL with water.[8][10]
-
Blank Preparation: Prepare a blank solution of sodium tetraborate in water.[8]
-
Procedure: Bring the solution temperature to 25°C. Measure the optical rotation of the blank and the sample solution in the polarimeter using the D-line of a sodium lamp.
-
Calculation: The specific optical rotation is calculated with reference to the dried sample, correcting for the blank reading. The typical range is between +23° and +25°.[8][10]
Loss on Drying (Moisture Content)
This test determines the amount of volatile matter (primarily water) in the sample, which is crucial for moisture-sensitive applications.
Experimental Protocol:
-
Apparatus: Drying oven, analytical balance.
-
Procedure: Accurately weigh a sample of this compound (e.g., 1-2 g) into a pre-dried weighing bottle. Dry the sample in an oven at 105°C for 4 hours.[9] Cool in a desiccator and re-weigh.
-
Calculation: The loss on drying is expressed as a percentage of the initial sample weight. The limit is typically not more than 0.3%.[10]
Acidity or Alkalinity
This test ensures the this compound sample is within a neutral pH range, which is important for formulation stability.
Experimental Protocol:
-
Sample Solution: Prepare a 10% w/v solution of the sample in carbon dioxide-free water.[10]
-
Procedure for Acidity: To 5 mL of the sample solution, add 5 mL of CO₂-free water and 0.05 mL of phenolphthalein (B1677637) solution. Titrate with 0.01M sodium hydroxide. The volume required to change the color to pink should not exceed a specified limit (e.g., 0.2 mL).[8]
-
Procedure for Alkalinity: To another 5 mL of the sample solution, add 5 mL of CO₂-free water and 0.05 mL of methyl red solution. Titrate with 0.01M hydrochloric acid. The volume required to change the color to pink should not exceed a specified limit (e.g., 0.3 mL).[8]
Application-Specific Performance
Osmotic Diuretic Mechanism
For its use as a therapeutic agent, understanding the mechanism of action is crucial. This compound functions as an osmotic diuretic by increasing the osmolarity of plasma and glomerular filtrate.
This osmotic effect is key to its FDA-approved uses for reducing intracranial and intraocular pressure.[4][11] When administered intravenously, mannitol remains in the intravascular space and cannot cross the intact blood-brain barrier, drawing water from the brain parenchyma and reducing edema.[4][11]
Conclusion
The selection of an this compound supplier should be guided by a thorough evaluation of product specifications and rigorous in-house testing for critical performance attributes. While suppliers generally provide materials with high purity, subtle differences in impurity profiles, particle size distribution, and crystalline form can significantly impact performance, especially in sensitive applications like direct compression tableting and biopharmaceutical stabilization.[12][13] Researchers and drug development professionals are encouraged to request samples from multiple suppliers and perform the detailed experimental analyses outlined in this guide to qualify the most suitable this compound for their specific needs, ensuring product quality, stability, and patient safety.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Applications & Benefits of Mannitol in the Pharmaceutical Industry [celluloseankit.com]
- 3. allanchem.com [allanchem.com]
- 4. ijpsm.com [ijpsm.com]
- 5. Why is mannitol becoming more and more popular as a pharmaceutical excipient in solid dosage forms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. Method of Analysis for Mannitol | Pharmaguideline [pharmaguideline.com]
- 9. usp.org [usp.org]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Mannitol’s Excipient Properties-CACLP-The largest IVD Expo & Conference [en.caclp.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to In-line Monitoring of L-Mannitol Crystallization: Validating Raman Spectroscopy
The crystallization of L-Mannitol is a critical process in pharmaceutical manufacturing, directly impacting the stability, bioavailability, and efficacy of the final drug product. Mannitol's ability to exist in multiple crystalline forms, or polymorphs (α, β, and δ), necessitates precise process control to ensure the desired form is consistently produced.[1][2] Process Analytical Technology (PAT) provides the tools for real-time, in-line monitoring and control of such critical processes.[3][4] Among these, Raman spectroscopy has emerged as a particularly powerful technique for monitoring the complex dynamics of this compound crystallization, offering detailed chemical and structural information non-invasively.[5][6]
This guide provides an objective comparison of Raman spectroscopy with other common in-line monitoring techniques, supported by experimental data and detailed protocols, to validate its application for this compound crystallization.
Experimental Protocol: In-line Raman Spectroscopy for this compound Crystallization
This protocol outlines a typical procedure for validating and implementing in-line Raman spectroscopy to monitor the cooling crystallization of this compound and its polymorphic transformations.
1. Materials & Equipment:
-
Crystallizer: Temperature-controlled reaction vessel (e.g., 1L jacketed glass reactor) with an overhead stirrer.
-
Raman Spectrometer: A process Raman system such as a Kaiser Raman Rxn2 Analyzer equipped with a fiber-optic probe.[7]
-
Laser: A non-destructive, near-infrared laser, typically 785 nm, is common to minimize fluorescence.[7]
-
Probe: An immersion or non-contact probe suitable for in-process insertion.
-
Software: Data acquisition and analysis software capable of chemometric analysis (e.g., Principal Component Analysis - PCA, Partial Least Squares - PLS).[5]
-
Reagents: this compound, solvent (e.g., deionized water or aqueous ethanol (B145695) solution).[8]
-
Offline Analysis: XRPD or DSC for validation of polymorphs.[7]
2. Procedure:
-
System Setup & Calibration:
-
Prepare reference samples of pure α, β, and δ polymorphs of this compound. The α and δ forms can be prepared through specific precipitation methods, while the β form can be obtained from melt crystallization.[9]
-
Acquire reference Raman spectra for each pure polymorph and the solvent. Distinct peaks will be visible; for example, the α form has a characteristic peak at 1355 cm⁻¹, which shifts to 1364 cm⁻¹ for the β form. The β form has a single peak at 876 cm⁻¹, while α and δ forms have an additional peak at 887 cm⁻¹.[8]
-
Develop a calibration model using PLS or other multivariate analysis methods to correlate spectral data with polymorph concentration and solute concentration (supersaturation).[10][11]
-
-
In-line Monitoring:
-
Prepare a saturated or undersaturated solution of this compound in the crystallizer at a specific starting temperature (e.g., 50°C).
-
Insert the Raman probe directly into the solution. Ensure the probe tip is fully immersed and clear of any air bubbles.[12]
-
Begin data acquisition. Typical parameters may include 10-second exposures repeated 10-20 times per spectrum, with spectra collected every minute.[1][13]
-
Initiate the cooling crystallization process by starting a controlled temperature ramp (e.g., 0.5 K/min).[14]
-
Continuously collect Raman spectra throughout the cooling, nucleation, and crystal growth phases.
-
-
Data Analysis:
-
Process the collected spectra in real-time. This may involve baseline correction and normalization.[11]
-
Apply the pre-developed chemometric models to the real-time spectra to quantify the concentration of dissolved mannitol (B672) (tracking supersaturation) and the relative amounts of each polymorph as they form.[6][10]
-
At the end of the process, take a sample from the slurry for offline analysis (XRPD) to validate the polymorph identification and quantification determined by the Raman method.
-
Comparative Analysis of In-line Monitoring Technologies
While Raman spectroscopy is highly effective for chemical and polymorphic analysis, a comprehensive understanding of the crystallization process is often achieved by combining it with other PAT tools.[15][16] The following table compares Raman spectroscopy with leading alternatives.
| Parameter | Raman Spectroscopy | Near-Infrared (NIR) Spectroscopy | Focused Beam Reflectance (FBRM) | Particle Vision & Measurement (PVM) |
| Primary Measurement | Molecular vibrations, providing chemical and structural information. | Overtones and combination bands of molecular vibrations.[17] | Backscattered laser light from particles, measuring Chord Length Distribution (CLD).[18][19] | Real-time, in-process images of particles.[20] |
| Polymorph Differentiation | Excellent . Can clearly distinguish between α, β, and δ forms of mannitol based on unique spectral fingerprints.[8][9] | Limited/Poor . Less sensitive to subtle polymorphic changes compared to Raman.[15] | Indirect . Can infer polymorphic transformation if it is accompanied by a significant change in particle size or shape.[21] | Indirect . Can visually confirm polymorphic transformation if it results in a distinct change in crystal habit (e.g., needles to blocks).[20] |
| Supersaturation | Excellent . Can directly measure solute concentration in the solution phase.[8][10] | Good . Can measure solute concentration, often used for this purpose.[15] | No . Does not measure solution concentration. | No . Does not measure solution concentration. |
| Particle Size & Count | No . Does not provide information on particle size or count. | No . Does not provide information on particle size or count. | Excellent . Provides real-time data on particle count and size distribution (CLD), ideal for tracking nucleation and growth kinetics.[18][20] | No . Does not provide quantitative size distribution but allows for visual estimation. |
| Crystal Shape/Morphology | No . Provides no direct morphological information. | No . Provides no direct morphological information. | Indirect . Changes in CLD can indicate changes in particle shape (e.g., aspect ratio).[22] | Excellent . Provides direct, high-resolution images of crystal habit, agglomeration, and breakage.[14] |
| Moisture/Hydrate (B1144303) Analysis | Good . Can detect hydrate forms but may be less sensitive than NIR for quantifying moisture.[5] | Excellent . Highly sensitive to water content, making it ideal for monitoring hydration/dehydration and drying endpoints.[15][23] | No . | No . |
| Key Advantage | Unambiguous identification of polymorphs and simultaneous supersaturation measurement.[10][24] | Superior for moisture content analysis and robust for concentration measurements.[23] | Gold standard for tracking nucleation, growth, and changes in particle population.[19] | Unparalleled for direct visual understanding of particle mechanisms.[20] |
Quantitative Performance Data
The validation of any PAT tool relies on its quantitative accuracy. The following table summarizes performance metrics reported for various techniques in crystallization monitoring contexts.
| Technique | Parameter Measured | Performance Metric | Value | Source |
| NIR Spectroscopy | Hydrate Water Content (Mannitol) | Standard Error of Prediction (SEP) | 0.50% | [23] |
| NIR Spectroscopy | Surface Water Content (Mannitol) | Standard Error of Prediction (SEP) | 0.22% | [23] |
| NIR Spectroscopy | Moisture Content (Mannitol) | Root Mean Standard Error of Prediction (RMSEP) | 0.233% (w/w) | [25] |
| Raman Spectroscopy | Viable Cell Density (CHO Culture) | High-quality quantitative results reported | (Qualitative) | [12] |
| Raman Spectroscopy | Glucose, Lactate, Glutamine (CHO Culture) | High-quality quantitative results reported | (Qualitative) | [12] |
Note: Direct quantitative comparisons for Raman's accuracy in mannitol polymorph prediction are often presented as qualitative successes in literature, with validation confirmed via offline methods like XRPD. The development of robust chemometric models is key to achieving high quantitative accuracy.[6][11]
Visualizing the Workflow and Technology Comparison
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships between different monitoring technologies.
Caption: Validation workflow for Raman spectroscopy in this compound crystallization.
Caption: Comparison of PAT tools for monitoring crystallization attributes.
Conclusion
For the in-line monitoring of this compound crystallization, Raman spectroscopy stands out as an invaluable PAT tool, offering unparalleled capability in the simultaneous, real-time identification and quantification of polymorphs and solute concentration.[8][10] Its non-invasive nature and high chemical specificity make it ideal for understanding and controlling the critical quality attributes of the final crystalline product.[24] While alternative technologies such as NIR, FBRM, and PVM excel in measuring other important parameters like moisture content and particle size distribution, they lack the direct polymorphic insight provided by Raman.[15][20] Therefore, a validated in-line Raman spectroscopy system, ideally integrated with complementary tools like FBRM for a holistic process view, represents the state-of-the-art approach for robustly developing, monitoring, and controlling this compound crystallization in a pharmaceutical setting.[7]
References
- 1. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. | Semantic Scholar [semanticscholar.org]
- 3. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. In-Line Raman Spectroscopy for Polymorph Monitoring During Continuous Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bayspec.com [bayspec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. In-line and real-time process monitoring of a freeze drying process using Raman and NIR spectroscopy as complementary process analytical technology (PAT) tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
- 17. azooptics.com [azooptics.com]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Differentiation and quantitative determination of surface and hydrate water in lyophilized mannitol using NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. crystallizationsystems.com [crystallizationsystems.com]
- 25. scielo.br [scielo.br]
L-Mannitol vs. DMSO for Cryopreservation: A Comparative Guide to Maintaining Cell Viability
For researchers, scientists, and drug development professionals navigating the critical process of cryopreservation, the choice of cryoprotectant is paramount to ensuring post-thaw cell viability and functionality. While Dimethyl Sulfoxide (DMSO) has long been the gold standard, concerns over its cellular toxicity have spurred the investigation of alternatives. This guide provides an objective comparison of L-Mannitol, a non-permeating sugar alcohol, and DMSO, a permeating cryoprotectant, on cell viability, supported by experimental data and detailed protocols.
Executive Summary
Dimethyl Sulfoxide (DMSO) is a widely used cryoprotectant due to its ability to readily penetrate cell membranes, prevent intracellular ice crystal formation, and mitigate the damaging effects of high solute concentrations.[1][2][3] However, its inherent cytotoxicity is a significant drawback.[4] this compound, a sugar alcohol, offers a non-permeating alternative that protects cells externally by increasing the osmolarity of the cryopreservation medium, drawing water out of the cells and reducing the likelihood of intracellular ice formation. While direct head-to-head comparisons across a wide range of cell types are still emerging, available data suggests that this compound, often in combination with other agents, can be a viable, less toxic alternative to DMSO for the cryopreservation of certain cell types.
Data Presentation: this compound vs. DMSO in Cell Viability
The following tables summarize quantitative data from studies comparing the efficacy of this compound and DMSO in maintaining cell viability post-cryopreservation.
Table 1: Human Mesenchymal Stem Cells (hMSCs)
| Cryoprotectant Solution | Cell Viability (Post-Thaw) | Reference |
| 10% DMSO + Fetal Bovine Serum (FBS) | 81.2% ± 0.58% | [5] |
| HES + Sorbitol/Mannitol (B672) + Dextran (B179266) (in Ringer Acetate) | ~75% (Day 3 post-thaw) | [5] |
Table 2: Ram Spermatozoa
| Cryopreservation Extender Supplement | Motility (Post-Thaw) | Acrosome Integrity (Post-Thaw) | Membrane Integrity (Post-Thaw) | Reference |
| Glucose/Fructose (Monosaccharides) | Lower | Lower | Lower | [6] |
| Mannitol/Sorbitol (Sugar Alcohols) | Significantly Higher | Significantly Higher | Significantly Higher | [6] |
Table 3: Ovarian Tissue
| Cryoprotectant Removal Medium | Follicle Preservation (Post-Removal of PROH) | Reference |
| Sucrose-based medium | Lower | [7] |
| Mannitol-based medium | 2.5x Higher | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cryopreservation of Human Mesenchymal Stem Cells (hMSCs)
This protocol is adapted from a study comparing a DMSO-based solution to a complex sugar-based solution containing mannitol.[5]
-
Cell Preparation: Isolate Wharton's jelly-derived mesenchymal stem cells (WJ-MSCs) and culture until they reach 80-90% confluency.
-
Harvesting: Detach cells using trypsin-EDTA, neutralize with culture medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in the designated cryopreservation solution at a concentration of 1 x 10^6 cells/mL.
-
DMSO Group: 10% DMSO in Fetal Bovine Serum (FBS).
-
Mannitol Group: A solution containing Hydroxyethyl starch (HES), sorbitol/mannitol, and dextran in Ringer Acetate.
-
-
Freezing:
-
Transfer 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezer and cool at a rate of -1°C/minute down to -80°C.
-
Transfer the vials to liquid nitrogen (-196°C) for long-term storage.
-
-
Thawing:
-
Rapidly thaw the vials in a 37°C water bath.
-
Immediately transfer the cell suspension to a tube containing pre-warmed culture medium.
-
Centrifuge at 300 x g for 5 minutes to remove the cryoprotectant.
-
Resuspend the cell pellet in fresh culture medium and plate for culture.
-
-
Viability Assessment: Assess cell viability at specified time points (e.g., Day 3 post-thaw) using a trypan blue exclusion assay or a flow cytometer with viability stains like propidium (B1200493) iodide.
Cryopreservation of Ram Spermatozoa
This protocol is based on a study comparing the effects of monosaccharides and sugar alcohols in the freezing extender.[6]
-
Semen Collection and Pooling: Collect semen samples and pool them to minimize individual variation.
-
Extender Preparation: Prepare a base extender (e.g., Tris-citric acid-egg yolk) and divide it into aliquots. Supplement the aliquots with either:
-
Monosaccharide Group: Glucose or fructose.
-
Sugar Alcohol Group: Mannitol or sorbitol.
-
-
Dilution and Equilibration: Dilute the pooled semen with the supplemented extenders and equilibrate at 5°C.
-
Freezing:
-
Load the diluted semen into straws.
-
Freeze the straws in liquid nitrogen vapor before plunging them into liquid nitrogen for storage.
-
-
Thawing: Thaw the straws in a water bath at a specified temperature and duration (e.g., 37°C for 30 seconds).
-
Post-Thaw Assessment: Evaluate sperm motility using a computer-assisted sperm analysis (CASA) system. Assess acrosome and membrane integrity using appropriate fluorescent stains and flow cytometry.
Signaling Pathways and Mechanisms of Action
Understanding the molecular impact of cryoprotectants is crucial for optimizing protocols.
DMSO: A Permeating Cryoprotectant
DMSO readily crosses the cell membrane and acts intracellularly.[2][3] Its primary mechanisms include:
-
Lowering the Freezing Point: By increasing the intracellular solute concentration, DMSO lowers the freezing point of water within the cell, reducing the likelihood of lethal ice crystal formation.[2]
-
Membrane Interaction: At optimal concentrations (around 10%), DMSO is thought to create transient water pores in the lipid bilayer, which facilitates water efflux and prevents intracellular ice formation.[8] However, at higher concentrations, this interaction can become toxic and lead to membrane damage.[8]
-
Inhibition of Eutectic Crystallization: A more recent hypothesis suggests that DMSO inhibits the eutectic crystallization of salts like NaCl, which can be detrimental to cell viability.[9]
Caption: Mechanism of DMSO as a permeating cryoprotectant.
This compound: A Non-Permeating Cryoprotectant
This compound does not readily enter the cell. Its protective effects are exerted extracellularly:
-
Osmotic Dehydration: By increasing the solute concentration of the extracellular medium, mannitol creates an osmotic gradient that draws water out of the cell. This dehydration reduces the amount of intracellular water available to form ice crystals.
-
Cellular Stress Signaling: It is important to note that hyperosmotic stress induced by agents like mannitol can activate cellular signaling pathways. Studies have shown that at clinical concentrations, mannitol can induce apoptosis in endothelial cells and activate stress kinases such as c-Jun NH2-terminal kinase (JNK).[10] This highlights the need to carefully optimize mannitol concentration and exposure time to balance its cryoprotective effects with potential cellular stress.
Caption: Mechanism of this compound as a non-permeating cryoprotectant.
Conclusion
The choice between this compound and DMSO for cryopreservation is not a one-size-fits-all decision and is highly dependent on the specific cell type and experimental context. DMSO remains a highly effective and widely used cryoprotectant, but its toxicity necessitates careful handling and removal post-thaw. This compound, particularly as part of a combination cryoprotectant solution, presents a promising, less toxic alternative. The data presented in this guide, along with the detailed protocols, provide a foundation for researchers to make informed decisions and to further explore and optimize cryopreservation strategies that maximize cell viability and preserve cellular function for critical research and therapeutic applications. Further head-to-head studies are warranted to expand the comparative dataset across a broader range of cell types.
References
- 1. benchchem.com [benchchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Dimethyl Sulfoxide-Free Cryopreservation of Human Umbilical Cord Mesenchymal Stem Cells Based on Zwitterionic Betaine and Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of mannitol-supplemented medium during adding/removing ovarian tissue with penetrating cryoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. transplantaciebuniek.sk [transplantaciebuniek.sk]
- 10. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Mannitol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of L-Mannitol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Pre-Disposal Safety and Assessment
Before beginning any disposal process, it is crucial to undertake a thorough safety assessment. This compound is generally not classified as hazardous, but proper handling and adherence to regulations are mandatory.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of detailed information regarding specific hazards, handling instructions, and emergency measures for this compound.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[1]
-
Review Local and Institutional Regulations: Disposal procedures are ultimately governed by institutional, local, and national regulations for non-hazardous chemical waste.[1][2][3] Familiarize yourself with these specific guidelines before proceeding.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its quantity and physical form (solid or aqueous solution), as well as applicable regulations.
For Small Quantities of Solid this compound (typically under 1 kg):
-
Solubilization: Dissolve the solid this compound in a sufficient amount of water.
-
Sewer Disposal (if permitted): If local regulations permit the sewer disposal of non-hazardous waste, the aqueous solution can be poured down a sanitary sewer.[1]
-
Dilution: When disposing via the sewer, ensure it is flushed with copious amounts of water to achieve adequate dilution.[1]
-
Record Keeping: Meticulously document the disposal event in your laboratory's chemical inventory or waste log, including the date, quantity, and method used.[1]
For Large Quantities of Solid this compound or When Sewer Disposal is Prohibited:
-
Waste Collection: Collect the solid this compound in a clearly labeled and securely sealed container.[1][4]
-
Labeling: The label must include the chemical name ("this compound") and clearly indicate that it is non-hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[3]
-
Professional Disposal: Arrange for disposal through your institution's chemical waste management program or a licensed chemical disposal contractor.
For Spills:
-
Containment: For spills, cover drains to prevent entry into the sewer system.[5]
-
Cleanup: Absorb the spilled material with an inert substance (e.g., sand or earth).[2] For solid spills, sweep or take up the material mechanically.[5][6]
-
Decontamination: Clean the affected area thoroughly with soap and water.[2]
-
Disposal of Cleanup Materials: Place all contaminated materials into an appropriate, labeled container for disposal in accordance with federal, state, and local regulations.[2][5]
For Empty Containers:
-
Decontamination: Triple-rinse the empty container with water.[1][4]
-
Disposal: Completely emptied and decontaminated containers can typically be recycled or disposed of as regular waste.[5] Contaminated packaging should be treated as chemical waste and disposed of in the same manner as the substance itself.[4][5]
Data Presentation: Disposal Method Summary
| Quantity/Situation | Recommended Disposal Method | Key Considerations |
| Small Quantities (<1 kg) | Dissolve in water and dispose of via sanitary sewer. | Permissible only if allowed by local regulations; must be flushed with large volumes of water. |
| Large Quantities (>1 kg) | Collect in a labeled, sealed container for professional disposal. | Must be handled by a licensed chemical waste management service. |
| Spills | Absorb, collect in a sealed container, and decontaminate the area. | Dispose of cleanup materials as chemical waste. |
| Empty Containers | Triple-rinse and recycle or dispose of as non-hazardous waste. | Handle contaminated packaging as you would the chemical itself. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Mannitol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of L-Mannitol, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a systematic approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure and ensure safety.
| PPE Category | Recommendation | Specifications & Compliance |
| Eye Protection | Chemical safety goggles or glasses | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Appropriate protective gloves | Nitrile or natural rubber gloves are recommended. Consult manufacturer data for permeability. |
| Body Protection | Protective clothing | A laboratory coat, apron, or disposable garment is recommended to prevent skin exposure.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If dust formation is likely or ventilation is inadequate, a respirator is necessary. The program must meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1] A particulate filter device (EN 143), such as a P1 or P2 filter, is recommended for dust.[3] |
Operational Plan: A Step-by-Step Guide to Handling this compound
Adherence to a strict operational protocol is vital for minimizing the risks associated with this compound.
1. Engineering Controls and Preparation:
-
Ensure the work area is equipped with an eyewash station and a safety shower.[1]
-
Work in a well-ventilated area.[4] The use of local exhaust ventilation or a fume hood is recommended to keep airborne concentrations low.[2]
2. Donning Personal Protective Equipment (PPE):
-
Before handling this compound, put on all required PPE as outlined in the table above.
-
Inspect gloves for any signs of damage before use.[5]
3. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[7]
-
Do not eat, drink, or smoke in the handling area.[8]
4. Storage:
-
Store this compound in a tightly closed container.[7]
-
Keep the container in a cool, dry, and well-ventilated place.[5][7]
-
Store away from incompatible materials such as strong oxidizing agents.[5][7]
Spills and Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate: Non-essential personnel should be evacuated from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use proper personal protective equipment.[1] Sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][7] Avoid generating dust.[1][7]
-
Cleaning: After material has been collected, clean the spill area with soap and water.[9]
Disposal Plan
Proper disposal of this compound and its containers is a critical final step.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 or other applicable local regulations.[7]
-
Disposal Method: Dispose of the waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Container Disposal: Handle contaminated packaging in the same way as the substance itself.[10] Do not reuse empty containers.[11]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways.[4]
PPE Selection Workflow
To simplify the decision-making process for selecting the appropriate personal protective equipment, the following workflow diagram illustrates the logical steps to be taken.
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. msdsdigital.com [msdsdigital.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. trade-chem.com [trade-chem.com]
- 8. chemos.de [chemos.de]
- 9. medline.com [medline.com]
- 10. carlroth.com [carlroth.com]
- 11. neogen.com [neogen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
